Sodium deuteride
Description
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Properties
Molecular Formula |
HNa |
|---|---|
Molecular Weight |
25.0038711 g/mol |
IUPAC Name |
sodium;deuteride |
InChI |
InChI=1S/Na.H/q+1;-1/i;1+1 |
InChI Key |
BZKBCQXYZZXSCO-IEOVAKBOSA-N |
Isomeric SMILES |
[2H-].[Na+] |
Canonical SMILES |
[H-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a Deuterated Workhorse: A Technical Guide to the History and Application of Sodium Deuteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Dawn of the Deuterium (B1214612) Age
The story of sodium deuteride (B1239839) begins with the discovery of deuterium (²H or D) by Harold Urey in 1931, a landmark achievement that earned him the Nobel Prize in Chemistry in 1934 and opened a new frontier in the physical and chemical sciences. The subtle mass difference between protium (B1232500) (¹H) and deuterium imparts significant variations in the physicochemical properties of their respective compounds, a phenomenon known as the kinetic isotope effect (KIE). This effect has profound implications, influencing reaction rates and metabolic pathways, thus making deuterated molecules powerful probes for elucidating reaction mechanisms and enhancing the metabolic stability of pharmaceuticals.
Following the isolation of deuterium, a surge of research focused on the synthesis and characterization of deuterated compounds. While the exact date and researchers associated with the first synthesis of sodium deuteride are not prominently documented in readily accessible historical records, its preparation would have been a logical extension of the well-established chemistry of alkali metal hydrides. The direct reaction of metallic sodium with deuterium gas, analogous to the synthesis of sodium hydride from hydrogen gas, represents the most fundamental approach to its formation.
Physicochemical Properties: A Comparative Analysis
This compound shares many properties with its more common isotopologue, sodium hydride. Both are saline hydrides, existing as ionic lattices of Na⁺ and H⁻ or D⁻ ions. They are typically encountered as white to grayish powders, are highly reactive with water and protic solvents, and are insoluble in most organic solvents. The key differences in their properties arise from the greater mass of the deuteride anion.
Table 1: Comparative Physicochemical Properties of Sodium Hydride and this compound
| Property | Sodium Hydride (NaH) | This compound (NaD) |
| Molar Mass | 23.998 g/mol | 24.994 g/mol |
| Crystal Structure | Face-centered cubic (NaCl type) | Face-centered cubic (NaCl type) |
| Decomposition Temp. | ~425 °C | Slightly higher than NaH |
| Reactivity with H₂O | Vigorous, produces H₂ | Vigorous, produces HD and D₂ |
Note: Precise, directly comparable quantitative data from early literature for all properties is scarce. The information presented is a consolidation of known properties of saline hydrides and inferences based on isotopic effects.
Synthesis of this compound: From Early Methods to Modern Protocols
The foundational method for synthesizing this compound is the direct combination of the elements at elevated temperatures.
Direct Synthesis from Elements
This method, analogous to the industrial production of sodium hydride, involves the reaction of molten sodium with high-purity deuterium gas.
Experimental Protocol: Laboratory-Scale Direct Synthesis of this compound
-
Apparatus: A high-temperature tube furnace equipped with a gas-tight reaction tube (e.g., made of steel or alumina) and a system for introducing and circulating deuterium gas.
-
Materials: High-purity sodium metal, deuterium gas (D₂).
-
Procedure: a. A known quantity of sodium metal is placed in a boat (e.g., made of nickel or iron) and inserted into the reaction tube. b. The system is evacuated and purged several times with an inert gas (e.g., argon) to remove air and moisture. c. The reaction tube is heated to a temperature above the melting point of sodium (97.8 °C), typically in the range of 250-300 °C. d. Deuterium gas is slowly introduced into the reaction system. The pressure is maintained slightly above atmospheric pressure. e. The reaction is allowed to proceed for several hours until the sodium is completely converted to this compound. The progress can be monitored by the consumption of deuterium gas. f. The system is cooled to room temperature under an inert atmosphere. g. The resulting this compound, a grayish-white powder, is carefully removed and stored under an inert atmosphere or in mineral oil to prevent reaction with air and moisture.
Applications of this compound as a Reagent
The primary utility of this compound in organic synthesis is as a powerful, non-nucleophilic base for the generation of deuterated enolates and other carbanions, and as a source of deuteride in reduction reactions. Its applications are central to the field of isotopic labeling.
Deuterium Labeling via Deprotonation-Deuteration
This compound is an effective reagent for introducing deuterium at acidic C-H positions. The general principle involves deprotonation by NaD to form a carbanion, followed by quenching with a deuterium source, often the deuterated solvent itself or an external deuterium donor like D₂O.
Experimental Protocol: α-Deuteration of a Ketone
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Materials: Ketone substrate, this compound (typically as a dispersion in mineral oil), anhydrous deuterated solvent (e.g., THF-d₈), deuterium oxide (D₂O).
-
Procedure: a. A suspension of this compound in the anhydrous deuterated solvent is prepared in the reaction flask under an inert atmosphere. b. The ketone, dissolved in the same deuterated solvent, is added dropwise to the NaD suspension at a controlled temperature (often 0 °C or room temperature). c. The reaction mixture is stirred for a period sufficient to ensure complete deprotonation, forming the sodium enolate. d. The reaction is then carefully quenched by the slow addition of D₂O. e. The resulting mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the α-deuterated ketone. The extent of deuteration can be determined by ¹H NMR spectroscopy (disappearance of the α-proton signal) and mass spectrometry.
Use in Reductive Deuteration
While less common than deuterated borohydrides or aluminates, this compound can be used in specific reductive deuteration reactions, particularly in the presence of activating agents.
Conclusion and Future Outlook
This compound, a reagent born from the fundamental discovery of deuterium, has become a cornerstone of isotopic labeling in organic chemistry. Its ability to act as a strong base and a deuteride source provides a powerful and often straightforward method for introducing deuterium into organic molecules. This capability is of paramount importance for elucidating reaction mechanisms through kinetic isotope effect studies and for the synthesis of deuterated standards for analytical applications.
The most significant impact of this compound and other deuterating agents in recent years has been in the field of drug development. The "deuterium switch" strategy, where hydrogen atoms at sites of metabolic oxidation are replaced with deuterium, can significantly improve the pharmacokinetic profiles of drugs by slowing their metabolism. As the demand for more stable and efficacious pharmaceuticals continues to grow, the role of this compound as a key reagent in the synthesis of these next-generation therapeutics is set to expand. Future research will likely focus on developing even more selective and efficient deuteration methodologies, further solidifying the legacy of this simple yet powerful deuterated reagent.
Theoretical and Computational Insights into Sodium Deuteride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational modeling of sodium deuteride (B1239839) (NaD), a molecule of interest in various chemical and physical contexts. This document summarizes key spectroscopic data, details relevant experimental methodologies, and visualizes computational workflows to serve as a valuable resource for researchers in fields ranging from fundamental chemical physics to drug development, where isotopic labeling plays a crucial role.
Introduction to Sodium Deuteride
This compound (NaD) is the deuterated isotopologue of sodium hydride (NaH). The substitution of protium (B1232500) with deuterium (B1214612) introduces significant changes in the rovibrational energy levels of the molecule due to the mass difference, making NaD a valuable system for studying isotopic effects and for benchmarking theoretical models of diatomic molecules. Understanding the electronic structure and spectroscopic properties of NaD is crucial for its potential applications in chemical synthesis and as a probe in complex chemical environments.
Theoretical Studies and Computational Modeling
The theoretical investigation of this compound primarily involves high-level ab initio electronic structure calculations to determine its potential energy curve (PEC) and subsequently derive its spectroscopic constants. These computational approaches provide a detailed understanding of the molecule's behavior and properties, often with an accuracy that rivals or complements experimental techniques.
Ab Initio Potential Energy Curve Calculations
The foundation of theoretical spectroscopic studies is the accurate calculation of the ground electronic state (X¹Σ⁺) potential energy curve. This is typically achieved using sophisticated computational methods such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] level of theory. To achieve high accuracy, the calculated energies are often extrapolated to the complete basis set (CBS) limit, which minimizes errors arising from the finite size of the basis sets used in the calculations.
A study by Brian and Philip R. reported a highly accurate Born-Oheimer potential energy curve for NaH and NaD by extrapolating CCSD(T) ab initio energies to the CBS limit. This allows for a reliable description of the potential energy as a function of the internuclear distance.[1]
Calculation of Spectroscopic Constants
Once the potential energy curve is established, the rovibrational Schrödinger equation is solved numerically to obtain the vibrational and rotational energy levels. From these energy levels, a comprehensive set of spectroscopic constants can be determined. These constants provide a concise and experimentally verifiable description of the molecule's rovibrational structure.
Theoretical calculations using the explicitly correlated multireference configuration interaction (MRCI) method with Davidson correction, core-valence effects, and scalar relativistic effects have also been employed to compute the PEC and spectroscopic parameters for NaH and its isotopes, including NaD.[2]
The general workflow for the computational determination of spectroscopic constants for a diatomic molecule like this compound is illustrated in the diagram below.
Experimental Protocols
The experimental investigation of this compound requires careful handling due to its air and moisture sensitivity. The following sections outline the synthesis of NaD and a general protocol for its high-resolution rovibrational spectroscopy, adapted from methodologies used for sodium hydride.
Synthesis of this compound
This compound can be synthesized via the direct reaction of molten sodium with deuterium gas. This process is typically carried out at elevated temperatures in an inert atmosphere to prevent the formation of sodium oxide and hydroxide.
Materials:
-
Sodium metal
-
Deuterium gas (D₂)
-
Inert solvent (e.g., high-boiling mineral oil)
-
Schlenk line or glovebox
-
High-temperature reactor equipped with a stirrer
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium metal is washed with an inert solvent (e.g., hexane) to remove the protective oil coating. This should be done in a glovebox or under a stream of inert gas.
-
The cleaned sodium is transferred to the high-temperature reactor containing a high-boiling inert solvent.
-
The reactor is heated to melt the sodium (melting point: 97.8 °C).
-
Deuterium gas is slowly introduced into the reactor while vigorously stirring the molten sodium to ensure efficient reaction.
-
The reaction is typically carried out at temperatures between 250-300 °C.
-
The completion of the reaction is indicated by the cessation of deuterium uptake.
-
The resulting this compound, often a fine gray powder, is cooled to room temperature under an inert atmosphere.
For spectroscopic studies requiring pure, oil-free NaD, the mineral oil can be removed by washing the product with a dry, inert solvent like pentane (B18724) or THF, followed by drying under vacuum. All handling of the final product must be performed in a glovebox or under an inert atmosphere.
High-Resolution Rovibrational Spectroscopy (Adapted from NaH Spectroscopy)
The rovibrational spectrum of gaseous NaD can be obtained using high-resolution Fourier Transform Infrared (FTIR) spectroscopy or laser-based techniques. The following protocol describes a general approach for obtaining the gas-phase absorption spectrum of NaD.
Experimental Setup:
-
High-resolution FTIR spectrometer or tunable infrared laser source.
-
High-temperature, vacuum-tight gas cell with infrared-transparent windows (e.g., CaF₂ or BaF₂).
-
Vacuum line for evacuating the gas cell and introducing the sample.
-
Heating element and temperature controller for the gas cell.
-
Inert gas supply (e.g., argon).
-
Appropriate infrared detector (e.g., InSb or MCT).
Procedure:
-
A small amount of solid this compound is placed in the gas cell under an inert atmosphere.
-
The gas cell is connected to the vacuum line and evacuated to a high vacuum to remove any residual air and moisture.
-
The cell is then carefully heated to a temperature sufficient to generate a measurable vapor pressure of NaD. The temperature should be precisely controlled and monitored.
-
The infrared radiation from the spectrometer's source is passed through the gas cell.
-
The transmitted radiation is detected, and the resulting interferogram (in the case of FTIR) is recorded.
-
A background spectrum is recorded with the evacuated, heated gas cell to account for any absorption from the cell windows and residual gases.
-
The absorbance spectrum of NaD is obtained by ratioing the sample spectrum against the background spectrum.
-
The high-resolution spectrum, showing distinct rovibrational transition lines, is then analyzed to determine the line positions and intensities.
Data Presentation
The following tables summarize the key theoretical spectroscopic constants for the ground electronic state (X¹Σ⁺) of this compound, as derived from high-level ab initio calculations.
Table 1: Calculated Spectroscopic Constants for NaD (X¹Σ⁺)
| Parameter | Value | Reference |
| Equilibrium Internuclear Distance (Rₑ) | 1.886 Å | [1] |
| Harmonic Vibrational Frequency (ωₑ) | 839.4 cm⁻¹ | [2] |
| Anharmonicity Constant (ωₑxₑ) | 9.9 cm⁻¹ | [2] |
| Rotational Constant (Bₑ) | 2.463 cm⁻¹ | [2] |
| Vibration-Rotation Coupling Constant (αₑ) | 0.051 cm⁻¹ | [2] |
| Centrifugal Distortion Constant (Dₑ) | 1.15 x 10⁻⁴ cm⁻¹ | [2] |
Table 2: Calculated Vibrational Energy Levels and Rotational Constants for NaD (X¹Σ⁺)
| Vibrational Level (v) | Vibrational Term Energy G(v) (cm⁻¹) | Rotational Constant Bᵥ (cm⁻¹) | Centrifugal Distortion Constant Dᵥ (cm⁻¹) |
| 0 | 417.2 | 2.437 | 1.14 x 10⁻⁴ |
| 1 | 1241.7 | 2.386 | 1.13 x 10⁻⁴ |
| 2 | 2046.4 | 2.334 | 1.12 x 10⁻⁴ |
| 3 | 2831.1 | 2.283 | 1.11 x 10⁻⁴ |
| 4 | 3596.0 | 2.232 | 1.10 x 10⁻⁴ |
| Data adapted from Liu et al. (2016)[2] |
Conclusion
The theoretical and computational modeling of this compound provides a detailed and accurate picture of its molecular properties. The data and methodologies presented in this guide serve as a valuable resource for researchers working with this and similar diatomic molecules. The combination of high-level ab initio calculations and carefully designed experimental protocols will continue to advance our understanding of the fundamental properties of isotopically substituted molecules and their role in a wide range of scientific disciplines.
References
Spectroscopic Analysis and Characterization of Sodium Deuteride (NaD): A Technical Guide
Abstract
Sodium deuteride (B1239839) (NaD), an isotopic variant of sodium hydride, serves as a model system for the study of simple diatomic molecules. Its distinct spectroscopic signature provides valuable insights into molecular structure, bonding, and quantum mechanical behavior. This technical guide offers an in-depth overview of the spectroscopic analysis and characterization of NaD, presenting key quantitative data, detailing experimental protocols for its study, and illustrating fundamental concepts through diagrams. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the spectroscopic properties of this molecule.
Spectroscopic Constants of Sodium Deuteride (²³NaD)
The spectroscopic constants of this compound provide a quantitative description of its vibrational and rotational energy levels, as well as its bonding characteristics. These parameters are derived from the analysis of its electronic, vibrational, and rotational spectra. The data presented below is for the ground electronic state (X ¹Σ⁺) and the first excited state (A ¹Σ⁺) of ²³NaD.[1]
Table 1: Molecular Constants for the Ground Electronic State (X ¹Σ⁺) of ²³NaD
| Constant | Symbol | Value | Units | Description |
| Vibrational Constant | ωe | [826.10] | cm⁻¹ | The fundamental vibrational frequency of the molecule.[1] |
| Rotational Constant | Be | 2.5575 | cm⁻¹ | Related to the moment of inertia and the internuclear distance.[1] |
| Vibration-Rotation Interaction | αe | 0.0520 | cm⁻¹ | Describes the coupling between vibrational and rotational motion.[1] |
| Centrifugal Distortion | De | 0.915E-4 | cm⁻¹ | A correction for the non-rigid nature of the bond.[1] |
| Equilibrium Internuclear Distance | re | 1.8866 | Å | The equilibrium distance between the sodium and deuterium (B1214612) nuclei.[1] |
Table 2: Molecular Constants for the First Excited Electronic State (A ¹Σ⁺) of ²³NaD
| Constant | Symbol | Value | Units | Description |
| Electronic Energy | Te | - | cm⁻¹ | The energy of the electronic state minimum relative to the ground state. |
| Vibrational Constant | ωe | - | cm⁻¹ | The fundamental vibrational frequency in the excited state. |
| Rotational Constant | Be | - | cm⁻¹ | Related to the moment of inertia in the excited state. |
| Vibration-Rotation Interaction | αe | - | cm⁻¹ | Describes the coupling between vibrational and rotational motion in the excited state. |
| Equilibrium Internuclear Distance | re | - | Å | The equilibrium internuclear distance in the excited state. |
| Transition | Trans. | A ← X | - | The observed electronic transition.[1] |
Note: Specific values for the A ¹Σ⁺ state are not fully detailed in the provided search results, but the transition is documented.
Experimental Protocols for Spectroscopic Analysis
The characterization of NaD involves several key spectroscopic techniques. While specific experimental parameters may vary, the general methodologies are outlined below.
Rotational-Vibrational Spectroscopy
This technique probes the transitions between different vibrational and rotational energy levels within the same electronic state, typically in the infrared region of the electromagnetic spectrum.[2][3]
Methodology:
-
Sample Preparation: Gaseous NaD is introduced into a sample cell. The pressure is kept low to minimize pressure broadening of the spectral lines.
-
Instrumentation: A high-resolution spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer, is used. The infrared radiation is passed through the sample cell.
-
Data Acquisition: The transmitted radiation is detected, and the resulting interferogram is Fourier-transformed to obtain the absorption spectrum.
-
Spectral Analysis: The spectrum reveals a series of absorption bands, each corresponding to a specific vibrational transition.[2] The fine structure within these bands corresponds to changes in the rotational quantum number (J). This structure is analyzed to determine the rotational constants (Be, αe) and the centrifugal distortion constants (De).[2][3]
Electronic Spectroscopy
Electronic spectroscopy investigates transitions between different electronic states of the molecule, which typically occur in the visible and ultraviolet regions.
Methodology:
-
Sample Preparation: Similar to rotational-vibrational spectroscopy, a gaseous sample of NaD is used.
-
Instrumentation: A UV-Vis spectrophotometer is employed. A broadband light source is passed through the sample.
-
Data Acquisition: The absorption or emission spectrum is recorded. For NaD, absorption spectroscopy has been used to study the A ¹Σ⁺ ← X ¹Σ⁺ transition.
-
Spectral Analysis: The positions of the band origins in the electronic spectrum provide information about the energy difference between the electronic states.[1] The vibrational and rotational fine structure within the electronic bands can be analyzed to determine the molecular constants for the excited electronic state.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule.[4] For diatomic molecules like NaD, it is complementary to infrared spectroscopy.
Methodology:
-
Sample Preparation: A gaseous or solid sample of NaD can be used.
-
Instrumentation: A Raman spectrometer is used, which consists of a monochromatic light source (laser), a sample holder, and a detector.
-
Data Acquisition: The laser is directed at the sample, and the scattered light is collected and analyzed. The Raman spectrum shows peaks that are shifted in frequency from the incident laser light. These shifts correspond to the vibrational frequencies of the molecule.
-
Spectral Analysis: The positions of the Raman bands are used to determine the vibrational constants of the molecule.
Visualizations of Key Concepts and Workflows
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a diatomic molecule like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Potential Energy Curve for a Diatomic Molecule
The potential energy curve provides a graphical representation of the potential energy of a diatomic molecule as a function of its internuclear distance.
Caption: Simplified potential energy curve for NaD showing key parameters.
Rotational-Vibrational Transitions (P, Q, R Branches)
The fine structure of a vibrational band in the spectrum of a diatomic molecule is composed of P, Q, and R branches, corresponding to changes in the rotational quantum number (J) of -1, 0, and +1, respectively. For a ¹Σ⁺ ← ¹Σ⁺ transition, the Q branch (ΔJ=0) is forbidden.
Caption: Rotational-vibrational transitions showing the P and R branches.
Conclusion
The spectroscopic analysis of this compound provides a wealth of information about its fundamental molecular properties. Through techniques such as rotational-vibrational, electronic, and Raman spectroscopy, precise values for its molecular constants can be determined. These data are crucial for testing theoretical models of molecular structure and dynamics. The experimental protocols and conceptual diagrams presented in this guide offer a framework for understanding and conducting further research on NaD and other simple diatomic molecules.
References
Navigating the Nuances of Isotopic Purity in Commercial Sodium Deuteride: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of starting materials is paramount. This in-depth technical guide delves into the core of isotopic purity for commercially available sodium deuteride (B1239839) (NaD), a crucial reagent in deuteration chemistry. While specific isotopic purity data for sodium deuteride is not consistently provided by commercial suppliers, this guide outlines the established analytical methodologies for its determination and explores the fundamental role of deuterated compounds in modifying metabolic pathways.
The Commercial Landscape: A Note on Data Availability
This lack of readily available data necessitates that researchers independently verify the isotopic enrichment of their this compound batches to ensure the accuracy and reproducibility of their experiments.
Determining Isotopic Purity: Key Experimental Protocols
The analytical characterization of deuterated compounds, including this compound, relies on sophisticated techniques that can differentiate between isotopes. The two primary methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds.[7] Both proton (¹H NMR) and deuterium (B1214612) (²H NMR) spectroscopy can be employed.
¹H NMR Spectroscopy: In ¹H NMR, the isotopic purity is often determined by quantifying the small signals from residual protons in the deuterated sample against a known internal standard.[8] For highly deuterated compounds, the low intensity of these residual signals can make accurate quantification challenging.[9]
²H NMR (D-NMR) Spectroscopy: Deuterium NMR is a direct and effective method for analyzing highly deuterated compounds.[9] It allows for the direct observation of the deuterium nuclei, providing a cleaner spectrum without interference from proton signals.[9] Quantitative ²H NMR, when properly configured, can provide accurate information on deuterium enrichment.[9]
Experimental Workflow for NMR Analysis:
Mass Spectrometry (MS)
Mass spectrometry is another highly sensitive technique used to determine the isotopic composition of a sample by measuring the mass-to-charge ratio (m/z) of its ions.[10] For a solid, reactive material like this compound, a suitable ionization method is crucial. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the small mass differences between isotopologues.[6][11]
Methodology:
-
Sample Introduction and Ionization: The this compound sample would need to be carefully introduced into the mass spectrometer. This could involve techniques suitable for air-sensitive solids.
-
Mass Analysis: The mass analyzer separates the ions based on their m/z ratio. For this compound, one would expect to see peaks corresponding to NaD⁺ and any residual NaH⁺.
-
Detection and Spectrum Generation: The detector measures the abundance of each ion, generating a mass spectrum.
-
Data Analysis: The relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity.
Experimental Workflow for Mass Spectrometry Analysis:
The Role of Deuteration in Drug Development: Modulating Metabolic Pathways
The use of deuterated compounds, often introduced into molecules using reagents like this compound, is a strategic approach in drug discovery and development.[12][13] This strategy leverages the Kinetic Isotope Effect (KIE) , a phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom can slow down the rate of chemical reactions involving the cleavage of that bond.
Many drug molecules are metabolized in the body by enzymes, such as the cytochrome P450 family, which often involves the breaking of carbon-hydrogen (C-H) bonds. By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the resulting carbon-deuterium (C-D) bond, being stronger, is broken more slowly. This can lead to a number of favorable outcomes:
-
Increased Drug Half-Life: Slower metabolism can lead to a longer duration of action for the drug.
-
Improved Bioavailability: Reduced first-pass metabolism can increase the amount of the drug that reaches systemic circulation.
-
Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.
Logical Relationship of Deuteration in Drug Metabolism:
Summary of Isotopic Purity Data and Methods
| Parameter | Details | Source/Method |
| Commercially Available Isotopic Purity of this compound | Not readily specified by major suppliers. Independent verification is recommended. | Supplier Websites |
| Primary Analytical Techniques | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | [6][7] |
| NMR Spectroscopy Methods | ¹H NMR (quantification of residual protons), ²H NMR (direct quantification of deuterium) | [8][9] |
| Mass Spectrometry Method | High-Resolution Mass Spectrometry (HRMS) for resolving isotopologues. | [6][11] |
References
- 1. CAS No.15780-28-6,this compound Suppliers [lookchem.com]
- 2. This compound | 15780-28-6 [chemicalbook.com]
- 3. gihichem.com [gihichem.com]
- 4. China this compound 15780-28-6 [chinachemnet.com]
- 5. This compound | 15780-28-6 [chemnet.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Khan Academy [khanacademy.org]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN115159461A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Deuteride: A Technical Guide for Researchers and Drug Development Professionals
Molecular Formula: NaD CAS Number: 15780-28-6
This technical guide provides an in-depth overview of sodium deuteride (B1239839) (NaD), a deuterated analogue of sodium hydride (NaH). Due to the limited availability of detailed experimental data for sodium deuteride in publicly accessible literature, this guide also draws upon the well-documented properties and reactions of sodium hydride as a close analogue. The primary application of this compound in the context of pharmaceutical research and drug development lies in its function as a powerful deuterating agent, enabling the synthesis of deuterated molecules. The incorporation of deuterium (B1214612) in place of hydrogen at specific positions within a drug molecule can significantly alter its metabolic profile, a phenomenon known as the kinetic isotope effect.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes the available information, with comparisons to sodium hydride for context. Researchers should handle this compound with the same precautions as sodium hydride, assuming high reactivity and moisture sensitivity.
| Property | This compound (NaD) | Sodium Hydride (NaH) |
| CAS Number | 15780-28-6 | 7646-69-7 |
| Molecular Formula | NaD | NaH |
| Molecular Weight | 25.00 g/mol | 24.00 g/mol |
| Appearance | Likely a white to off-white or grey solid | White to grey crystalline solid |
| Melting Point | Data not available | 800 °C (decomposes) |
| Boiling Point | Data not available | Decomposes |
| Density | Data not available | 1.396 g/cm³ |
| Solubility | Insoluble in organic solvents; reacts violently with water | Insoluble in organic solvents; reacts violently with water |
Synthesis and Handling
Experimental Protocol: Synthesis of this compound
A standard method for the synthesis of alkali metal hydrides involves the direct reaction of the molten metal with hydrogen gas at elevated temperatures. A similar procedure can be adapted for the synthesis of this compound using deuterium gas.
Materials:
-
Sodium metal (high purity)
-
Deuterium gas (D₂) (high purity)
-
Inert, high-temperature reaction vessel (e.g., made of stainless steel)
-
Inert atmosphere glovebox or Schlenk line
-
Heating mantle or furnace
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully place a known quantity of high-purity sodium metal into the reaction vessel.
-
Seal the reaction vessel and connect it to a manifold capable of delivering deuterium gas and providing a vacuum.
-
Heat the sodium metal to a temperature above its melting point (97.8 °C) but below a temperature that would cause significant vaporization (typically in the range of 250-300 °C).
-
Slowly introduce high-purity deuterium gas into the reaction vessel. The reaction is exothermic and the pressure should be carefully monitored.
-
Continue the addition of deuterium gas until the reaction is complete, as indicated by the cessation of deuterium uptake.
-
Allow the reaction vessel to cool to room temperature under the deuterium or an inert atmosphere.
-
The resulting solid is this compound. Handle and store the product under a strictly inert and dry atmosphere to prevent decomposition.
Handling and Safety:
This compound is expected to be a highly reactive, flammable solid. It will react violently with water and other protic solvents to produce flammable deuterium gas. All handling of this compound must be conducted under a dry, inert atmosphere (e.g., in a glovebox). Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Applications in Drug Development: Isotopic Labeling
The primary utility of this compound in drug development is as a reagent for introducing deuterium into organic molecules. This process, known as isotopic labeling or deuteration, can have profound effects on the pharmacokinetic properties of a drug.
Kinetic Isotope Effect (KIE):
The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of metabolism. This is due to the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic pathways catalyzed by enzymes such as cytochrome P450. By slowing this step, the metabolic stability of the drug is increased, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.
Experimental Protocol: General Procedure for Deuteration using this compound
This compound can be used as a strong base to deprotonate a substrate, followed by quenching with a deuterium source, or as a source of a deuteride nucleophile. One cited application is the preparation of deuterated aldehydes.[1]
Materials:
-
Substrate to be deuterated (e.g., an ester or an alkyl halide)
-
This compound (NaD)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))
-
Deuterium source for quenching (if necessary, e.g., D₂O, deuterated methanol)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve the substrate in the chosen anhydrous aprotic solvent.
-
Carefully add this compound portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the substrate). The reaction may be exothermic.
-
Stir the reaction mixture for a period sufficient to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
If the reaction involves the formation of an intermediate that requires quenching, slowly add the deuterium source at a low temperature.
-
After the reaction is complete, carefully quench any remaining this compound by the slow addition of a deuterated alcohol or D₂O at low temperature.
-
Work up the reaction mixture using standard organic chemistry procedures (e.g., extraction, washing, and drying).
-
Purify the deuterated product using techniques such as column chromatography, distillation, or recrystallization.
-
Confirm the incorporation of deuterium and the structure of the final product using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Visualizations
Caption: General experimental workflow for deuteration using this compound.
References
An In-depth Technical Guide to the Vibrational Spectroscopy of the Sodium-Deuterium Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of the sodium-deuterium (Na-D) bond, a subject of interest in various fields including physical chemistry, astrophysics, and potentially in the study of isotopic labeling in drug development. This document summarizes key spectroscopic data, outlines experimental methodologies, and presents logical workflows for spectroscopic analysis.
Introduction to the Vibrational Spectroscopy of the Na-D Bond
The sodium-deuterium (Na-D) bond, present in sodium deuteride (B1239839) (NaD), represents a fundamental diatomic system for studying isotopic effects on molecular vibrations. Vibrational spectroscopy, which probes the quantized vibrational energy levels of molecules, offers a powerful tool to characterize the bond strength, internuclear distance, and potential energy surface of the Na-D bond. The substitution of hydrogen with deuterium (B1214612) significantly alters the reduced mass of the molecule, leading to predictable shifts in vibrational frequencies, providing a clear experimental and theoretical model for the principles of molecular spectroscopy.
Quantitative Spectroscopic Data
The vibrational and rotational constants for the ground electronic state (X¹Σ⁺) of sodium deuteride (NaD) and its hydride counterpart, sodium hydride (NaH), have been determined through various spectroscopic techniques. A summary of these key quantitative data is presented below for comparative analysis.
| Spectroscopic Constant | This compound (NaD) | Sodium Hydride (NaH) | Reference |
| Harmonic Vibrational Frequency (ωe) | 834.7 cm⁻¹ | 1172.2 cm⁻¹ | --INVALID-LINK-- |
| Anharmonicity Constant (ωexe) | 9.9 cm⁻¹ | 19.72 cm⁻¹ | --INVALID-LINK-- |
| Rotational Constant (Be) | 2.557 cm⁻¹ | 4.901 cm⁻¹ | --INVALID-LINK-- |
| Vibration-Rotation Interaction Constant (αe) | 0.048 cm⁻¹ | 0.135 cm⁻¹ | --INVALID-LINK-- |
| Internuclear Distance (Re) | 1.889 Å | 1.887 Å | --INVALID-LINK-- |
Experimental Protocols
The determination of the spectroscopic constants for NaD has historically relied on high-resolution absorption and emission spectroscopy of the gas-phase molecule. More modern techniques, such as matrix isolation infrared spectroscopy, can also be employed to study the vibrational properties of NaD in an inert environment.
Gas-Phase Absorption Spectroscopy of NaD
This method, based on the pioneering work of Olsson in 1934, involves generating gas-phase NaD and measuring its absorption spectrum in the ultraviolet-visible or infrared region.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A sample of this compound is placed in a high-temperature, evacuable absorption cell, often made of a material resistant to alkali metals at high temperatures (e.g., stainless steel or a ceramic tube).
-
Vaporization: The cell is heated in a furnace to a temperature sufficient to generate a partial pressure of gaseous NaD molecules. The temperature must be carefully controlled to obtain a suitable concentration for absorption measurements.
-
Spectroscopic Measurement:
-
A broadband light source (e.g., a tungsten lamp for the visible and near-infrared regions) is used to generate a continuous spectrum of light.
-
The light is passed through the absorption cell containing the NaD vapor.
-
The transmitted light is then directed into a high-resolution spectrometer (e.g., a grating spectrometer or a Fourier-transform spectrometer).
-
The spectrum is recorded by a suitable detector.
-
-
Data Analysis:
-
The resulting absorption spectrum consists of a series of sharp lines corresponding to transitions between different rotational-vibrational energy levels of the NaD molecule.
-
These lines are assigned to specific vibrational and rotational quantum numbers.
-
The positions of the assigned lines are then fitted to theoretical models of the rotational-vibrational energy levels of a diatomic molecule to extract the spectroscopic constants.
-
Matrix Isolation Infrared Spectroscopy of NaD
This technique involves trapping individual NaD molecules in a solid, inert gas matrix at cryogenic temperatures. This minimizes intermolecular interactions and rotational motion, allowing for a clearer observation of the fundamental vibrational transition.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation and Vaporization: Gaseous NaD is produced, for example, by heating solid NaD in a Knudsen effusion cell.
-
Matrix Gas Mixing: The NaD vapor is mixed with a large excess of a noble gas (e.g., argon or neon) in the gas phase. The ratio of matrix gas to NaD is typically high (e.g., 1000:1) to ensure good isolation.
-
Deposition: The gas mixture is directed onto a cold substrate (e.g., a CsI or KBr window) held at a cryogenic temperature (typically below 20 K) within a high-vacuum cryostat. The gases condense on the window, forming a solid matrix in which NaD molecules are trapped.
-
Spectroscopic Measurement: An infrared beam from an FTIR spectrometer is passed through the matrix-isolated sample. The absorption spectrum is recorded.
-
Data Analysis: The resulting spectrum will show a sharp absorption band corresponding to the fundamental vibrational transition of the NaD molecule. The position of this band gives the vibrational frequency in the specific matrix environment.
Theoretical Framework and Interpretation
The vibrational energy levels of a diatomic molecule like NaD can be modeled as an anharmonic oscillator. The energy levels, G(v), are given by the expression:
G(v) = ωe(v + 1/2) - ωexe(v + 1/2)²
where:
-
v is the vibrational quantum number (0, 1, 2, ...).
-
ωe is the harmonic vibrational frequency, which represents the vibrational frequency for infinitesimally small vibrations around the equilibrium bond distance.
-
ωexe is the anharmonicity constant, which accounts for the deviation of the real potential energy curve from a perfect parabola.
The observed vibrational transitions in the infrared spectrum correspond to changes in the vibrational quantum number, Δv. The strongest transition is the fundamental transition from v=0 to v=1.
The relationship between the vibrational frequencies of NaH and NaD can be approximated by the following relationship derived from the harmonic oscillator model:
ωe(NaD) ≈ ωe(NaH) * √[μ(NaH) / μ(NaD)]
where μ is the reduced mass of the molecule. This isotopic relationship is a powerful tool for confirming vibrational assignments and for understanding the influence of mass on molecular vibrations.
Logical Relationships in Spectroscopic Analysis
The process of analyzing the vibrational spectrum of NaD involves a series of logical steps to connect the experimental data to the fundamental molecular properties.
This diagram illustrates how the raw experimental spectrum is processed and analyzed to yield fundamental physical parameters of the Na-D bond.
Conclusion
The vibrational spectroscopy of the sodium-deuterium bond provides a clear and instructive example of the application of spectroscopic principles to characterize a simple diatomic molecule. The significant isotopic shift observed upon substituting hydrogen with deuterium offers a robust validation of theoretical models of molecular vibrations. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and professionals in chemistry and related fields.
A Comprehensive Technical Guide to the Chemical Reactivity of Sodium Deuteride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical reactivity profile of sodium deuteride (B1239839) (NaD). Given the limited availability of detailed studies specifically on sodium deuteride, this guide leverages the extensive data available for its isotopic analog, sodium hydride (NaH), to infer and describe its chemical behavior. The primary differences in reactivity, arising from the kinetic isotope effect, are highlighted throughout.
Introduction to this compound
This compound is the deuterium (B1214612) analog of sodium hydride, with the chemical formula NaD. It is a saline (salt-like) hydride, consisting of sodium cations (Na⁺) and deuteride anions (D⁻). Like NaH, it is a white solid and is expected to adopt the same rock salt crystal structure.[1] NaD is primarily utilized in organic synthesis as a strong base and as a stereoselective reducing agent.[2][3] Its most significant application lies in the introduction of deuterium into organic molecules for isotopic labeling studies, which are crucial in mechanistic elucidation and for altering the metabolic profiles of drug candidates.
Physical and Chemical Properties
The physical and chemical properties of this compound are very similar to those of sodium hydride. The primary differences arise from the greater mass of deuterium compared to protium.
| Property | This compound (NaD) | Sodium Hydride (NaH) | Reference |
| CAS Number | 15780-28-6 | 7646-69-7 | [2] |
| Molecular Formula | DNa | HNa | [4] |
| Molecular Weight | 25.00 g/mol | 24.00 g/mol | [4] |
| Appearance | White solid | White to grey solid | [2][5] |
| Melting Point | Decomposes at 800 °C | Decomposes at 800 °C | [2][6] |
| Density | ~1.2 g/cm³ | 1.39 g/cm³ | [2][5] |
| Crystal Structure | Face-centered cubic (NaCl type) | Face-centered cubic (NaCl type) | [1][5] |
| Solubility | Insoluble in organic solvents | Insoluble in organic solvents | [5][6] |
| Reactivity with Water | Reacts violently | Reacts violently | [7][8] |
Chemical Reactivity Profile
The chemical reactivity of this compound is dominated by the properties of the deuteride ion (D⁻), which is a powerful base and a reducing agent. Its reactivity is analogous to that of the hydride ion (H⁻) in sodium hydride.
Basicity
This compound is a strong, non-nucleophilic base. The basicity of the deuteride ion is a consequence of the low acidity of its conjugate acid, deuterium gas (D₂), which has a pKa value of approximately 36. This high basicity allows NaD to deprotonate a wide range of weakly acidic protons.
Substrates for Deprotonation:
-
O-H bonds: Alcohols and phenols are readily deprotonated to form sodium alkoxides and phenoxides, respectively.
-
N-H bonds: Amines, amides, and imides can be deprotonated.
-
S-H bonds: Thiols are converted to sodium thiolates.
-
C-H bonds: Carbon acids with sufficient acidity are deprotonated. This includes terminal alkynes, and more significantly, compounds with acidic methylene (B1212753) or methine groups, such as 1,3-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters).[5]
The deprotonation of these substrates generates highly useful nucleophiles for subsequent reactions, such as alkylations and acylations.
| Substrate Class | Representative pKa |
| Alcohols (e.g., Ethanol) | ~16 |
| Phenols | ~10 |
| Thiols (e.g., Ethanethiol) | ~10.6 |
| Terminal Alkynes (e.g., Phenylacetylene) | ~29 |
| 1,3-Dicarbonyls (e.g., Diethyl malonate) | ~13 |
| Dimethyl Sulfoxide (DMSO) | ~35 |
Note: pKa values are approximate and can vary with the specific structure and solvent.
Reducing Properties
This compound is an effective reducing agent, particularly for certain functional groups.[2][3]
-
Reduction of Carbonyls: It is used for the diastereoselective reduction of ketones to the corresponding secondary alcohols.[3]
-
Conjugate Addition: NaD can be used for the selective 1,4-addition to α,β-unsaturated carbonyl compounds (enones), leading to the formation of deuterated ketones or alcohols.[3]
-
Enhanced Reactivity with Additives: The reducing power of sodium hydride (and by extension, this compound) can be significantly enhanced by the addition of alkali metal iodides (e.g., LiI, NaI). This composite reagent is capable of reducing amides, nitriles, and imines.[9]
The Deuterium Kinetic Isotope Effect (KIE)
A key difference in the reactivity of this compound compared to sodium hydride is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy.[10] Consequently, reactions where a C-D bond is broken in the rate-determining step will proceed more slowly than the corresponding reaction involving a C-H bond. The magnitude of the primary KIE (kH/kD) is typically in the range of 6-10.[11]
This effect is most relevant in deprotonation reactions where the deuteride acts as a base. In reduction reactions where the deuteride is transferred to an electrophilic center, the KIE may be smaller but still significant. For drug development professionals, this is a critical concept, as replacing a hydrogen with a deuterium at a site of metabolic oxidation can slow down the drug's metabolism, potentially improving its pharmacokinetic profile.
| KIE Type | Typical kH/kD Value | Implication | Reference |
| Primary KIE | 6 - 10 | Significant slowing of the reaction rate when a C-D bond is broken in the rate-determining step. | [11] |
| Secondary KIE | 0.8 - 1.4 | Smaller effect observed when the C-D bond is not broken but is near the reaction center. | [11] |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These are based on established procedures for sodium hydride and should be adapted and optimized for specific substrates. All procedures involving this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) due to its high reactivity with air and moisture. [7]
Protocol for Deprotonation of a Carbon Acid (e.g., Diethyl Malonate)
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a dropping funnel is purged with argon.
-
Dispensing NaD: this compound (typically supplied as a dispersion in mineral oil) is weighed and transferred to the flask. The mineral oil can be removed by washing the dispersion with dry hexanes and carefully decanting the supernatant.
-
Solvent Addition: Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is added to the flask via a syringe.
-
Substrate Addition: The carbon acid (e.g., diethyl malonate, 1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred suspension of NaD at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 1 hour) to ensure complete deprotonation, which is often indicated by the cessation of deuterium gas evolution.
-
Quenching and Workup: The reaction is carefully quenched by the addition of a deuterated acid (e.g., DCl in D₂O) or by the addition of an electrophile for subsequent reaction. The product is then extracted with an organic solvent, washed, dried, and purified by standard methods (e.g., chromatography, distillation).[12]
Protocol for the Reduction of a Ketone
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet is purged with argon.
-
Reagent Suspension: this compound (1.1 equivalents) is suspended in anhydrous THF.
-
Substrate Addition: The ketone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of NaD at room temperature.
-
Reaction: The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is cooled to 0 °C and carefully quenched by the slow addition of D₂O or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography or recrystallization.
Visualizations
Reactivity Pathways of this compound
Caption: Dual reactivity of this compound as a strong base and a reducing agent.
Experimental Workflow for Deprotonation
Caption: A typical experimental workflow for a deprotonation reaction using this compound.
Mechanism of Ketone Reduction
Caption: Mechanism of ketone reduction by this compound followed by a deuterated workup.
Safety and Handling
This compound is a hazardous material that requires careful handling. Its safety profile is expected to be identical to that of sodium hydride.
-
Reactivity with Water: It reacts violently with water, producing flammable deuterium gas and corrosive sodium hydroxide (B78521).[7][8]
-
Pyrophoric Nature: It can ignite spontaneously in air, especially in the presence of moisture.[7] It is typically supplied as a dispersion in mineral oil to mitigate this risk.
-
Corrosive: Contact with skin and eyes will cause severe burns due to the formation of sodium hydroxide upon reaction with moisture.
-
Handling: Always handle this compound in an inert atmosphere (glovebox or Schlenk line). Use appropriate personal protective equipment, including flame-retardant lab coats, safety goggles, and gloves.
-
Fire Extinguishing: Fires involving this compound must be extinguished with a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or foam extinguishers. [7]
Conclusion
This compound is a valuable reagent in organic synthesis, serving as a strong base and a selective reducing agent. Its chemical reactivity closely mirrors that of sodium hydride, with the primary distinction being a slower reaction rate in processes involving the cleavage of a bond to deuterium, due to the kinetic isotope effect. This property makes it an indispensable tool for introducing deuterium into molecules for mechanistic studies and for the development of deuterated drugs with potentially improved metabolic stability. Due to its hazardous nature, strict adherence to safety protocols for handling air- and moisture-sensitive reagents is mandatory.
References
- 1. organic chemistry - How would you carry out complete reduction of enone to form saturated alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. WO2010070593A2 - Malonate esters - Google Patents [patents.google.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. sodium hydride [chembk.com]
- 7. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermochemical Data and Stability of Sodium Deuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deuteride (B1239839) (NaD), the isotopic counterpart of sodium hydride (NaH), is a saline hydride with growing importance in various scientific and industrial fields, including organic synthesis and as a component in energy storage systems. Its thermal stability and thermodynamic properties are critical parameters for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the available thermochemical data for sodium deuteride, its thermal stability, and the experimental methodologies used to determine these properties. A comparative analysis with sodium hydride is also presented to highlight the isotopic effects.
Thermochemical Data
The thermochemical properties of a compound, such as its enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f), are fundamental to understanding its stability and reactivity. While extensive data is available for sodium hydride, specific experimental values for this compound are less common in the literature.
Table 1: Comparison of Thermochemical Data for this compound and Sodium Hydride (at 298.15 K)
| Property | This compound (NaD) | Sodium Hydride (NaH) |
| Standard Enthalpy of Formation (ΔH°f) | No direct experimental data found | -56.3 kJ·mol⁻¹ |
| Standard Molar Entropy (S°) | No direct experimental data found | 40.0 J·mol⁻¹·K⁻¹ |
| Gibbs Free Energy of Formation (ΔG°f) | No direct experimental data found | -33.5 kJ·mol⁻¹ |
Note: The absence of direct experimental data for NaD in readily available databases highlights a gap in the current literature. The values for NaH are provided for comparative purposes.
Thermal Stability and Decomposition
The thermal stability of this compound is a critical factor for its practical applications. Decomposition of saline hydrides upon heating results in the formation of the constituent metal and hydrogen (or deuterium) gas.
Table 2: Decomposition Temperatures of this compound and Sodium Hydride
| Compound | Decomposition Temperature |
| This compound (NaD) | 205 °C (478.15 K) |
| Sodium Hydride (NaH) | ~317 °C (~590 K) (onset) |
The decomposition temperature for this compound is noted to be 205 °C. For sodium hydride, thermal decomposition is reported to begin at approximately 317 °C (590 K)[1]. This suggests that this compound is less thermally stable than sodium hydride. The general trend for alkali metal hydrides is that their thermal stability decreases down the group as the ionic bond between the metal cation and the hydride anion weakens with increasing cation size[2][3].
Experimental Protocols
The determination of thermochemical data and thermal stability relies on a variety of experimental techniques.
Synthesis of this compound
A common method for the synthesis of alkali metal hydrides and deuterides is the direct reaction of the metal with hydrogen or deuterium (B1214612) gas at elevated temperatures. A patented method for the preparation of this compound involves the following steps:
-
Calcination of a boron-containing material and boron trioxide.
-
Mixing the calcined materials with a sodium-containing compound and a metal deuteride.
-
Carrying out a double decomposition reaction under a deuterium gas atmosphere to obtain a crude sodium borodeuteride product.
-
Extraction and drying of the crude product to obtain pure sodium borodeuteride, which can then be used to produce this compound[4].
Thermogravimetric and Differential Thermal Analysis (TG-DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of materials.
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time, while DTA measures the temperature difference between a sample and a reference material.
-
Protocol for Sodium Hydride (and adaptable for this compound):
-
A small, accurately weighed sample of the hydride (e.g., NaH powder) is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a TG-DTA instrument.
-
The sample is heated at a constant rate (e.g., 2.0, 5.0, 10.0, and 20.0 K/min) under an inert atmosphere (e.g., argon) to prevent oxidation.
-
The mass loss (from TGA) and the temperature difference (from DTA) are recorded as a function of the sample temperature.
-
The onset temperature of the mass loss in the TGA curve corresponds to the beginning of the decomposition. An endothermic peak in the DTA curve at the same temperature confirms the decomposition process[5].
-
Calorimetry
Calorimetry is used to measure the heat changes associated with chemical reactions, such as the enthalpy of formation.
-
Principle: By measuring the heat released or absorbed during the formation of a compound from its elements under controlled conditions, the enthalpy of formation can be determined.
-
General Protocol for Determining Enthalpy of Formation:
-
A known amount of the metal (e.g., sodium) is reacted with deuterium gas in a reaction calorimeter.
-
The heat evolved during the reaction is measured by monitoring the temperature change of the calorimeter.
-
By knowing the heat capacity of the calorimeter, the total heat released can be calculated.
-
The enthalpy of formation is then determined per mole of the compound formed.
-
Isotopic Effects on Stability and Thermochemistry
The difference in mass between hydrogen and deuterium leads to differences in their zero-point energies in the chemical bond, which in turn affects the thermochemical properties and stability of their respective compounds. Generally, the heavier isotope forms stronger bonds, which can lead to a higher decomposition temperature. However, the observed lower decomposition temperature of NaD compared to NaH suggests that other factors, such as changes in the vibrational modes of the crystal lattice, may play a significant role. A definitive, quantitative explanation for this specific case requires further dedicated experimental and theoretical investigation.
Conclusion
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. inorganic chemistry - Thermal stability of alkali metal hydrides and carbonates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]
- 4. CN115159461A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Sodium Deuteride for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium deuteride (B1239839) (NaD) is a valuable reagent in synthetic chemistry, particularly for the introduction of deuterium (B1214612) into organic molecules. It serves as a strong, non-nucleophilic base and a deuterium source in various chemical transformations. This document provides detailed application notes and protocols for the laboratory-scale synthesis of sodium deuteride via the direct combination of sodium metal and deuterium gas. The protocol emphasizes safety procedures for handling the pyrophoric and water-reactive materials involved.
Introduction
This compound is the deuterium isotopologue of sodium hydride (NaH). Similar to NaH, NaD is a saline hydride, composed of Na⁺ and D⁻ ions. Its utility in organic synthesis stems from its ability to act as a powerful base for deprotonating a wide range of substrates, including alcohols, ketones, and esters, thereby facilitating the introduction of a deuterium atom at a specific position. The use of deuterated compounds is of significant interest in pharmaceutical research for studying reaction mechanisms, altering metabolic pathways, and creating novel therapeutic agents with improved pharmacokinetic profiles.
The synthesis of this compound is achieved through the direct reaction of molten sodium metal with high-purity deuterium gas at elevated temperatures. The reaction is highly exothermic and requires careful control of the reaction conditions and a controlled atmosphere to prevent hazardous side reactions.
Health and Safety Information
Extreme caution must be exercised throughout the synthesis and handling of this compound and its precursors.
-
Sodium Metal: Sodium is a highly reactive alkali metal. It reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously. It is corrosive to the skin, eyes, and respiratory tract. All handling of sodium metal must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or with appropriate inert gas blanketing. Personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, face shield, and heavy-duty, dry gloves, is mandatory. A Class D fire extinguisher for combustible metals must be readily accessible.
-
Deuterium Gas (D₂): Deuterium is a flammable gas that can form explosive mixtures with air. It should be handled in a well-ventilated area, and all sources of ignition must be eliminated. The use of a proper gas regulator and leak-tested tubing is essential.
-
This compound (NaD): this compound is a pyrophoric solid that reacts violently with water and moisture, releasing flammable deuterium gas. It is also a strong irritant and corrosive. All handling of NaD must be conducted under a dry, inert atmosphere.
Experimental Protocol: Direct Synthesis of this compound
This protocol details the synthesis of this compound from sodium metal and deuterium gas. The reaction is analogous to the industrial production of sodium hydride.
3.1. Materials and Equipment
-
Sodium metal (high purity, stored under mineral oil)
-
Deuterium gas (high purity, ≥ 99.8%)
-
Argon gas (high purity, for inert atmosphere)
-
Hexane (B92381) (anhydrous, for washing)
-
Tube furnace capable of reaching at least 400 °C
-
Quartz or stainless steel reaction tube
-
Gas-tight fittings for the reaction tube
-
Gas flow controllers for deuterium and argon
-
Bubbler (for monitoring gas flow)
-
Schlenk line or glove box
-
Stainless steel boat for the sodium sample
-
Thermocouple
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
3.3. Step-by-Step Procedure
-
Preparation of Sodium Metal: Inside a glovebox with an argon atmosphere, cut a piece of sodium metal of the desired quantity. Carefully remove the outer oxide layer to expose a shiny metallic surface. Wash the sodium piece with anhydrous hexane to remove the mineral oil and allow it to dry completely.
-
Apparatus Assembly: Assemble the reaction tube within the tube furnace. Place the cleaned sodium metal into a stainless steel boat and position it in the center of the reaction tube. Connect the gas inlet and outlet to the reaction tube using gas-tight fittings. The outlet should be connected to a bubbler to monitor gas flow.
-
Purging the System: Purge the entire system with high-purity argon gas for at least 30 minutes to remove any residual air and moisture.
-
Reaction:
-
Begin heating the tube furnace to a temperature between 350 °C and 400 °C. Sodium melts at 97.8 °C.
-
Once the desired temperature is reached, switch the gas flow from argon to deuterium gas. Maintain a slow, steady flow of deuterium gas through the reaction tube. The reaction is typically initiated at atmospheric pressure.
-
The reaction is exothermic. Monitor the temperature of the reaction closely.
-
Continue the reaction for 2-4 hours to ensure complete conversion of the sodium metal to this compound. The product will be a gray-white powder.
-
-
Cooling and Product Recovery:
-
After the reaction period, switch the gas flow back to argon and turn off the furnace.
-
Allow the reaction tube to cool to room temperature under a continuous flow of argon.
-
Once cooled, transfer the entire reaction tube assembly into a glovebox.
-
Carefully remove the boat containing the this compound product.
-
Break up the solid product into a fine powder.
-
-
Storage: Store the synthesized this compound in a tightly sealed, labeled container under an inert argon atmosphere inside a glovebox.
Quantitative Data
The direct synthesis of alkali metal hydrides and deuterides is known to proceed with high efficiency. The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reaction Temperature | 350 - 400 °C | Above the melting point of sodium to ensure a liquid-gas reaction. |
| Reaction Time | 2 - 4 hours | Dependent on the scale of the reaction and deuterium flow rate. |
| Deuterium Pressure | Atmospheric | Higher pressures can be used but are often not necessary for lab scale. |
| Theoretical Yield | Stoichiometric | Based on the initial mass of sodium metal. |
| Expected Purity | > 95% | Primarily dependent on the purity of the starting materials. |
| Isotopic Enrichment | > 99.5% | Dependent on the isotopic purity of the deuterium gas used. |
Characterization
The successful synthesis of this compound can be confirmed by several analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure of the product.
-
Gas-Volumetric Analysis: Reaction of a known mass of the product with water or D₂O and measuring the volume of gas evolved can determine the purity.
-
Mass Spectrometry: Analysis of the gas evolved from hydrolysis can confirm the isotopic composition (D₂ vs. HD and H₂).
Logical Relationship of Safety Precautions
Caption: Logical relationship between hazards and control measures.
Application Notes and Protocols for Isotopic Labeling of Organic Molecules Using Sodium-Based Deuterating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterium (B1214612) in Modern Research
Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium (²H or D), is a powerful technique in chemical, biological, and pharmaceutical research. This subtle change from a protium (B1232500) to a deuterium atom can have a profound impact on a molecule's properties due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to slower reaction rates when C-H bond cleavage is the rate-determining step.
This phenomenon is leveraged in several key applications:
-
Elucidating Reaction Mechanisms: Tracking the position of deuterium atoms helps in understanding bond formation and cleavage events.
-
Improving Drug Stability (Pharmacokinetics): In drug development, replacing hydrogen with deuterium at sites of metabolic attack can slow down a drug's metabolism. This can improve its half-life, enhance bioavailability, and potentially reduce toxic metabolite formation.[1][2] The first deuterated drug, Deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this strategy.[1][2]
-
Quantitative Analysis: Deuterated molecules are widely used as internal standards in mass spectrometry for the accurate quantification of analytes in complex biological samples.[3]
Sodium-based reagents are among the most common and efficient tools for introducing deuterium into organic molecules. While sodium deuteride (B1239839) (NaD) is a powerful reagent, its role is often fulfilled by the more commonly used and readily available sodium deuteroxide (NaOD) for base-catalyzed exchange and sodium borodeuteride (NaBD₄) for reductive deuteration.[3] This document provides detailed protocols for these key reagents.
Key Reagents and Their Applications
Sodium Deuteroxide (NaOD)
Sodium deuteroxide is a strong base, typically supplied as a solution in deuterium oxide (D₂O) with high isotopic purity (≥99 atom % D). Its primary application is in promoting hydrogen-deuterium (H/D) exchange for acidic protons.
-
Primary Application: Base-catalyzed H/D exchange of α-hydrogens in carbonyl compounds (ketones, aldehydes, esters) via enolate formation.[4]
-
Mechanism: NaOD abstracts an acidic α-proton to form a resonance-stabilized enolate intermediate. Quenching this intermediate with the D₂O solvent incorporates a deuterium atom at the α-position. The process can be repeated to exchange all acidic α-hydrogens.[4]
Sodium Borodeuteride (NaBD₄)
Sodium borodeuteride is a versatile and selective reducing agent that serves as a source of deuteride ions (D⁻).[5][6] It is the deuterated analog of sodium borohydride.
-
Primary Application: Reductive deuteration of aldehydes and ketones to their corresponding deuterated primary and secondary alcohols.[6][7]
-
Mechanism: The deuteride ion from NaBD₄ performs a nucleophilic attack on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically by a protic solvent, yields the deuterated alcohol.[7]
-
Selectivity: NaBD₄ is highly chemoselective for aldehydes and ketones and typically does not reduce less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[8]
Experimental Protocols
Protocol 1: Base-Catalyzed α-Deuteration of a Ketone using Sodium Deuteroxide (NaOD)
This protocol describes a general procedure for the exchange of hydrogens alpha to a carbonyl group. The reaction is monitored by ¹H NMR for the disappearance of the α-proton signal.
3.1.1 Materials
-
Substrate (e.g., Cyclohexanone)
-
Sodium Deuteroxide (NaOD), 40 wt. % in D₂O, 99+ atom % D
-
Deuterium Oxide (D₂O), 99.9 atom % D
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Reflux condenser
3.1.2 Reaction Setup & Procedure
-
To a round-bottom flask, add the ketone (1.0 eq).
-
Add D₂O (enough to dissolve the substrate, e.g., 5-10 mL per gram of substrate).
-
Add the NaOD solution in D₂O dropwise with stirring (e.g., 0.1-0.2 eq). The amount of base can be catalytic.[4]
-
Attach a reflux condenser and heat the mixture to reflux (or stir at an elevated temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by taking small aliquots, quenching with a drop of dilute DCl in D₂O, extracting with a solvent like CDCl₃, and analyzing by ¹H NMR. The disappearance of the signal for the α-protons indicates deuterium incorporation.
-
Continue heating until the desired level of deuteration is achieved (typically 12-48 hours). For complete exchange, the process may need to be repeated after isolating the partially deuterated product.
3.1.3 Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a dilute solution of DCl in D₂O.
-
Extract the product with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by column chromatography or distillation.
3.1.4 Characterization
-
¹H NMR: Confirm the disappearance or reduction in the integration of the α-proton signals.
-
Mass Spectrometry: Observe the increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms.
Protocol 2: Reductive Deuteration of a Ketone using Sodium Borodeuteride (NaBD₄)
This protocol describes the reduction of a ketone to a secondary alcohol with the incorporation of one deuterium atom at the carbinol carbon.
3.2.1 Materials
-
Substrate (e.g., Acetophenone)
-
Sodium Borodeuteride (NaBD₄), 98+ atom % D
-
Methanol (B129727) (CH₃OH) or Ethanol (CH₃CH₂OH)
-
Deionized Water
-
Diethyl ether or Ethyl Acetate (B1210297) (for extraction)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask or round-bottom flask with stir bar
3.2.2 Reaction Setup & Procedure
-
Dissolve the ketone (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution in an ice bath (0 °C).[9]
-
In small portions, carefully add NaBD₄ (0.25-0.30 eq) to the stirred solution. Note: One mole of NaBD₄ can reduce four moles of a ketone, but a slight excess is often used in practice.[5] The addition may cause gas evolution (H₂ from reaction with the solvent).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
3.2.3 Work-up and Purification
-
Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess NaBD₄.
-
Add saturated aqueous NH₄Cl solution to facilitate the work-up.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude deuterated alcohol.
-
Purify the product via column chromatography on silica (B1680970) gel if necessary.
3.2.4 Characterization
-
¹H NMR: Confirm the disappearance of the ketone and the appearance of alcohol signals. The signal for the C-H proton of the resulting alcohol will be absent or significantly reduced.
-
Mass Spectrometry: Observe an M+1 shift in the molecular ion peak relative to the unlabeled alcohol.
Data Presentation
The efficiency of these labeling methods is typically high, with excellent yields and isotopic incorporation.
Table 1: Representative Data for NaOD-Catalyzed α-Deuteration
| Substrate | Product | D-Incorporation (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| Cyclohexanone | 2,2,6,6-Tetrdeutero-cyclohexanone | >98 | >90 | NaOD, D₂O, Reflux, 24h |
| Acetone | Hexadeuteroacetone | >99 | >95 | K₂CO₃, D₂O, Room Temp, 36h (repeated) |
| 2-Pentanone | 1,1,1,3,3-Pentadeutero-2-pentanone | >95 | >85 | NaOD, D₂O, 70°C, 48h |
Table 2: Representative Data for NaBD₄-Mediated Reductive Deuteration
| Substrate | Product | D-Incorporation (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| Acetophenone | 1-Deutero-1-phenylethanol | >98 | >95 | NaBD₄, Methanol, 0°C to RT, 1h |
| Cyclohexanone | 1-Deutero-cyclohexanol | >98 | >95 | NaBD₄, Ethanol, 0°C to RT, 1h |
| Benzaldehyde | 1-Deutero-benzyl alcohol | >99 | >98 | NaBD₄, Methanol, 0°C, 30 min |
Note: Data presented are typical values compiled from general chemical knowledge and literature precedents. Actual results will vary based on specific substrate and reaction conditions.
Visualized Workflows and Mechanisms
The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.
Caption: Mechanism of NaOD-catalyzed α-deuteration via an enolate intermediate.
References
- 1. Deuterated APIs | ZEOCHEM [zeochem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. webassign.net [webassign.net]
Sodium Deuteride: A Powerful Strong Base for Isotopic Labeling in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deuteride (B1239839) (NaD) is the deuterated analogue of sodium hydride (NaH), a widely utilized strong base in organic synthesis. Composed of a sodium cation (Na⁺) and a deuteride anion (D⁻), NaD serves as a powerful tool for the site-specific incorporation of deuterium (B1214612) into organic molecules. This isotopic labeling is of paramount importance in various fields, including medicinal chemistry for enhancing metabolic stability of drug candidates, mechanistic studies of chemical reactions, and as internal standards for mass spectrometry.[1][2] While specific literature on the use of sodium deuteride as a strong base is less common than for its protium (B1232500) counterpart, its reactivity is expected to be analogous to that of sodium hydride.[3] This document provides a comprehensive overview of the anticipated applications of this compound as a strong base in organic synthesis, complete with detailed protocols and theoretical considerations.
Physicochemical Properties and Basicity
Table 1: Comparison of Physicochemical Properties
| Property | This compound (NaD) | Sodium Hydride (NaH) |
| Molar Mass | ~25.00 g/mol | 24.00 g/mol |
| Appearance | Gray solid | Gray solid |
| Solubility | Insoluble in organic solvents | Insoluble in organic solvents |
| Reactivity with Water | Reacts violently to produce D₂ and NaOD | Reacts violently to produce H₂ and NaOH |
| Basicity | Strong base, comparable to NaH | Strong base |
| Conjugate Acid | D₂ | H₂ |
| pKa of Conjugate Acid | Estimated to be ~36 | ~36[4] |
Applications in Organic Synthesis
This compound is anticipated to be a highly effective reagent in a variety of base-mediated organic reactions. Its primary function is to act as a strong, non-nucleophilic base to generate reactive intermediates such as enolates, carbanions, and other deprotonated species.
Enolate Formation for Alkylation and Acylation
This compound can be used to deprotonate the α-carbon of carbonyl compounds such as ketones, esters, and amides to form deuterated enolates. These enolates are powerful nucleophiles that can subsequently react with electrophiles like alkyl halides or acyl chlorides to form new carbon-carbon bonds, with the deuterium incorporated at the α-position.
Figure 1: General workflow for the alkylation of a ketone using this compound.
Experimental Protocol: α-Deuteration and Alkylation of a Ketone
Materials:
-
Ketone (e.g., cyclohexanone)
-
This compound (NaD, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add this compound (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Add anhydrous THF to the flask via cannula to create a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the stirred suspension of NaD.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of D₂ gas ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 2: Representative Yields for NaH-Mediated Alkylation of Ketones (Expected to be similar for NaD)
| Ketone | Alkylating Agent | Product | Yield (%) with NaH |
| Cyclohexanone | Methyl iodide | 2-Methylcyclohexanone | 75-85 |
| Acetophenone | Benzyl bromide | 1,3-Diphenyl-1-propanone | 80-90 |
| 2-Pentanone | Ethyl iodide | 3-Methyl-2-pentanone | 70-80 |
Condensation Reactions
This compound is an excellent choice of base for promoting various condensation reactions, such as the Claisen and Dieckmann condensations. These reactions involve the formation of carbon-carbon bonds through the reaction of enolates with esters.
Claisen Condensation:
In a Claisen condensation, two molecules of an ester react to form a β-keto ester. The use of this compound will result in the incorporation of deuterium at the α-position of the resulting β-keto ester.
Figure 2: Mechanism of the Claisen condensation using this compound.
Dieckmann Condensation:
The Dieckmann condensation is an intramolecular version of the Claisen condensation, leading to the formation of cyclic β-keto esters. Using this compound will result in a deuterated cyclic product.[5]
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate (B1204190)
Materials:
-
Diethyl adipate
-
This compound (NaD, 60% dispersion in mineral oil)
-
Anhydrous toluene (B28343)
-
Deuterated water (D₂O)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous toluene in a flame-dried flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add diethyl adipate (1.0 equivalent) to the refluxing mixture.
-
Continue refluxing for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully add D₂O to quench the excess NaD.
-
Acidify the mixture with 1 M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 2-carbethoxycyclopentanone-d₁ by distillation under reduced pressure.
Table 3: Yields for NaH-Mediated Condensation Reactions (Expected to be similar for NaD)
| Reaction | Substrate | Product | Yield (%) with NaH |
| Claisen | Ethyl acetate | Ethyl acetoacetate | 75-80 |
| Dieckmann | Diethyl adipate | 2-Carbethoxycyclopentanone | 80-85 |
Kinetic Isotope Effect
A key consideration when using this compound in place of sodium hydride is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning that breaking a C-D bond requires more energy and thus proceeds at a slower rate.[6][7] In reactions where the deprotonation step is the rate-determining step, using NaD to abstract a proton (to be replaced by a deuteron (B1233211) in the workup) might result in a slower reaction rate compared to using NaH. Conversely, if a C-D bond is broken in the rate-determining step, the reaction will be slower than the corresponding reaction involving a C-H bond. This effect can be a valuable tool for elucidating reaction mechanisms.[8]
Figure 3: Energy profile illustrating the kinetic isotope effect.
Safety and Handling
This compound, like sodium hydride, is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable deuterium gas.[9] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature.[9] Always wear appropriate personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, when handling this reagent.
Conclusion
This compound is a valuable reagent for the introduction of deuterium into organic molecules, functioning as a strong, non-nucleophilic base in a manner analogous to sodium hydride. Its application in enolate formation for alkylations and acylations, as well as in condensation reactions, provides a powerful strategy for synthesizing isotopically labeled compounds. Researchers should consider the kinetic isotope effect when designing experiments and always adhere to strict safety protocols when handling this reactive compound. The protocols and data presented herein, based on the well-established chemistry of sodium hydride, serve as a guide for the successful application of this compound in organic synthesis.
References
- 1. CN115159461A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium hydride - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Sodium Hydride [commonorganicchemistry.com]
Application Notes and Protocols for the Reduction of Carbonyls with Sodium Deuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of deuterium (B1214612) into organic molecules is a powerful strategy in drug discovery and development. Replacing hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic properties of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved efficacy, reduced dosage, and a better safety profile.
One of the most common and efficient methods for introducing deuterium at a specific position is the reduction of a carbonyl group (an aldehyde or a ketone) to a deuterated alcohol using a deuterated reducing agent. While the term "sodium deuteride" (NaD) might be used, the standard and more selective laboratory reagent for this transformation is sodium borodeuteride (NaBD₄) . Sodium borodeuteride is a mild and chemoselective reducing agent, making it suitable for use with a wide range of functional groups.
These application notes provide detailed protocols and quantitative data for the reduction of various carbonyl compounds using sodium borodeuteride, enabling researchers to synthesize deuterated alcohols for use as internal standards, metabolic probes, or as final drug products.
General Reaction Mechanism
The reduction of a carbonyl compound with sodium borodeuteride proceeds via the nucleophilic addition of a deuteride (B1239839) ion (D⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the deuterated alcohol.
Caption: General mechanism of carbonyl reduction by sodium borodeuteride.
Quantitative Data Summary
The following tables summarize the reaction yields and deuterium incorporation for the reduction of various aldehydes and ketones with sodium borodeuteride. The level of deuterium incorporation is a critical parameter and is typically determined by ¹H NMR spectroscopy or mass spectrometry.
Table 1: Reduction of Aldehydes with NaBD₄
| Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deuterium Inc. (%) |
| Benzaldehyde | Methanol (B129727) | 0 | 0.5 | >95 | >98 |
| 4-Chlorobenzaldehyde | Methanol | 0 | 0.5 | >95 | >98 |
| 4-Methoxybenzaldehyde | Methanol | 0 | 0.5 | >95 | >98 |
| Cinnamaldehyde | Methanol | 0 | 1 | >90 | >98 |
Table 2: Reduction of Ketones with NaBD₄
| Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deuterium Inc. (%) |
| Acetophenone | Methanol | 0 | 1 | ~90 | >98 |
| Cyclohexanone (B45756) | Methanol | RT | 0.5 | 51-78 | Not Reported |
| 4-tert-Butylcyclohexanone | Ethanol | RT | 0.5 | Not Reported | Not Reported |
| 2-Methylcyclohexanone | Methanol | RT | 0.25 | ~50 | Not Reported |
Note: Yields and deuterium incorporation can vary depending on the specific reaction conditions, purity of reagents, and work-up procedure.
Experimental Protocols
Below are detailed protocols for the reduction of representative aldehyde and ketone substrates.
Protocol 1: General Procedure for the Reduction of Aromatic Aldehydes
This protocol is adapted from a general method for the synthesis of deuterated aromatic alcohols with high isotopic purity.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Sodium borodeuteride (NaBD₄, 1.1 mmol)
-
Methanol (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the aromatic aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deuterated alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Characterize the product and determine the percentage of deuterium incorporation using ¹H NMR and/or mass spectrometry.
Protocol 2: Reduction of Cyclohexanone to Deuterated Cyclohexanol
This protocol is based on standard laboratory procedures for the reduction of cyclohexanone.
Materials:
-
Cyclohexanone (10 mmol)
-
Sodium borodeuteride (NaBD₄, 2.5 mmol)
-
Methanol (20 mL)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask, dissolve cyclohexanone (10 mmol) in methanol (20 mL).
-
Slowly add sodium borodeuteride (2.5 mmol) to the solution while stirring. The reaction may be exothermic.
-
Stir the mixture at room temperature for 30 minutes.
-
To decompose the borate (B1201080) ester intermediate, add 3 M NaOH solution (10 mL) followed by water (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield the deuterated cyclohexanol.
-
Determine the yield and characterize the product by IR and NMR spectroscopy.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of a deuterated alcohol via carbonyl reduction.
Caption: A typical experimental workflow for carbonyl reduction with NaBD₄.
Conclusion
The reduction of aldehydes and ketones with sodium borodeuteride is a reliable and versatile method for the synthesis of specifically deuterated alcohols. The protocols provided herein can be adapted for a wide range of substrates. For researchers in drug development, this method offers a straightforward approach to producing deuterated compounds for metabolic studies, as internal standards for quantitative analysis, or as potential drug candidates with improved pharmacokinetic profiles. Careful execution of the experimental procedure and thorough analytical characterization are essential to ensure high chemical yields and isotopic enrichment.
References
Application Notes and Protocols for Selective Deuteration of Functional Groups Using Sodium Deuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium (B1214612), can alter the metabolic profile of a drug, leading to improved pharmacokinetic properties, enhanced therapeutic efficacy, and a better safety profile. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions. While various methods for selective deuteration exist, this document focuses on the application of sodium deuteride (B1239839) (NaD) for the selective deuteration of organic functional groups.
Sodium deuteride is the deuterium analog of sodium hydride (NaH) and is expected to exhibit similar reactivity. As such, it functions as a strong, non-nucleophilic base. Its primary role in selective deuteration is to deprotonate acidic protons in organic molecules, generating a carbanion or another anionic intermediate, which is then quenched with a deuterium source, often deuterated water (D₂O), to introduce the deuterium atom at a specific position. This method is particularly suitable for functional groups with sufficiently acidic protons.
Principle of Deuteration using this compound
The general strategy for selective deuteration with this compound involves a two-step process:
-
Deprotonation: The substrate containing an acidic proton is treated with this compound. The deuteride anion (D⁻) from NaD acts as a base, abstracting a proton (H⁺) to form deuterium gas (HD) and a substrate anion.
-
Deuterium Quench: The resulting anion is then quenched with a deuterium source, most commonly D₂O, to introduce a deuterium atom at the site of deprotonation.
This approach allows for the selective deuteration of specific positions in a molecule, provided there is a significant difference in the acidity of the various protons present.
Target Functional Groups for Selective Deuteration
The feasibility of selective deuteration using this compound is dependent on the pKa of the target proton. Functional groups with pKa values up to approximately 35 can potentially be deprotonated by NaD. The following sections detail the application of this methodology to key functional groups.
Alcohols (O-H Deuteration)
The hydroxyl proton of an alcohol is readily abstracted by this compound to form an alkoxide. Quenching with D₂O results in the formation of an O-deuterated alcohol.
Table 1: Proposed Data for O-H Deuteration of Alcohols using this compound
| Functional Group | Substrate Example | pKa (approx.) | Proposed Deuterium Source | Expected %D Incorporation |
| Primary Alcohol | Ethanol | 16 | D₂O | >95% |
| Secondary Alcohol | Isopropanol | 17 | D₂O | >95% |
| Tertiary Alcohol | tert-Butanol | 18 | D₂O | >95% |
Terminal Alkynes (C-H Deuteration)
The proton on a terminal alkyne is sufficiently acidic to be removed by this compound, forming an acetylide. Subsequent quenching with a deuterium source provides a terminally deuterated alkyne.
Table 2: Proposed Data for C-H Deuteration of Terminal Alkynes using this compound
| Functional Group | Substrate Example | pKa (approx.) | Proposed Deuterium Source | Expected %D Incorporation |
| Terminal Alkyne | Phenylacetylene | 29 | D₂O, CD₃OD | >90% |
| 1-Octyne | 25 | D₂O, CD₃OD | >90% |
Carbonyl Compounds (α-C-H Deuteration)
Protons on the α-carbon of carbonyl compounds (ketones, esters) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. This compound can be used to generate an enolate, which upon quenching with a deuterium source, leads to α-deuteration.
Table 3: Proposed Data for α-C-H Deuteration of Carbonyl Compounds using this compound
| Functional Group | Substrate Example | pKa (approx.) | Proposed Deuterium Source | Expected %D Incorporation |
| Ketone | Acetophenone | 19 | D₂O | >90% |
| Cyclohexanone | 17 | D₂O | >90% | |
| Ester | Ethyl acetate | 25 | D₂O | >85% |
Experimental Protocols (Proposed)
Note: The following protocols are proposed based on the known reactivity of sodium hydride. Researchers should perform small-scale optimization studies to determine the ideal reaction conditions for their specific substrate. All reactions involving this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for O-H Deuteration of an Alcohol
Materials:
-
Alcohol substrate
-
This compound (NaD), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Carefully add this compound (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture to 0 °C and slowly add D₂O (2.0 eq) to quench the reaction.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the O-deuterated alcohol.
Protocol 2: General Procedure for C-H Deuteration of a Terminal Alkyne
Materials:
-
Terminal alkyne substrate
-
This compound (NaD), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF) or THF
-
Deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD)
-
Appropriate organic solvent for extraction (e.g., hexane, diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.2 eq).
-
Add anhydrous DMF or THF to create a suspension.
-
Cool the suspension to 0 °C and add a solution of the terminal alkyne (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and slowly add the deuterium source (D₂O or CD₃OD, 2.0 eq).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 3: General Procedure for α-C-H Deuteration of a Ketone
Materials:
-
Ketone substrate
-
This compound (NaD), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add this compound (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and slowly add D₂O (2.0 eq) to quench the enolate.
-
Carefully add saturated aqueous NH₄Cl to fully quench the reaction.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Visualizations
Caption: General mechanism for deuteration using this compound.
Caption: General experimental workflow for deuteration with NaD.
Caption: Decision process for substrate selection.
Safety Considerations
This compound is a highly reactive and flammable solid. It reacts violently with water and protic solvents to release flammable hydrogen and deuterium gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. The 60% dispersion of NaD in mineral oil is safer to handle than pure NaD.
Conclusion
This compound is a powerful tool for the selective deuteration of functional groups possessing acidic protons. The methodology relies on a straightforward deprotonation-quenching sequence. While specific literature on the use of this compound is limited, its reactivity can be inferred from its hydrogen analog, sodium hydride. The proposed protocols provide a starting point for researchers to explore the use of NaD in the synthesis of deuterated compounds for pharmaceutical and other applications. Careful consideration of substrate pKa and adherence to strict anhydrous and inert reaction conditions are crucial for successful and safe execution.
Applications of Sodium Deuteride in the Synthesis of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deuteride (B1239839) (NaD) is a powerful tool in the synthesis of deuterated active pharmaceutical ingredients (APIs). As the deuterium (B1214612) analog of sodium hydride (NaH), it serves as a strong, non-nucleophilic base. Its primary application in pharmaceutical synthesis is to facilitate the site-selective introduction of deuterium into organic molecules. This is achieved by deprotonating a substrate at a specific position, followed by quenching the resulting anion with a deuterium source. The incorporation of deuterium can significantly enhance the metabolic profile of a drug by slowing down its rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced dosing frequency, ultimately resulting in a safer and more effective therapeutic.
This document provides detailed application notes and protocols for the use of sodium deuteride in the synthesis of deuterated pharmaceutical ingredients.
Principle of Deuteration using this compound
This compound functions as a strong base to abstract a proton from a carbon or heteroatom. The resulting carbanion or heteroanion is then quenched with a deuterium source, typically deuterium oxide (D₂O), to introduce a deuterium atom at the site of deprotonation. The reactivity of this compound is analogous to that of sodium hydride, a widely used reagent in organic synthesis for deprotonation.[1]
The general workflow for deuteration using this compound can be visualized as follows:
References
Application Notes and Protocols for the Large-Scale Synthesis and Handling of Sodium Deuteride (NaD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deuteride (B1239839) (NaD) is a powerful reducing agent and a versatile source of deuterium (B1214612) for isotopic labeling in organic synthesis. Its application is of significant interest in the pharmaceutical industry for the development of deuterated active pharmaceutical ingredients (APIs). Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties, such as increased half-life and reduced toxicity.
These application notes provide a comprehensive overview of the large-scale synthesis of sodium deuteride, detailed handling and safety protocols, and its applications in drug development. The synthesis protocols are based on the well-established industrial production of sodium hydride (NaH), adapted for the use of deuterium gas.
Physicochemical Properties and Specifications
This compound is a saline (salt-like) hydride, an ionic compound composed of sodium cations (Na⁺) and deuteride anions (D⁻). It is a white to off-white or grey solid that is highly reactive.
| Property | Value |
| Chemical Formula | NaD |
| Molecular Weight | 24.99 g/mol |
| Appearance | White to grey solid |
| Melting Point | Decomposes at 800 °C |
| Density | ~1.40 g/cm³ |
| Solubility | Insoluble in all solvents; reacts violently with protic solvents. |
| Commercial Formulation | Typically supplied as a 60% (w/w) dispersion in mineral oil. |
| Isotopic Purity | > 98 atom % D |
Large-Scale Synthesis of this compound
The industrial-scale synthesis of this compound is analogous to that of sodium hydride, involving the direct reaction of molten sodium with high-purity deuterium gas at elevated temperatures. The most common method utilizes a dispersion of molten sodium in mineral oil to increase the surface area for reaction and to manage the heat of reaction.
Reaction: 2 Na (l) + D₂ (g) → 2 NaD (s)
Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Reactants | Sodium metal, high-purity deuterium gas (D₂) | Sodium is typically used as a dispersion in mineral oil (e.g., 60% w/w). |
| Reaction Temperature | 250–300 °C | The reaction is rapid within this temperature range.[1] |
| Pressure | Atmospheric pressure or slightly elevated | Higher pressures can increase the reaction rate. |
| Agitation | Vigorous stirring (e.g., ~8000 rpm) | Essential for maintaining a fine dispersion of molten sodium in the oil and for efficient gas-liquid-solid mass transfer.[1] |
| Reaction Atmosphere | Inert (e.g., Argon, Nitrogen) followed by D₂ | The system must be purged of air and moisture to prevent the formation of sodium oxide and hydroxide (B78521). |
| Expected Yield | > 95% | Based on the synthesis of sodium hydride. |
Experimental Protocol: Large-Scale Synthesis of NaD Dispersion
Objective: To synthesize a 60% (w/w) dispersion of this compound in mineral oil.
Materials and Equipment:
-
High-pressure reactor equipped with a high-speed mechanical stirrer, gas inlet and outlet, thermocouple, and pressure gauge.
-
Sodium metal dispersion in mineral oil.
-
High-purity deuterium gas (D₂).
-
Inert gas (Argon or Nitrogen).
-
Pentane (B18724) or hexane (B92381) (for washing, if required).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested.
-
Inerting: Purge the reactor thoroughly with an inert gas (argon or nitrogen) to remove all traces of air and moisture.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with the sodium metal dispersion in mineral oil.
-
Heating and Agitation: Begin vigorous stirring and heat the reactor contents to the target temperature of 250–300 °C.
-
Introduction of Deuterium Gas: Once the target temperature is reached, stop the inert gas flow and introduce a steady stream of high-purity deuterium gas into the reactor.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the deuterium gas is consumed. Maintain a constant pressure by controlling the D₂ feed rate.
-
Reaction Completion: The reaction is typically complete when the uptake of deuterium gas ceases.
-
Cooling and Inerting: Stop the deuterium gas flow and cool the reactor to room temperature under an inert atmosphere.
-
Product Handling: The resulting grey solid dispersion of this compound in mineral oil can be used directly or purified.
-
Purification (Optional): To obtain pure, oil-free this compound, the dispersion can be washed with a dry, non-reactive solvent such as pentane or hexane under an inert atmosphere. The resulting grey powder should be handled with extreme care due to its pyrophoric nature.
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Handling and Safety Protocols
This compound is a hazardous material that is highly reactive and pyrophoric. Strict adherence to safety protocols is mandatory.
Hazards:
-
Water-Reactive: Reacts violently with water, releasing flammable deuterium gas which can ignite spontaneously.
-
Pyrophoric: Can ignite spontaneously in air, especially when finely divided.
-
Corrosive: Upon contact with moisture, it forms sodium hydroxide (caustic).
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Hand Protection | Nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body | Flame-retardant lab coat. |
| Respiratory Protection | Required if handling outside of an inert atmosphere enclosure. |
Safe Handling Procedures
-
Inert Atmosphere: All handling of this compound must be conducted under an inert atmosphere (e.g., in a glove box or with Schlenk techniques).
-
Avoid Contact with Air and Moisture: Never expose this compound to the atmosphere or any source of moisture.
-
Dispersion Handling: The 60% dispersion in mineral oil is safer to handle than the pure solid. However, it still requires an inert atmosphere for transfers.
-
Static Discharge: Ground and bond all equipment to prevent static discharge, which can ignite flammable gases.
-
Spill Management: In case of a spill, smother the material with a Class D fire extinguisher powder (e.g., Met-L-X), dry sand, or powdered limestone. NEVER USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.
Storage
-
Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.
-
Keep containers tightly sealed and under an inert atmosphere.
-
Store separately from flammable materials.
Emergency Protocol Diagram
Caption: Emergency response flowchart for this compound incidents.
Applications in Drug Development
This compound is a key reagent for the site-selective introduction of deuterium into organic molecules. This is particularly valuable in medicinal chemistry to enhance the metabolic stability of drug candidates.
Mechanism of Action:
-
As a Strong Base: NaD can be used to deprotonate weakly acidic C-H bonds, followed by quenching with a deuterium source (e.g., D₂O) to install a deuterium atom.
-
As a Reducing Agent: While less common, NaD can act as a hydride (deuteride) donor, especially when activated.
Protocol: Deuteration of an Active Methylene Compound
Objective: To deuterate the α-position of a generic ketone.
Reaction: R-CO-CH₂-R' + NaD → [R-CO-CHD-R']⁻Na⁺ [R-CO-CHD-R']⁻Na⁺ + D₂O → R-CO-CD₂-R' + NaOD
Materials:
-
Substrate (e.g., a ketone with α-protons).
-
This compound (60% dispersion in mineral oil).
-
Anhydrous, aprotic solvent (e.g., THF, DMF).
-
Deuterium oxide (D₂O).
-
Inert atmosphere setup (glove box or Schlenk line).
Procedure:
-
Preparation: Under an inert atmosphere, add the anhydrous solvent to a dry reaction flask.
-
Addition of NaD: Carefully add the this compound dispersion to the solvent and stir to create a suspension.
-
Substrate Addition: Slowly add a solution of the substrate in the anhydrous solvent to the NaD suspension at a controlled temperature (e.g., 0 °C to room temperature).
-
Deprotonation: Allow the reaction to stir for a specified time to ensure complete deprotonation, forming the sodium enolate.
-
Deuterium Quench: Slowly and carefully add deuterium oxide to the reaction mixture to quench the enolate.
-
Work-up: After the reaction is complete, perform a standard aqueous work-up to isolate the deuterated product.
-
Analysis: Analyze the product for deuterium incorporation using techniques such as NMR spectroscopy and mass spectrometry.
Signaling Pathway Analogy: Drug Metabolism and Deuteration
The following diagram illustrates the concept of how deuteration can block a metabolic pathway, thereby improving a drug's pharmacokinetic profile.
Caption: Conceptual pathway showing how deuteration can improve drug stability.
References
Application Notes and Protocols: Sodium Deuteride in the Synthesis of Deuterated Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, deuterated internal standards are indispensable for achieving accurate and reproducible results. These standards, in which one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This allows them to co-elute during chromatography and experience similar ionization effects, thereby effectively normalizing for variations in sample preparation and instrument response. Sodium deuteride (B1239839) (NaD) is a powerful reagent for the synthesis of these crucial analytical tools. As a strong base, it can efficiently introduce deuterium into organic molecules at specific positions by deprotonating acidic C-H, O-H, or N-H bonds, followed by quenching with a deuterium source. This document provides detailed application notes and protocols for the use of sodium deuteride in the preparation of deuterated standards for mass spectrometry.
Principle of Deuteration using this compound
This compound is the deuterium analog of sodium hydride (NaH) and functions as a highly reactive strong base.[1] Its primary application in the synthesis of deuterated standards is to facilitate hydrogen-deuterium (H/D) exchange at positions with acidic protons. The general mechanism involves the irreversible deprotonation of a substrate by this compound to form a carbanion, alkoxide, or amide. This intermediate is then quenched with a deuterium source, such as deuterium oxide (D₂O) or a deuterated solvent, to introduce a deuterium atom at the site of the original acidic proton. This method is particularly effective for compounds with enolizable protons, such as ketones and aldehydes, as well as molecules with acidic heteroatom-bound hydrogens.
Applications
The use of this compound for deuteration is applicable to a wide range of organic molecules, making it a versatile tool for the synthesis of internal standards for various analytical applications, including:
-
Pharmacokinetic and Drug Metabolism Studies: Deuterated standards of drugs and their metabolites are crucial for accurate quantification in biological matrices.
-
Clinical Diagnostics: Precise measurement of biomarkers in patient samples relies on high-quality internal standards.
-
Environmental Analysis: Quantification of pollutants and their degradation products is enhanced by the use of deuterated analogs.
-
Food Safety and Quality Control: Isotope dilution mass spectrometry with deuterated standards provides robust methods for analyzing contaminants and components in food.
Experimental Protocols
General Handling and Safety Precautions
This compound is a highly reactive and moisture-sensitive solid. It reacts exothermically with water, protic solvents, and even atmospheric moisture to produce flammable hydrogen gas and sodium hydroxide. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Anhydrous solvents and reagents are essential for successful and safe reactions. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.
Protocol 1: Deuteration of an Enolizable Ketone
This protocol describes the deuteration of a ketone with an alpha-proton, a common structural motif in many pharmaceutical compounds.
Materials:
-
Ketone substrate
-
This compound (NaD), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add the ketone substrate (1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (10 mL).
-
Addition of this compound: To a separate flask, weigh the required amount of this compound (1.2 mmol, 1.2 equivalents). Carefully wash the NaD dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaD under a stream of inert gas. Suspend the oil-free NaD in a small amount of anhydrous THF.
-
Reaction: Slowly add the this compound suspension to the stirred solution of the ketone at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until deprotonation is complete (can be monitored by TLC or LC-MS by taking a small aliquot, quenching with H₂O, and analyzing).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add deuterium oxide (2.0 mL) dropwise to quench the enolate. Caution: The quenching process can be exothermic.
-
Work-up: After stirring for an additional 30 minutes, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and extent of deuterium incorporation.
Protocol 2: Deuteration of an Alcohol or Amine
This protocol is suitable for introducing a deuterium atom at an O-H or N-H position.
Materials:
-
Alcohol or amine substrate
-
This compound (NaD)
-
Anhydrous dimethylformamide (DMF)
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere
Procedure:
-
Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol or amine substrate (1.0 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add this compound (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Alkylation (optional, for subsequent synthesis steps): If the goal is to introduce a deuterated alkyl group, cool the solution to 0 °C and add deuterated methyl iodide (1.2 mmol) dropwise. Allow the reaction to proceed until completion.
-
Quenching (for O-D or N-D bond formation): If the goal is simply to replace the active hydrogen with deuterium, slowly add D₂O to quench the reaction.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether (3 x 15 mL). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification and Characterization: Purify the product as necessary and confirm its structure and isotopic purity by spectroscopic methods.
Data Presentation
The success of a deuteration reaction is primarily assessed by the isotopic purity and the chemical yield of the final product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the deuterated standard.
Table 1: Representative Quantitative Data for the Synthesis of a Deuterated Standard
| Parameter | Result | Method of Analysis |
| Chemical Yield | 85% | Gravimetric analysis after purification |
| Isotopic Purity | >99 atom % D | High-Resolution Mass Spectrometry |
| Deuterium Incorporation | 98% at the target site | ¹H NMR Spectroscopy |
| Chemical Purity | >99% | LC-MS/UV |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of a deuterated standard using this compound.
Caption: Proposed mechanism for the deuteration of a ketone at the alpha-position using this compound and D₂O.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of deuterated internal standards for mass spectrometry. Its high reactivity as a strong base allows for the specific introduction of deuterium at acidic positions in a wide variety of organic molecules. Careful handling under inert and anhydrous conditions is crucial for the successful and safe application of this reagent. The protocols and information provided herein serve as a guide for researchers to develop robust methods for the preparation of high-purity deuterated standards, which are essential for accurate and reliable quantitative analysis by mass spectrometry.
References
Regioselectivity and chemoselectivity of sodium deuteride reductions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselectivity and chemoselectivity of deuteride (B1239839) reductions, focusing on two primary methodologies: the use of sodium borodeuteride (NaBD₄) for the reduction of carbonyl compounds, and reductive deuteration using sodium dispersions. This document offers insights into reaction mechanisms, selectivity, and detailed experimental protocols for the synthesis of deuterated molecules, which are of significant interest in drug development for modifying pharmacokinetic profiles (the deuterium (B1214612) kinetic isotope effect) and as internal standards in analytical studies.
Section 1: Reductions with Sodium Borodeuteride (NaBD₄)
Sodium borodeuteride is a versatile and mild reducing agent that replaces a hydride ion (H⁻) with a deuteride ion (D⁻) in reductions. Its reactivity and selectivity are very similar to its protio-analogue, sodium borohydride (B1222165) (NaBH₄).
Chemoselectivity: Aldehydes vs. Ketones
NaBD₄ exhibits excellent chemoselectivity, preferentially reducing aldehydes over ketones. This is attributed to the greater electrophilicity and lower steric hindrance of the aldehyde carbonyl carbon. By controlling the reaction conditions, such as temperature, it is possible to selectively reduce an aldehyde in the presence of a ketone.
Table 1: Chemoselectivity of Aldehyde vs. Ketone Reduction
| Aldehyde Substrate | Ketone Substrate | Conditions | Aldehyde Conversion (%) | Ketone Conversion (%) |
| Benzaldehyde | Acetophenone | NaBH₄, EtOH/CH₂Cl₂, -78°C | >95 | <5 |
| Hexanal | 4-Methylcyclohexanone | NaBH₄, EtOH/CH₂Cl₂, -78°C | >95 | <5 |
Data presented for NaBH₄ is a close approximation for NaBD₄, as the kinetic isotope effect on this selectivity is generally minimal.
Regioselectivity: 1,2- vs. 1,4-Reduction of α,β-Unsaturated Carbonyls
The reduction of α,β-unsaturated aldehydes and ketones can proceed via two pathways: direct (1,2-) addition to the carbonyl to yield an allylic alcohol, or conjugate (1,4-) addition to the β-carbon to give a saturated carbonyl, which may be further reduced.
-
Standard Conditions: Under typical conditions (e.g., NaBD₄ in methanol (B129727) or ethanol), a mixture of 1,2- and 1,4-addition products is often observed.
-
Luche Reduction: The addition of a Lewis acid, most commonly cerium(III) chloride (CeCl₃), dramatically enhances the selectivity for 1,2-reduction.[1][2] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" nucleophilic attack of the deuteride at the carbonyl carbon.[1]
Table 2: Regioselectivity in the Reduction of an α,β-Unsaturated Ketone
| Substrate | Reagent/Conditions | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| Cyclohex-2-enone | NaBH₄, MeOH, 0°C | ~75 | ~25 |
| Cyclohex-2-enone | NaBH₄, CeCl₃, MeOH, 0°C (Luche) | >99 | <1 |
Data for NaBH₄ is representative of the expected outcome for NaBD₄.
Diastereoselectivity: Reduction of Cyclic Ketones
The reduction of substituted cyclic ketones, such as cyclohexanones, can produce two diastereomeric alcohols, resulting from the deuteride attacking from either the axial or equatorial face of the carbonyl. The stereochemical outcome is influenced by steric hindrance.
-
Small Hydride Reagents (e.g., NaBD₄): These reagents preferentially attack from the axial face to avoid torsional strain with the adjacent axial hydrogens, leading to the equatorial alcohol as the major product.
-
Bulky Hydride Reagents (e.g., L-Selectride®): These reagents are too large for the axial approach and therefore attack from the equatorial face, yielding the axial alcohol.
The "locking" of the conformation with a bulky group like tert-butyl allows for a clear study of this selectivity.
Table 3: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone (B146137)
| Reagent | Hydride Attack Face | Product (Major) | cis (Axial-OH) : trans (Equatorial-OH) Ratio |
| NaBH₄ in MeOH | Axial (preferred) | trans-alcohol | 15 : 85 |
| L-Selectride® in THF | Equatorial | cis-alcohol | 98 : 2 |
Product ratios are for NaBH₄ and are expected to be very similar for NaBD₄.[3]
Caption: Chemoselectivity of NaBD₄: Aldehydes react faster than ketones.
Caption: Regioselectivity of enone reduction: 1,2- vs. 1,4-addition.
Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with NaBD₄
This protocol describes the reduction of a cyclic ketone to demonstrate diastereoselectivity.
Materials:
-
4-tert-Butylcyclohexanone
-
Sodium borodeuteride (NaBD₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
3 M Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Erlenmeyer flask, round-bottom flask, separatory funnel
-
Stir bar and magnetic stir plate
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in 10 mL of anhydrous methanol.
-
Cool the solution in an ice bath for 10 minutes.
-
In a single portion, add sodium borodeuteride (0.11 g, 2.64 mmol) to the stirred solution.
-
Remove the ice bath and continue to stir the reaction mixture at room temperature for 20 minutes.
-
Carefully quench the reaction by slowly adding 4 mL of 3 M sulfuric acid, followed by 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 15 mL).
-
Combine the organic extracts and wash sequentially with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product mixture of cis- and trans-4-tert-butylcyclohexanol-d₁.
-
Analyze the product ratio by ¹H NMR spectroscopy.
Section 2: Reductive Deuteration with Sodium Dispersions
A powerful method for the synthesis of α,α-dideuterated alcohols and amines involves the single-electron transfer (SET) reduction of tertiary amides using a sodium dispersion in the presence of a deuterium donor. The chemoselectivity of this reaction is remarkably dependent on the nature of the deuterium source.
Chemoselectivity: Alcohols vs. Amines from Tertiary Amides
The choice of the deuterium donor dictates the reaction pathway and the final product. This provides a divergent route to two valuable classes of deuterated compounds from a single starting material.
-
Na / EtOD-d₁: Using deuterated ethanol (B145695) as the deuterium source leads to the cleavage of the C-N bond of the amide, affording an α,α-dideuterio alcohol.
-
Na / NaOD / D₂O: Using a basic solution of D₂O as the deuterium source results in the cleavage of the C-O bond, yielding an α,α-dideuterio amine.
Table 4: Chemoselective Reductive Deuteration of N,N-Dimethylbenzamide
| Deuterium Source | Product Type | Product Name | Yield (%) | Deuterium Incorporation (%) |
| EtOD-d₁ | α,α-Dideuterio Alcohol | Benzyl-d₂-alcohol | 92 | >98 |
| NaOD in D₂O | α,α-Dideuterio Amine | N,N-Dimethylbenzyl-d₂-amine | 85 | >98 |
Data from Zhang, B. et al. J. Org. Chem. 2018, 83, 6006-6014.[4]
Caption: Chemoselective reduction of tertiary amides with sodium dispersion.
Experimental Protocol: Synthesis of an α,α-Dideuterio Alcohol from a Tertiary Amide
This protocol is adapted from Zhang, B. et al. J. Org. Chem. 2018, 83, 6006-6014 for the synthesis of benzyl-d₂-alcohol.[4]
Materials:
-
N,N-Dimethylbenzamide
-
Sodium dispersion (e.g., 40% in mineral oil)
-
Ethanol-d₁ (EtOD)
-
Anhydrous hexane (B92381)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and nitrogen or argon line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylbenzamide (0.5 mmol, 1.0 equiv.) and anhydrous hexane (5.0 mL).
-
Add ethanol-d₁ (EtOD) (5.0 mmol, 10 equiv.) to the solution.
-
While stirring vigorously, add the sodium dispersion (4.0 mmol, 8.0 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the excess sodium is consumed and the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure α,α-dideuterio alcohol.
-
Confirm deuterium incorporation by ¹H NMR and mass spectrometry.
Caption: General workflow for deuteride reduction experiments.
References
Application Notes and Protocols: Generation of Deuterium Gas from Sodium Deuteride for Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in metabolism studies (pharmacokinetic/pharmacodynamic), as mechanistic probes, and for creating "heavier" drug analogues with potentially improved metabolic profiles. One of the most common methods for introducing deuterium (B1214612) into organic molecules is through catalytic deuteration using deuterium gas (D₂). While D₂ is commercially available in cylinders, its in-situ generation offers advantages in terms of safety, cost-effectiveness for small-scale reactions, and convenience.
This document provides a detailed protocol for the generation of deuterium gas from the reaction of sodium deuteride (B1239839) (NaD) with a protic source, such as water (H₂O). The generated D₂ gas can then be used directly for the catalytic deuteration of various substrates.
Chemical Principle
Sodium deuteride is a saline deuteride that reacts readily with protic solvents to release deuterium gas. The reaction with water is vigorous and exothermic, producing deuterium gas and sodium hydroxide.
Reaction: NaD (s) + H₂O (l) → D₂ (g) + NaOH (aq)
This reaction is analogous to the well-known reaction of sodium hydride with water. Due to the high reactivity, the generation of deuterium gas must be carefully controlled. Typically, the reaction is performed by the slow, controlled addition of the protic solvent to a suspension of this compound in an anhydrous, inert solvent (e.g., dioxane, tetrahydrofuran) to moderate the reaction rate.
Safety Precautions
Warning: this compound is a highly reactive, flammable solid. It reacts violently with water and other protic solvents. All operations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and by personnel trained in handling air- and moisture-sensitive reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[1][2][3]
-
Inert Atmosphere: this compound should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent reaction with atmospheric moisture.
-
Reaction Control: The reaction is highly exothermic. The addition of the protic solvent must be slow and controlled, and the reaction vessel should be cooled in an ice bath to manage the temperature.
-
Fire Hazard: Deuterium gas is extremely flammable.[4] Ensure there are no ignition sources in the vicinity. A Class D fire extinguisher (for combustible metals) should be readily available.
-
Spill and Waste Disposal: In case of a spill, do not use water. Smother the spill with a Class D fire extinguisher powder or dry sand. All waste material must be quenched carefully and disposed of as hazardous waste according to local regulations.[5]
Experimental Workflow
The overall process involves the setup of a gas generation flask connected to a reaction flask containing the substrate and catalyst. The deuterium gas is generated in-situ and bubbled through the reaction mixture or used to create a D₂ atmosphere.
Caption: Workflow for in-situ D₂ generation and subsequent deuteration.
Detailed Experimental Protocols
Protocol 1: Generation of Deuterium Gas
This protocol describes the generation of deuterium gas from this compound. The quantity of reagents can be scaled based on the requirements of the subsequent hydrogenation reaction.
Materials and Equipment:
-
Two-neck round-bottom flask (Generation Flask)
-
Dropping funnel with pressure-equalizing arm
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and tubing for gas transfer
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Ice bath
-
Anhydrous, inert solvent (e.g., dioxane or THF)
-
This compound (NaD), handled in a glovebox
-
Degassed water (or other protic source)
Procedure:
-
Setup: Assemble the two-neck flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected via tubing to the hydrogenation reaction vessel or a bubbler. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Inerting: Purge the entire apparatus with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Flask: In a glovebox, weigh the required amount of this compound into the reaction flask. Add anhydrous solvent to create a slurry. Seal the flask before removing from the glovebox.
-
Cooling: Place the generation flask in an ice bath and begin stirring the NaD suspension.
-
Gas Generation: Fill the dropping funnel with degassed water. Add the water dropwise to the stirred suspension of NaD. The rate of addition should be controlled to maintain a steady evolution of gas without excessive foaming or temperature increase.
-
Gas Transfer: The generated deuterium gas can be bubbled directly into the reaction vessel for hydrogenation.
Protocol 2: Catalytic Deuteration of an Olefin (e.g., Styrene)
This protocol details the deuteration of a model substrate, styrene, using the in-situ generated deuterium gas.
Materials and Equipment:
-
Three-neck round-bottom flask (Reaction Flask)
-
Gas inlet tube
-
Septum
-
Hydrogenation catalyst (e.g., 10% Pd/C)
-
Substrate (e.g., Styrene)
-
Anhydrous solvent for reaction (e.g., Ethyl Acetate, Methanol)
-
Balloon filled with inert gas (optional, for maintaining pressure)
Procedure:
-
Setup: Assemble the three-neck flask with a gas inlet, a septum for substrate addition, and a condenser (optional, under inert gas).
-
Charging the Flask: To the reaction flask, add the hydrogenation catalyst (e.g., 10% Pd/C, 1-5 mol%). Add the reaction solvent.
-
Inerting: Purge the reaction flask with inert gas.
-
Substrate Addition: Add the substrate (e.g., styrene) to the reaction flask via syringe.
-
Deuteration: Connect the gas outlet from the D₂ generation flask (Protocol 1) to the gas inlet of the reaction flask. Begin generating D₂ gas and bubble it through the stirred reaction mixture. Alternatively, evacuate the reaction flask and backfill with the generated D₂ gas to create a deuterium atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR.
-
Work-up: Once the reaction is complete, stop the flow of D₂ and purge the reaction flask with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation if necessary.
Quantitative Data Summary
The theoretical yield of deuterium gas is stoichiometric based on the amount of this compound used. The actual yield will depend on the efficiency of the gas transfer and the purity of the reagents.
| Parameter | Value/Range | Notes |
| Reagents | ||
| This compound (NaD) | 1.0 eq | Limiting reagent. |
| Water (H₂O) | 1.1 - 1.5 eq | A slight excess is used to ensure complete reaction. |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | Reaction is initiated at 0 °C for control. |
| Solvent (Generation) | Anhydrous Dioxane/THF | Must be inert and anhydrous. |
| Yield & Purity | ||
| Theoretical D₂ Yield | 1 mole per mole of NaD | Based on stoichiometry. |
| Expected Purity | >98% | Purity depends on the isotopic enrichment of NaD. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the reactants, reaction conditions, and the desired outcomes.
Caption: Relationship between reactants, conditions, and products.
References
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of Sodium Deuteroxide
Disclaimer: This document is intended for informational purposes for trained research, scientific, and drug development professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before handling any chemical.
Introduction: Clarifying "Pyrophoric Sodium Deuteride"
It is a common and critical point of confusion that "this compound" may be mistaken for a pyrophoric substance. This typically arises from confusion between two distinct compounds:
-
Sodium Deuteroxide (NaOD): This is the deuterated analog of sodium hydroxide (B78521) (NaOH). It is a strong, corrosive base, usually supplied as a solution in deuterium (B1214612) oxide (D₂O). While highly corrosive and reactive with acids, it is not pyrophoric (i.e., it does not spontaneously ignite in air).
-
Sodium Hydride (NaH): This is a powerful reducing agent and a pyrophoric solid. It reacts violently with water (including moisture in the air) to produce flammable hydrogen gas, which can ignite.[1][2]
This guide focuses exclusively on the safe handling of sodium deuteroxide (NaOD) . If you are working with sodium hydride (NaH), you must consult safety protocols specifically for pyrophoric solids.[1][2]
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments with sodium deuteroxide.
FAQs: General Handling and Storage
Q1: My NaOD solution has been on the shelf for a while. Is it still good?
A1: The primary concern with stored NaOD solutions is their reaction with atmospheric carbon dioxide (CO₂) to form sodium carbonate (Na₂CO₃).[3][4] This contamination reduces the concentration of the active deuteroxide base, which can negatively impact your reaction.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Look for any white precipitate (sodium carbonate) in the solution.
-
Titration: The most reliable way to determine the active concentration of your NaOD solution is to standardize it by titrating against a primary standard acid, such as potassium hydrogen phthalate (B1215562) (KHP).[5][6]
-
Experimental Test: Run a small-scale test reaction with a well-understood substrate to check for expected reactivity.
-
Q2: Why is it important to handle NaOD solutions under an inert atmosphere?
A2: Handling under an inert atmosphere (like nitrogen or argon) is crucial to prevent the reaction with atmospheric CO₂.[3][4] This is especially important if you need to maintain a precise concentration of the base for stoichiometric reactions or kinetic studies. For many applications, such as using NaOD as a catalyst for H-D exchange, brief exposure to air may be acceptable, but prolonged or repeated exposure should be avoided.
Q3: What are the signs of a compromised NaOD solution?
A3:
-
Reduced pH: The pH of the solution may be lower than expected for a fresh, concentrated solution.
-
Incomplete Reactions: Your deuteration or base-catalyzed reactions may not go to completion or may proceed slower than expected.
-
Poor Deuterium Incorporation: You may observe lower-than-expected levels of deuterium incorporation in your product by NMR or mass spectrometry.
-
Precipitate Formation: The presence of a white solid (sodium carbonate) is a clear sign of degradation.[3]
Q4: Can I use a glass syringe to transfer a NaOD solution?
A4: Concentrated solutions of strong bases like NaOD can etch glass surfaces over time, which can cause glass syringes to seize. While acceptable for immediate, one-time use with thorough cleaning, plastic syringes are generally a better choice for transferring NaOD solutions to avoid this issue.
Troubleshooting: Experimental Issues
Q1: My deuteration reaction is not going to completion, even with a stoichiometric amount of NaOD. What could be the problem?
A1:
-
Base Concentration: As mentioned in FAQ 1, your NaOD solution may have degraded due to CO₂ absorption. Re-standardize your solution by titration to determine the true concentration.[5]
-
Solvent Effects: The choice of solvent can significantly impact the basicity of NaOD and the solubility of your substrate. Ensure your substrate is fully dissolved and that the solvent is compatible with strong bases.
-
Steric Hindrance: The proton you are trying to exchange for a deuteron (B1233211) may be sterically hindered, requiring more forcing conditions (e.g., higher temperature, longer reaction time).
-
pKa Mismatch: The pKa of the proton you are trying to remove must be accessible by the deuteroxide base. If the pKa is too high, the equilibrium will not favor deprotonation.
Q2: I see unexpected side products in my reaction. Could the NaOD be the cause?
A2: Yes, as a strong base, NaOD can catalyze a variety of side reactions, such as:
-
Elimination Reactions: If your substrate has a suitable leaving group.
-
Aldol or Claisen Condensations: If your substrate is a ketone or ester with alpha-protons.
-
Hydrolysis: Ester or amide functionalities in your molecule may be susceptible to hydrolysis by NaOD.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce side reactions.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Slow Addition: Add the NaOD solution slowly to the reaction mixture to avoid localized high concentrations of the base.
-
Quantitative Data Summary
The properties of sodium deuteroxide solutions are very similar to those of sodium hydroxide solutions. The primary difference is in the kinetic isotope effect, where reactions involving the breaking of an O-D bond will be slower than the corresponding O-H bond cleavage.[7]
| Property | Value/Information | Citation(s) |
| Molar Mass (NaOD) | 41.003 g/mol | [8] |
| Appearance | White solid (anhydrous); Colorless liquid (in D₂O solution) | [8] |
| Hygroscopicity | Solid NaOD is highly hygroscopic, readily absorbing moisture from the air. | [9][10] |
| Reactivity with CO₂ | Solutions readily absorb atmospheric CO₂ to form sodium carbonate (Na₂CO₃). | [3][4] |
| Solubility | Fully miscible with water (and D₂O). | [11] |
| Kinetic Isotope Effect (kH/kD) | The rate of a reaction involving C-H bond cleavage is typically 6-10 times faster than the corresponding C-D bond cleavage. This is a key consideration in deuteration reactions. | [12] |
| Corrosivity | Solutions are highly corrosive and can cause severe skin burns and eye damage. | [1] |
Experimental Protocols
Protocol 1: Transferring NaOD Solution Using a Syringe Under Inert Atmosphere
This protocol is for accurately transferring a specific volume of NaOD solution while minimizing exposure to air.
-
Preparation:
-
Ensure your reaction flask is clean, oven-dried, and equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for several minutes using an inlet and an outlet needle.[13][14]
-
Once purged, remove the outlet needle and maintain a positive pressure of inert gas (a balloon is suitable for this).[15]
-
-
Syringe Preparation:
-
Take a new, dry plastic syringe of appropriate volume.
-
Flush the syringe with the inert gas by drawing a full volume of gas from the headspace of your reaction flask and expelling it into the atmosphere. Repeat this three times.[16]
-
-
Transfer:
-
Carefully uncap the NaOD solution bottle. If it has a septum-sealed cap, pierce it with the inert gas inlet needle and the syringe needle.
-
Submerge the tip of the syringe needle into the NaOD solution and slowly withdraw a slightly larger volume than needed.
-
Invert the syringe and carefully push out any gas bubbles.
-
Adjust the volume to the exact amount required.
-
Withdraw the needle from the solution into the headspace of the bottle and pull a small "buffer" of inert gas (about 0.2 mL) into the syringe. This prevents the solution at the needle tip from being exposed to air.[15]
-
Quickly withdraw the syringe from the NaOD bottle and insert it through the septum of your reaction flask.
-
-
Addition:
-
First, inject the inert gas buffer into the flask.
-
Then, slowly add the NaOD solution to your reaction mixture, ideally with stirring.
-
Once the addition is complete, withdraw the syringe.
-
Protocol 2: Quenching a Reaction Containing NaOD
This protocol describes how to safely neutralize the NaOD in your reaction mixture upon completion.
-
Cooling: Cool the reaction mixture in an ice bath. Neutralization reactions are exothermic.
-
Dilution (Optional but Recommended): If your reaction was run in a non-polar solvent, consider adding a co-solvent like isopropanol (B130326) or THF to ensure miscibility during the quench.
-
Neutralization:
-
Slowly and dropwise, add a dilute solution of a weak acid, such as acetic acid or ammonium (B1175870) chloride in water. Never add water directly to a concentrated basic solution without extreme caution, as it can generate significant heat. [1]
-
Monitor the pH of the aqueous layer using pH paper. Continue adding the weak acid until the pH is neutral (pH ~7).
-
-
Workup: Proceed with your standard aqueous workup and extraction procedure.
-
Disposal: Dispose of all waste in accordance with your institution's guidelines for hazardous waste.[17]
Protocol 3: Handling a Spill of NaOD Solution
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before cleaning a small, manageable spill, ensure you are wearing appropriate PPE:
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[19]
-
Neutralization:
-
Cleanup:
-
Once neutralized (check with pH paper), absorb the residue with an inert material.
-
Scoop the absorbed material into a designated hazardous waste container.[17]
-
-
Decontamination: Wipe down the spill area with water and dispose of the cleaning materials as hazardous waste.
Signaling Pathways and Logical Relationships
The primary "pathway" of concern when handling sodium deuteroxide solutions is its degradation upon exposure to air. This can be visualized as a simple logical relationship.
References
- 1. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. jmest.org [jmest.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. digipac.ca [digipac.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sodium deuteroxide - Wikipedia [en.wikipedia.org]
- 9. scienceinfo.com [scienceinfo.com]
- 10. brainly.com [brainly.com]
- 11. Sodium deuteroxide, 40% w/w solution in D{2}O, 99.5%(Isotopic) 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. laballey.com [laballey.com]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. acs.org [acs.org]
Technical Support Center: Quenching Protocols for Reactions Involving Sodium Deuteride (NaD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium deuteride (B1239839) (NaD). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Q1: My reaction mixture is still generating gas after adding the initial quenching agent. What should I do?
A1: This indicates an incomplete quench, which is a hazardous situation. The remaining sodium deuteride can react uncontrollably with subsequent additions of more reactive quenching agents or upon exposure to air.
-
Immediate Action: Cease the addition of any further quenching agent.
-
Troubleshooting Steps:
-
Ensure the reaction flask is still under an inert atmosphere (e.g., Nitrogen or Argon).
-
Continue to cool the reaction mixture using an ice/water bath to manage any potential exotherm.[1][2]
-
Resume the slow, dropwise addition of the same quenching agent (e.g., isopropanol) until gas evolution visibly subsides.[3] Patience is critical; the reaction may take time to complete, especially if the this compound is coated with other materials.[4]
-
Once the initial gas evolution has ceased with the first quenching agent, you can proceed to the next, more reactive quenching agent in the sequence (e.g., ethanol).[2]
-
Q2: The reaction temperature is increasing rapidly during quenching. What does this signify and what is the appropriate response?
A2: A rapid increase in temperature is a sign of a runaway reaction, which can lead to boiling of the solvent, pressure buildup, and potentially an explosion. This is a critical safety concern.
-
Immediate Action:
-
Immediately stop the addition of the quenching agent.
-
If it is safe to do so, increase the efficiency of the cooling bath (e.g., by adding more ice or switching to a colder bath like dry ice/acetone). Be cautious of thermal shock to the glassware.
-
Ensure the reaction is being vigorously stirred to dissipate heat.
-
Alert a colleague and be prepared to evacuate the area if the reaction cannot be brought under control.
-
-
Prevention:
Q3: I observed a fire at the needle tip/addition funnel during quenching. What happened and what should I do?
A3: This is likely due to the ignition of deuterium (B1214612) gas (D₂) that is being evolved during the quench. This compound reactions are highly exothermic, and the heat generated can be sufficient to ignite the flammable deuterium gas upon contact with air at the point of addition.
-
Immediate Action:
-
If the fire is small and contained at the point of addition, briefly stopping the addition may be sufficient to extinguish it.
-
Ensure a continuous and sufficient flow of inert gas over the reaction to prevent the accumulation of an explosive mixture of deuterium and air.
-
Have a Class D fire extinguisher readily available. Do not use water, CO₂, or soda-acid fire extinguishers on a metal hydride fire.[1]
-
-
Prevention:
-
Maintain a robust inert gas atmosphere over the reaction.
-
Ensure the quenching agent is introduced below the surface of the reaction mixture if possible, to allow the evolved gas to be diluted by the inert atmosphere before reaching the air.
-
Quench at a controlled, slow rate to prevent a rapid buildup of heat and deuterium gas.
-
Q4: After quenching, I'm observing solid clumps in my reaction mixture. Is the quench complete?
A4: Not necessarily. Solid clumps may indicate that unreacted this compound is trapped within salts or other materials, preventing it from coming into contact with the quenching agent.[4] This is a significant hazard, as the NaD can react violently later during workup.
-
Troubleshooting Steps:
-
Continue vigorous stirring to break up any solids.
-
After the initial quench with a less reactive alcohol is complete (no more gas evolution), add a more reactive alcohol (e.g., methanol) and continue to stir for an extended period (e.g., several hours) to ensure penetration of the solids.[2]
-
Before proceeding to aqueous workup, it is crucial to be certain that all the this compound has been quenched. A very slow, dropwise addition of water with careful monitoring for any gas evolution or temperature increase is a necessary final check.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the correct order of quenching agents for a reaction involving this compound?
A1: The standard and safest practice is to add quenching agents in order of increasing reactivity. This allows for a controlled reaction. The recommended sequence is:
-
tert-Butanol (optional, for very reactive systems)
-
Ethanol [2]
-
Methanol (B129727) [2][5]
-
Water [1]
-
Saturated aqueous ammonium (B1175870) chloride or dilute acid (for neutralization of the resulting sodium deuteroxide).[5][6]
Q2: Why is it important to use an inert atmosphere during quenching?
A2: An inert atmosphere, such as nitrogen or argon, is crucial for two main reasons:
-
This compound is reactive with atmospheric moisture and oxygen.[7]
-
The quenching reaction produces flammable deuterium gas (D₂).[4] An inert atmosphere prevents the formation of an explosive mixture of deuterium and air and reduces the risk of ignition.
Q3: Can I quench my this compound reaction in any solvent?
A3: No. While the reaction itself may have been performed in a variety of aprotic solvents, quenching requires careful consideration of the solvent's properties. It is recommended to perform the quench in a high-boiling, inert solvent like toluene (B28343) or heptane (B126788) to help manage the heat generated.[1] Crucially, avoid quenching this compound in solvents like DMSO, DMF, or DMAc , as this can lead to runaway reactions and explosions, even at moderate temperatures.[8]
Q4: How do I safely dispose of quenched this compound?
A4: Once the this compound has been completely quenched and the resulting solution is basic (due to the formation of sodium deuteroxide, NaOD), it can be neutralized.[4] Slowly add a saturated aqueous solution of ammonium chloride or a dilute acid until the pH is neutral.[4][5][6] The resulting aqueous and organic waste should then be disposed of according to your institution's hazardous waste guidelines.[2]
Q5: What are the primary hazards associated with quenching this compound?
A5: The primary hazards include:
-
Fire and Explosion: The quenching reaction is highly exothermic and produces flammable deuterium gas, which can ignite.[7]
-
Runaway Reaction: Rapid addition of the quenching agent can lead to an uncontrolled increase in temperature and pressure.
-
Corrosive Byproducts: The reaction produces sodium deuteroxide (NaOD), which is a strong base and corrosive to skin and eyes.[7][9]
-
Incomplete Quenching: Pockets of unreacted NaD can react violently during subsequent workup steps.
Q6: Is there a difference in reactivity between sodium hydride (NaH) and this compound (NaD)?
A6: For the purposes of quenching protocols and safety considerations, the reactivity of NaH and NaD can be considered virtually identical. Both are highly reactive metal hydrides that react vigorously with protic reagents. The primary difference is the isotope of hydrogen involved, which has a negligible effect on the quenching procedure and associated hazards.
Quantitative Data on Quenching Agents
| Quenching Agent | Chemical Formula | pKa (approx.) | Relative Reactivity | Key Considerations |
| tert-Butanol | (CH₃)₃COH | 19 | Lowest | Use for very large scale or highly reactive systems as an initial quencher. |
| Isopropanol | (CH₃)₂CHOH | 17 | Low | Recommended starting point for most standard quenching procedures.[1][2] |
| Ethanol | CH₃CH₂OH | 16 | Medium | Used after isopropanol for a more thorough quench.[2] |
| Methanol | CH₃OH | 15.5 | High | A more reactive alcohol to ensure complete reaction of the hydride.[2][5] |
| Water | D₂O or H₂O | 15.7 (for H₂O) | Very High | EXTREME CAUTION ADVISED. Add only after quenching with alcohols is complete. Reacts violently with unquenched NaD.[1] |
Experimental Protocols
Protocol 1: Standard Quenching of a Small-Scale Reaction (e.g., < 5g NaD)
-
Preparation: Ensure the reaction flask containing the NaD slurry in an inert solvent (e.g., THF, toluene) is under a positive pressure of an inert gas (N₂ or Ar) and cooled to 0 °C in an ice/water bath.[1]
-
Initial Quench: Slowly add isopropanol dropwise via a syringe or addition funnel with vigorous stirring. Monitor for gas evolution. Continue adding isopropanol until gas evolution ceases.
-
Secondary Quench: Slowly add methanol dropwise. Again, monitor for any gas evolution.
-
Final Quench: Once gas evolution has stopped with methanol, very cautiously add water dropwise. Observe for any temperature increase or renewed gas evolution.
-
Neutralization: Once the reaction is completely quenched and remains at a stable temperature, slowly add a saturated aqueous solution of NH₄Cl until the pH of the aqueous layer is approximately 7.
-
Workup: The reaction mixture can now be safely worked up (e.g., extraction).
Protocol 2: Quenching of Excess, Unreacted this compound
-
Preparation: Transfer the unreacted NaD to a flask under an inert atmosphere. Dilute with a high-boiling inert solvent such as toluene or heptane.[1] Cool the flask to 0 °C in an ice/water bath.
-
Quenching: Follow the sequential addition of isopropanol, methanol, and then water as described in Protocol 1. The key is extremely slow, dropwise addition, especially at the beginning of each new quenching agent.
-
Extended Stirring: After the final addition of water, allow the mixture to stir for several hours at room temperature to ensure all NaD has reacted.
-
Disposal: Neutralize the resulting basic solution with dilute acid and dispose of it as hazardous waste according to institutional protocols.
Visualizations
Caption: A workflow diagram illustrating the sequential and safety-checked process for quenching this compound.
Caption: A logical diagram showing the progression of quenching agents based on reaction activity.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. isotope.com [isotope.com]
Identifying and minimizing side products in sodium deuteride reactions.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving sodium deuteride (B1239839) (NaD).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of side products in reactions using Sodium Deuteride (NaD)?
A1: this compound is a highly reactive, non-nucleophilic strong base. The majority of side products arise from two main sources:
-
Reaction with Protic Impurities: NaD reacts vigorously with even trace amounts of acidic protons from sources like water, alcohols, or acidic C-H bonds. This consumes the reagent, reduces yield, and introduces impurities.
-
H/D Exchange: The presence of protic impurities (even H2O in reagents like NiCl2·6H2O) or protic solvents (like methanol) can lead to hydrogen-deuterium exchange.[1] This results in incomplete deuteration of the desired product and isotopic scrambling, which is problematic for labeling studies.[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yield in NaD reactions is almost always linked to reagent deactivation or handling errors. The most common causes are:
-
Inadequate Inert Atmosphere: NaD reacts with atmospheric moisture and oxygen. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Contaminated Reagents or Solvents: Trace amounts of water in solvents or starting materials will quench the NaD, reducing the effective amount available for your desired reaction.
-
Improper Storage: this compound should be stored in a tightly sealed container under an inert atmosphere, away from moisture and air.[2]
Q3: I am observing incomplete deuterium (B1214612) incorporation and a mix of deuterated and non-deuterated products. How can I prevent this?
A3: This issue, known as isotopic scrambling, is caused by unintended sources of protons (¹H). To maximize deuterium incorporation:
-
Use Deuterated Solvents: When possible, use deuterated solvents (e.g., THF-d8, toluene-d8) to minimize H/D exchange with the solvent. If using a non-deuterated aprotic solvent, ensure it is rigorously anhydrous.
-
Dry All Reagents: Meticulously dry all starting materials, reagents, and glassware before use. Reagents that are hydrates (e.g., metal salts with waters of crystallization) are a common source of protons.[1]
-
Consider the Work-up: Quenching the reaction with a non-deuterated protic source (like H₂O or methanol) will introduce protons. If the product is sensitive to H/D exchange under the work-up conditions, consider using D₂O or a deuterated alcohol for the quench.
Q4: Can this compound unexpectedly reduce functional groups in my substrate?
A4: While primarily a strong base, NaD's reactivity can be enhanced to perform reductions, though it is not a typical hydride reducing agent like NaBD₄. For instance, NaH in the presence of sodium iodide (NaI) has been shown to reduce nitriles and amides.[3] If your substrate contains sensitive reducible functional groups (e.g., nitriles, amides, imines) and your reaction conditions are harsh (high temperature) or include additives like alkali metal iodides, unexpected reduction could be a side reaction.[3]
Q5: What are the best practices for handling and quenching this compound reactions safely?
A5: Safety is paramount when working with NaD.
-
Handling: Always handle NaD in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[4][5]
-
Quenching: Reactions should be quenched carefully and slowly. The flask should be cooled in an ice bath, and a deuterated protic solvent (like D₂O or isopropanol-d8) should be added dropwise to neutralize any unreacted NaD. Never add water or protic solvent rapidly to a large amount of NaD, as the reaction is highly exothermic and releases flammable deuterium gas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Reagent deactivation by moisture/air. | - Ensure a fully inert and dry atmosphere (N₂ or Ar).- Use rigorously dried, degassed, aprotic solvents.- Dry all glassware in an oven and cool under inert gas. |
| 2. Impure starting materials. | - Purify starting materials to remove protic impurities.- Check for and remove any acidic functional groups that may be unintentionally deprotonated. | |
| 3. Insufficient reaction time or temperature. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Gradually increase the temperature if the reaction is sluggish, but be aware of potential side reactions. | |
| Incomplete Deuterium Incorporation | 1. H/D exchange with protic solvent. | - Switch to a deuterated aprotic solvent.- If using a standard aprotic solvent, ensure it is anhydrous. Using protic solvents like methanol (B129727) is a common cause of this issue.[1] |
| 2. Protic impurities in reagents. | - Use anhydrous reagents. Remove waters of crystallization from metal salts by heating under vacuum.[1]- Use freshly opened, high-purity starting materials. | |
| 3. H/D exchange during work-up. | - Quench the reaction with D₂O or a deuterated alcohol (e.g., CH₃OD).- Perform the aqueous work-up with D₂O-based solutions if the product is susceptible to back-exchange. | |
| Formation of Elimination Products | 1. Substrate is a secondary or tertiary alkyl halide. | - NaD is a strong, non-nucleophilic base and strongly favors E2 elimination over Sₙ2 substitution for secondary and tertiary halides.[6]- To achieve substitution, consider a different, less basic deuteride source. |
| Unexpected Reduction of Functional Groups | 1. High reaction temperature. | - Perform the reaction at the lowest effective temperature. |
| 2. Presence of activating additives. | - Be aware that additives like NaI can change the reactivity of NaD, enabling it to act as a reducing agent for certain functional groups.[3] |
Quantitative Data Summary
Table 1: Common Solvents and Recommended Drying Methods
| Solvent | Drying Agent | Method | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent deep blue/purple color is achieved, then distill under inert gas. | Benzophenone acts as an indicator for anhydrous and oxygen-free conditions. |
| Toluene | Sodium/Benzophenone or CaH₂ | Reflux and distill under inert gas. | |
| 1,4-Dioxane | Sodium/Benzophenone | Reflux and distill under inert gas. | |
| Diethyl Ether | Sodium/Benzophenone | Reflux and distill under inert gas. | Exercise extreme caution due to high flammability. |
| Hexanes | CaH₂ | Reflux and distill under inert gas. | |
| Acetonitrile | CaH₂ then P₂O₅ | Stir with CaH₂ overnight, decant, then reflux over P₂O₅ and distill. | Avoid strong drying agents like sodium. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using NaD under Inert Atmosphere
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, weigh the required amount of this compound (typically a 60% dispersion in mineral oil) into the reaction flask.
-
Solvent Addition: Add the anhydrous aprotic solvent via cannula or syringe. If using NaD dispersion, the mineral oil will be suspended. It can be removed by carefully washing the dispersion with dry hexanes and allowing the grey NaD powder to settle, followed by decanting the hexanes.
-
Reactant Addition: Dissolve the substrate in the same anhydrous solvent and add it dropwise to the stirred NaD suspension at the desired reaction temperature (often starting at 0°C).
-
Reaction Monitoring: Stir the reaction mixture under inert atmosphere. Monitor the progress by periodically taking aliquots (via a purged syringe) and analyzing by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully add a deuterated alcohol (e.g., isopropanol-d8 or methanol-d8) dropwise to quench any excess NaD until gas evolution ceases.
-
Work-up: Proceed with the standard aqueous or organic work-up to isolate and purify the product.
Visualizations
Caption: Troubleshooting workflow for low yield in NaD reactions.
Caption: Reaction of NaD with protic impurities (e.g., water).
Caption: Decision logic for minimizing isotopic scrambling.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. astechireland.ie [astechireland.ie]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving Deuteration Yield with Sodium Deuteride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of deuteration reactions using sodium deuteride (B1239839) (NaD).
Frequently Asked Questions (FAQs)
1. What is sodium deuteride and how is it used for deuteration?
This compound (NaD) is the deuterium (B1214612) analog of sodium hydride (NaH).[1] It is a powerful, non-nucleophilic strong base primarily used to deprotonate organic substrates at positions that are not easily accessed by other bases. In deuteration reactions, NaD is typically used to abstract a proton from a carbon atom, forming a carbanion, which is then quenched with a deuterium source (often D₂O) to introduce a deuterium atom at that position. This is particularly effective for the α-deuteration of carbonyl compounds through the formation of an enolate intermediate.
2. What are the main advantages of using NaD for deuteration?
The primary advantage of NaD lies in its strength as a base, which allows for the deprotonation of weakly acidic C-H bonds, such as those alpha to a carbonyl group.[2] This can lead to high levels of deuterium incorporation at specific sites. Since the reaction with the substrate can be essentially irreversible, it drives the formation of the enolate, maximizing the potential for deuteration upon quenching.
3. What are the key safety precautions for handling this compound?
This compound is a highly reactive and flammable solid that reacts violently with water and protic solvents to release flammable deuterium gas.[3] It is also corrosive.[4][5]
-
Handling: Always handle NaD in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) to prevent contact with moisture and air.[6] It is often supplied as a dispersion in mineral oil to improve handling safety.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles or a face shield, and gloves.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents. Keep the container tightly sealed.[9]
-
Quenching: Exercise extreme caution when quenching reactions containing NaD. Slowly add a protic solvent (e.g., isopropanol, then methanol, then water) at a low temperature.
4. How can I determine the success and yield of my deuteration reaction?
The percentage of deuterium incorporation can be quantitatively determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In ¹H NMR, deuterium incorporation is observed as a decrease in the integral of the proton signal at the deuterated position relative to a non-deuterated internal standard or a signal from a non-deuterated part of the molecule.[10]
-
Equation: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100[7]
-
-
²H NMR: ²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. The integral of the deuterium signal is proportional to the amount of deuterium at that site.[8][11]
-
Mass Spectrometry: MS can determine the overall deuterium incorporation by the mass shift in the molecular ion peak.[12]
5. Can I use protic solvents in my reaction with NaD?
No. Protic solvents such as water, alcohols, and carboxylic acids will react violently with this compound, consuming the reagent and generating flammable deuterium gas.[3] All solvents must be anhydrous and aprotic. Common choices include tetrahydrofuran (B95107) (THF), diethyl ether, and dioxane.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deuteration | 1. Inactive this compound: The NaD may have been deactivated by exposure to air or moisture. | 1. Use fresh NaD from a newly opened container. If using a mineral oil dispersion, wash with anhydrous hexane (B92381) under an inert atmosphere to remove the oil and any surface deactivation products.[13] |
| 2. Insufficient Base: The stoichiometry of NaD may be too low to achieve complete deprotonation. | 2. Increase the equivalents of NaD (typically 1.1 to 1.5 equivalents are used for complete deprotonation). | |
| 3. Reaction Temperature Too Low: The deprotonation step may be kinetically slow at lower temperatures. | 3. Gradually increase the reaction temperature. For some sluggish reactions, gentle heating may be required.[13] | |
| 4. Protic Impurities: Trace amounts of water or other protic impurities in the substrate or solvent are quenching the NaD. | 4. Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Dry the substrate over a suitable drying agent before use. | |
| Side Product Formation | 1. Reduction of Carbonyls: NaD, like NaH, can sometimes act as a reducing agent, especially at higher temperatures, leading to the formation of alcohols.[3][14] | 1. Perform the reaction at the lowest possible temperature that still allows for efficient deprotonation. Consider using a less reactive base if reduction is a major issue. |
| 2. Reaction with Solvent: Polar aprotic solvents like DMF and DMSO can react with NaD, leading to side products and reduced yield.[15][16] | 2. Use non-reactive ether solvents like THF or dioxane. | |
| 3. Condensation Reactions: The enolate intermediate can participate in self-condensation reactions (e.g., Claisen or aldol-type reactions). | 3. Maintain a low reaction temperature. Add the quenching agent (D₂O) as soon as enolate formation is complete. | |
| Incomplete Reaction | 1. Poor Solubility of NaD: this compound is insoluble in most organic solvents, leading to a heterogeneous reaction that can be slow.[14] | 1. Increase the stirring rate to maximize the surface area of the NaD. Sonication can sometimes improve reaction rates. |
| 2. Short Reaction Time: The time allowed for deprotonation may not be sufficient for complete enolate formation. | 2. Monitor the reaction by TLC or another appropriate method to ensure the starting material is fully consumed before quenching. Hydrogen (or deuterium) gas evolution can also be an indicator of reaction progress. |
Experimental Protocols
Protocol 1: α-Deuteration of a Ketone (e.g., Cyclohexanone)
This protocol is adapted from established procedures for enolate formation using sodium hydride.[2][13]
Materials:
-
This compound (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone (B45756) (anhydrous)
-
Deuterium oxide (D₂O)
-
Anhydrous hexane
-
Standard workup reagents (e.g., diethyl ether, saturated aqueous NH₄Cl)
Methodology:
-
Preparation of NaD: In a flame-dried, three-necked flask under an argon atmosphere, weigh the required amount of NaD (1.2 equivalents). Add anhydrous hexane via cannula and stir the suspension. Allow the NaD to settle, and then carefully remove the hexane via cannula. Repeat this washing step twice to remove the mineral oil.
-
Reaction Setup: Add anhydrous THF to the washed NaD to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Enolate Formation: Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the NaD slurry via a syringe pump. Stir the mixture at 0 °C. The reaction can be monitored by the cessation of D₂ gas evolution.
-
Deuteration (Quench): Once enolate formation is complete (typically 1-2 hours), slowly add D₂O (1.5 equivalents) to the reaction mixture at 0 °C to quench the enolate.
-
Workup: After stirring for an additional 30 minutes, slowly add saturated aqueous NH₄Cl to quench any remaining NaD. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the product by distillation or column chromatography. Analyze the purified product by ¹H NMR, ²H NMR, and/or MS to determine the yield and percentage of deuterium incorporation.
Data Presentation: Factors Influencing Deuteration Yield
The following table summarizes key parameters and their expected impact on the yield of α-deuteration of ketones using NaD.
| Parameter | Condition | Expected Effect on Deuteration Yield | Rationale |
| Equivalents of NaD | 0.9 | Low | Incomplete deprotonation of the ketone. |
| 1.2 | High | Sufficient base to drive the enolate formation to completion. | |
| 2.0 | High, but potential for side reactions | Excess base may promote condensation or reduction side reactions. | |
| Reaction Temperature | -20 °C | Low to Moderate | Kinetically slow deprotonation. |
| 0 °C | Optimal | Good balance between reaction rate and minimizing side reactions. | |
| 25 °C (Room Temp) | High, but increased risk of side products | Faster deprotonation, but may lead to self-condensation or reduction.[17] | |
| Solvent | THF, Dioxane | High | Aprotic and relatively unreactive towards NaD.[2] |
| DMF, DMSO | Low to Moderate | Potential for the solvent to react with NaD, consuming the base.[15] | |
| Quenching Agent | D₂O | High | Efficiently deuterates the enolate. |
| CH₃OD | Moderate | Can also act as a deuterium source, but may be less efficient and can introduce methoxide, which could lead to side reactions. |
Visualizations
Experimental Workflow for α-Deuteration of a Ketone
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium Hydride (NaH) [benchchem.com]
- 4. astechireland.ie [astechireland.ie]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. isotope.com [isotope.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Sodium hydride - Wikipedia [en.wikipedia.org]
- 15. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41857J [pubs.rsc.org]
Optimizing reaction temperature and time for sodium deuteride reductions.
Welcome to the technical support center for optimizing reaction conditions for reductions using sodium dispersions with deuterated reagents. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "sodium deuteride (B1239839) reduction" in the context of common laboratory practice?
A1: While sodium deuteride (NaD) itself is not a commonly used off-the-shelf reagent, the term often refers to a modified Bouveault-Blanc reduction. In this reaction, a sodium dispersion is used as the reducing agent in combination with a deuterated proton source, such as deuterated ethanol (B145695) (EtOD) or heavy water (D₂O). This method allows for the efficient incorporation of deuterium (B1214612) at the carbon atom of the reduced functional group.
Q2: What functional groups can be reduced and deuterated using this method?
A2: This method is effective for the reduction and deuteration of a variety of functional groups. Esters can be reduced to α,α-dideuterio alcohols.[1][2] Tertiary amides can also be reduced to either α,α-dideuterio alcohols or α,α-dideuterio amines, depending on the reaction conditions.[3] Additionally, nitriles can be reduced to α,α-dideuterio amines.[1]
Q3: What are the typical solvents and deuterium sources used in these reactions?
A3: The choice of solvent and deuterium source is critical for the success of the reduction. Anhydrous solvents like hexane (B92381) or tetrahydrofuran (B95107) (THF) are commonly used. For the deuterium source, deuterated ethanol (EtOD-d₁) is frequently used for the reduction of esters and some amides, while a mixture of sodium hydroxide (B78521) in deuterated water (NaOH/D₂O) can be employed for the reduction of tertiary amides to amines.[3][4]
Q4: How do I handle sodium dispersions safely?
A4: Sodium dispersions, especially those with small particle sizes, can be pyrophoric and react violently with water. It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that all glassware is dry and that solvents are anhydrous. Quench any excess sodium carefully with a suitable reagent like isopropanol, followed by ethanol and then water, typically at low temperatures.
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Sodium Dispersion | Ensure at least 4.5 equivalents of sodium dispersion are used. For less reactive substrates, increasing the equivalents may be necessary. |
| Poor Quality Sodium Dispersion | Use a fresh, high-quality sodium dispersion with a small particle size for a larger reactive surface area. |
| Inadequate Mixing | Vigorous stirring is essential to ensure proper mixing of the heterogeneous reaction mixture. |
| Low Reaction Temperature | While many reactions can be initiated at 0°C, allowing the reaction to warm to room temperature or gentle heating may be required for less reactive substrates. |
| Short Reaction Time | Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion before quenching. |
Issue 2: Low Deuterium Incorporation
| Possible Cause | Troubleshooting Step |
| Protic Impurities | Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere to prevent contamination with water. |
| Isotopic Dilution of Deuterium Source | Use a high-purity deuterated solvent (e.g., >99% D). Store deuterated solvents properly to prevent exchange with atmospheric moisture. |
| Side Reactions | Side reactions like the Claisen condensation can compete with the desired reduction. Running the reaction at lower temperatures can help minimize these side reactions.[4] |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Claisen Condensation | This is a common side reaction in the Bouveault-Blanc reduction of esters. Using a sodium dispersion with a high surface area and running the reaction at a lower temperature can suppress this pathway.[4] |
| Over-reduction | In the case of α,β-unsaturated esters, both the double bond and the ester may be reduced.[4] If selective reduction of the ester is desired, alternative reagents may be necessary. |
| C-N vs. C-O Bond Cleavage in Amides | For tertiary amides, the choice of proton donor determines the product. Using Na/EtOD-d₁ typically leads to C-N bond cleavage to form the alcohol, while Na/NaOH/D₂O favors C-O bond cleavage to form the amine.[3] |
Data Presentation
Table 1: Typical Reaction Conditions for Reductive Deuteration of Esters to α,α-Dideuterio Alcohols
| Substrate | Deuterium Source | Solvent | Temperature | Time | Yield (%) |
| Ethyl octanoate | EtOD-d₁ | Hexane | 0°C to RT | 10 min | 95 |
| Methyl benzoate | EtOD-d₁ | THF | 0°C to RT | 30 min | 85 |
| γ-Butyrolactone | EtOD-d₁ | Hexane | 0°C to RT | 15 min | 92 |
Data is representative and may vary based on specific reaction conditions and substrate reactivity.
Table 2: Reductive Deuteration of Tertiary Amides
| Substrate | Reagents | Product | Temperature | Time | Yield (%) |
| N,N-Dimethylbenzamide | Na/EtOD-d₁ | α,α-dideuteriobenzyl alcohol | RT | 12 h | 88 |
| N,N-Dimethylbenzamide | Na/NaOH/D₂O | α,α-dideuterio-N,N-dimethylbenzylamine | RT | 12 h | 91 |
This table illustrates the chemoselectivity based on the choice of deuterated proton source.[3]
Experimental Protocols
Protocol 1: General Procedure for the Reductive Deuteration of Esters
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To a solution of the ester (1.0 equiv) in anhydrous hexane, add anhydrous deuterated ethanol (EtOD-d₁, 4.5 equiv) under an inert atmosphere (N₂ or Ar) at 0°C.
-
Add a 40% sodium dispersion in mineral oil (4.5 equiv) to the solution while stirring vigorously.
-
Allow the reaction to stir at 0°C for 5-10 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of isopropanol, followed by ethanol, and then water.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[4]
Protocol 2: Reductive Deuteration of Tertiary Amides to Amines
-
To a suspension of sodium dispersion (10.0 equiv) in anhydrous hexane, add a solution of the tertiary amide (1.0 equiv) in hexane.
-
Add a solution of NaOH in D₂O (5.0 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, quench the reaction carefully at 0°C with isopropanol, followed by ethanol and water.
-
Extract the product, dry the organic layer, and purify as needed.[3]
Mandatory Visualizations
Caption: General experimental workflow for reductive deuteration.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Troubleshooting Deuterium Incorporation with Sodium Deuteride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low deuterium (B1214612) incorporation in their experiments using sodium deuteride (B1239839) (NaD).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low deuterium incorporation when using sodium deuteride?
Low deuterium incorporation with this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Reagent Quality and Handling:
-
Purity of this compound: The purity of NaD is critical. Contamination with sodium hydride (NaH) will lead to the incorporation of protons instead of deuterons.
-
Improper Storage and Handling: this compound is highly reactive and sensitive to moisture and air. Improper handling can lead to the quenching of the reagent before it can react with the substrate.
-
-
Reaction Conditions:
-
Presence of Protic Solvents or Reagents: Protic solvents (e.g., water, alcohols) will rapidly quench this compound, preventing it from reacting with the intended substrate.[1][2][3][4] Any reagents with exchangeable protons can also be a source of unwanted protonation.
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time may lead to incomplete reaction and thus low incorporation.
-
-
Substrate and Reaction Type:
-
Steric Hindrance: A sterically hindered reaction site on the substrate can slow down the rate of deuteration.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for deuteration compared to the analogous hydrogenation.[5][6][7] This effect, known as the deuterium kinetic isotope effect (DKIE), can result in lower incorporation if reaction times are not adjusted accordingly.[5][6][7]
-
-
Work-up and Analysis:
-
H/D Back-Exchange: During the reaction work-up or sample preparation for analysis, deuterium atoms at labile positions can be exchanged back to protons if protic solvents are used.
-
Analytical Method Sensitivity: The analytical method used to determine deuterium incorporation (e.g., NMR, MS) may not be sensitive enough to detect low levels of incorporation accurately.
-
Q2: How can I assess the quality of my this compound?
While a direct quantitative analysis of NaD purity can be challenging without specialized equipment, you can perform a qualitative test. React a small, carefully weighed amount of the this compound with an excess of a deuterated protic solvent like D₂O in a controlled environment. The volume of D₂ gas evolved should correspond stoichiometrically to the amount of active deuteride. A significantly lower volume of gas than expected suggests contamination or degradation.
Q3: What are the best practices for handling and storing this compound?
Due to its reactivity, stringent handling and storage procedures are essential:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[8][9][10][11][12]
-
Handling: All manipulations should be carried out in a glovebox or under a stream of inert gas. Use dry, clean spatulas and glassware. Avoid contact with air and moisture.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Consistently Low Deuterium Incorporation Across All Experiments
If you are observing consistently low deuterium incorporation, it is likely a systemic issue with your reagents or general procedure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for consistently low deuterium incorporation.
Detailed Steps:
-
Verify NaD Quality and Handling:
-
Action: Use a fresh batch of this compound or perform a qualitative activity test. Review your handling procedures to ensure they are strictly anhydrous and under an inert atmosphere.[8][9][10][11][12]
-
Rationale: Old or improperly handled NaD may be partially quenched, reducing the amount of active reagent available for the reaction.
-
-
Ensure Anhydrous and Aprotic Solvent:
-
Confirm Inert Reaction Atmosphere:
-
Action: Ensure your reaction setup is free of leaks and is properly purged with a high-purity inert gas (argon or nitrogen).
-
Rationale: Oxygen and moisture from the air will readily react with this compound.
-
-
Optimize Reaction Conditions:
-
Evaluate Work-up for H/D Back-Exchange:
-
Action: If your target molecule has labile deuterium atoms (e.g., on heteroatoms or alpha to a carbonyl), use aprotic, deuterated solvents for the work-up and purification steps.
-
Rationale: Protic solvents during work-up can lead to the loss of incorporated deuterium.
-
Issue 2: Deuterium Incorporation is Observed, but Lower Than Expected
This scenario suggests that the reaction is proceeding, but is either incomplete or subject to competing side reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Equivalents of NaD | Increase the molar equivalents of this compound relative to the substrate. | To drive the reaction to completion, especially if some of the reagent is consumed by trace impurities. |
| Kinetic Isotope Effect (KIE) | Increase reaction time and/or temperature. | The C-D bond formation is slower than C-H bond formation.[5][6][7] |
| Proton Source in the Reaction | Use deuterated solvents and ensure all other reagents are anhydrous and aprotic. | To minimize the quenching of NaD and the incorporation of protons.[13] |
| Substrate Solubility | Choose a solvent in which both the substrate and NaD have adequate solubility. | Poor solubility can limit the reaction rate. |
Issue 3: No Deuterium Incorporation Detected
Complete lack of incorporation points to a fundamental failure in the reaction setup or reagent activity.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting no deuterium incorporation.
Experimental Protocols
General Protocol for Deuteration of a Ketone at the α-Position
This protocol is a general guideline and may require optimization for specific substrates. It is adapted from procedures for deuteration using other strong bases and deuterium sources.[14][15][16]
Materials:
-
Ketone substrate
-
This compound (NaD)
-
Anhydrous, aprotic solvent (e.g., THF, dioxane)
-
Deuterated quenching agent (e.g., D₂O, CD₃OD)
-
Anhydrous work-up solvents (e.g., diethyl ether, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.
-
Under an inert atmosphere, add the anhydrous, aprotic solvent to a reaction flask.
-
-
Reaction Setup:
-
Add the ketone substrate to the solvent and stir until dissolved.
-
Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, depending on substrate reactivity).
-
Carefully add this compound portion-wise to the stirred solution.
-
-
Reaction:
-
Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC-MS after quenching with a deuterated protic source.
-
The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a deuterated quenching agent (e.g., D₂O) to quench any unreacted this compound. Caution: This is an exothermic reaction and will produce D₂ gas.
-
Extract the product with an anhydrous organic solvent.
-
Wash the organic layer with brine (prepared with D₂O if necessary to avoid back-exchange).
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography or distillation as required.
-
Analyze the purified product by ¹H NMR, ²H NMR, and mass spectrometry to determine the extent of deuterium incorporation.
-
Analytical Methods for Determining Deuterium Incorporation
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | The disappearance or reduction in the integration of a proton signal indicates deuterium incorporation at that position. | Provides site-specific information. Readily available. | Not suitable for determining incorporation at positions with no protons. Can be difficult to quantify low levels of incorporation accurately. |
| ²H NMR Spectroscopy | Directly observes the deuterium nuclei, providing a signal for each site of incorporation. | Highly specific to deuterium. | Requires a spectrometer capable of ²H detection. Lower sensitivity than ¹H NMR. |
| Mass Spectrometry (MS) | The mass of the molecule increases by one for each deuterium atom incorporated. | Highly sensitive. Can determine the overall level of deuteration. | Does not typically provide site-specific information without fragmentation analysis (MS/MS). |
This technical support guide provides a starting point for troubleshooting low deuterium incorporation when using this compound. Given the high reactivity of this reagent, careful attention to anhydrous and inert techniques is paramount for success.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. isotope.com [isotope.com]
- 9. astechireland.ie [astechireland.ie]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemicalbook.com [chemicalbook.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Common impurities in sodium deuteride and their effect on reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium deuteride (B1239839) (NaD).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial sodium deuteride?
A1: Common impurities in this compound can arise from the manufacturing process and subsequent handling. These include:
-
Sodium Hydroxide (NaOH) and Sodium Deuteroxide (NaOD): Formed by the reaction of NaD with atmospheric moisture (H₂O or D₂O).
-
Sodium Oxide (Na₂O): Can be a byproduct of the manufacturing process.
-
Unreacted Sodium Metal (Na): Results from an incomplete reaction during the synthesis of NaD.
-
Sodium Hydride (NaH): Present if the deuterium (B1214612) gas used in the manufacturing process is not isotopically pure and contains hydrogen gas (H₂).
Q2: How can I determine the purity of my this compound?
A2: The purity of this compound can be assessed using several methods:
-
Gasometric Analysis: Reacting a known amount of NaD with D₂O and measuring the volume of D₂ gas evolved. The theoretical volume can be calculated, and any deviation can indicate the presence of non-gas-producing impurities.
-
Acid-Base Titration: To quantify NaOH/NaOD content, a sample can be carefully quenched, and the resulting solution can be titrated with a standardized acid.
-
Isotopic Purity by Mass Spectrometry: To determine the NaH content, the D₂ gas evolved from gasometric analysis can be analyzed by mass spectrometry to determine the H₂/D₂ ratio.
Q3: How should I handle and store this compound to minimize impurity formation?
A3: this compound is highly reactive and hygroscopic. To prevent the formation of impurities, it should be:
-
Handled and stored under an inert atmosphere (e.g., argon or nitrogen).
-
Kept in a tightly sealed container in a dry environment.
-
Dispensed quickly to minimize exposure to air.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
The reaction does not proceed to completion, and starting material is recovered.
-
The reaction rate is significantly slower than expected.
Possible Cause:
-
Presence of Sodium Hydroxide/Deuteroxide (NaOH/NaOD): NaOH and NaOD are weaker bases than NaD. Their presence reduces the overall basicity of the reagent, leading to incomplete deprotonation of the substrate.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test the purity of the NaD lot using the methods described in the FAQ section.
-
Use Fresh Reagent: Open a new, sealed container of this compound.
-
Increase Reagent Stoichiometry: Empirically increase the equivalents of NaD used in the reaction. This can help compensate for the lower activity due to impurities.
| Impurity | Effect on Basicity | Consequence for Reaction |
| NaOH / NaOD | Weaker Base | Incomplete Deprotonation |
| Na₂O | Strong Base (reacts to form NaOD) | Generally does not inhibit |
Issue 2: Low Deuterium Incorporation
Symptoms:
-
Mass spectrometry or NMR analysis of the product shows a lower-than-expected level of deuterium incorporation.
Possible Cause:
-
Presence of Sodium Hydride (NaH): If the NaD is contaminated with NaH, both hydride and deuteride will compete in the reaction, leading to a mixture of deuterated and non-deuterated products.
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the isotopic purity of the this compound from the manufacturer's certificate of analysis.
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to accurately determine the isotopic distribution of your product.
-
Source High-Purity Reagent: For applications requiring high levels of deuterium incorporation, source NaD with a specified high isotopic purity.
| Impurity | Effect on Isotopic Content | Consequence for Reaction |
| NaH | Introduces Protons | Reduced Deuterium Incorporation |
Issue 3: Unexpected Side Products or Darkening of the Reaction Mixture
Symptoms:
-
Formation of unexpected byproducts observed by TLC, GC-MS, or NMR.
-
The reaction mixture turns dark or tarry.
Possible Cause:
-
Unreacted Sodium Metal (Na): Residual sodium metal is a powerful reducing agent and can lead to unwanted side reactions, such as reductions of other functional groups in your molecule.[1] It can also react with certain solvents.[2]
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the NaD dispersion. Unreacted sodium may appear as metallic specks.
-
Purification of NaD: If unreacted sodium is suspected, it can be removed by carefully washing the NaD with a dry, inert solvent in which NaD is insoluble but sodium has some solubility or can be physically separated. This should be done with extreme caution under an inert atmosphere.
-
Alternative Reagents: Consider using alternative deuterating agents if the side reactions from residual sodium cannot be avoided.
| Impurity | Reactivity | Consequence for Reaction |
| Unreacted Na | Strong Reducing Agent | Unwanted Reduction Side Reactions |
Experimental Protocols
Protocol 1: Gasometric Analysis for Purity Determination
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
Anhydrous, deuterium-free solvent (e.g., dioxane)
-
Heavy water (D₂O)
-
Gas-tight syringe
-
A reaction flask connected to a gas burette
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 50 mg of the this compound sample into the reaction flask.
-
Add 10 mL of the anhydrous solvent to the flask.
-
Seal the flask and connect it to the gas burette, ensuring the system is gas-tight.
-
Record the initial volume of gas in the burette.
-
Using a gas-tight syringe, slowly add an excess of D₂O (e.g., 1 mL) to the reaction flask while stirring.
-
The reaction NaD + D₂O → NaOD + D₂(g) will proceed, and the evolved D₂ gas will be collected in the burette.
-
Allow the reaction to go to completion (i.e., until gas evolution ceases).
-
Record the final volume of gas in the burette.
-
Calculate the moles of D₂ gas evolved using the ideal gas law (remember to correct for temperature and pressure).
-
Calculate the initial moles of NaD based on the sample weight.
-
The percentage purity is calculated as: (moles of D₂ evolved / theoretical moles of D₂) * 100.
Visualizations
Caption: Logical relationship between common impurities in NaD and their effects on reactions.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Techniques for monitoring the progress of sodium deuteride reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving sodium deuteride (B1239839) (NaD). Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for monitoring the progress of a reaction with sodium deuteride?
A1: The primary techniques for monitoring the progress of a this compound reaction are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages for tracking the incorporation of deuterium (B1214612) and the consumption of starting materials.
Q2: How can I determine the percentage of deuteration in my product?
A2: The percentage of deuteration can be quantitatively determined using ¹H NMR and ²H NMR spectroscopy. By comparing the integration of the residual proton signal at the deuterated position with a stable internal standard or a non-deuterated portion of the molecule, the degree of deuterium incorporation can be calculated.[1] A combination of ¹H NMR and ²H NMR can provide even more accurate results for isotopic abundance.[2] Mass spectrometry can also be used to assess the overall level of deuteration by analyzing the isotopic mass distribution.
Q3: Is it possible to monitor a this compound reaction in real-time?
A3: Yes, in-situ monitoring is possible using techniques like FTIR spectroscopy with an attenuated total reflectance (ATR) probe.[3][4][5] This allows for real-time tracking of the consumption of starting materials and the formation of products by observing changes in characteristic infrared absorption bands. This can be particularly useful for understanding reaction kinetics and identifying the reaction endpoint.
Q4: What are some common safety precautions when working with this compound?
A4: this compound is a reactive and corrosive material. It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.[6][7][8][9][10] It reacts exothermically with acids and can be corrosive to metals.[7][8] Always consult the Safety Data Sheet (SDS) for detailed handling and storage instructions.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Incomplete or Low Deuteration
Q: My reaction shows a low level of deuterium incorporation. What are the possible causes and how can I troubleshoot this?
A: Incomplete deuteration can stem from several factors related to reagent purity, reaction conditions, and the presence of proton sources.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent reaction with atmospheric moisture.
-
Solvent: Use anhydrous solvents to prevent quenching of the this compound. Traces of water in the solvent can act as a proton source, leading to the formation of the non-deuterated product.
-
Starting Material: Ensure the starting material is dry and free of protic impurities.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed to completion. Consider a modest increase in temperature.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction over a longer period.
-
Mixing: Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.
-
-
Investigate Potential Proton Sources:
Logical Workflow for Troubleshooting Incomplete Deuteration:
Caption: Troubleshooting workflow for incomplete deuteration.
Issue 2: Unexpected Side Products Observed
Q: My analysis shows the presence of unexpected side products. What could be the cause?
A: The formation of side products in this compound reactions can be attributed to the basicity of the reagent, reaction with functional groups, or impurities.
Troubleshooting Steps:
-
Assess Reagent Reactivity:
-
This compound is a strong base. It can catalyze side reactions such as elimination or condensation, especially at elevated temperatures. Consider running the reaction at a lower temperature.
-
It can also act as a reducing agent for certain functional groups. Review the compatibility of all functional groups in your starting material with a strong base and hydride source.
-
-
Analyze for Impurities:
-
Impurities in the starting material or solvent can react with this compound to form byproducts. Purify the starting materials and use high-purity anhydrous solvents.
-
-
Control Stoichiometry:
-
Using a large excess of this compound may promote side reactions. Try using a stoichiometric amount or a slight excess of the reagent.
-
Experimental Workflow for Side Product Investigation:
Caption: Workflow for investigating unexpected side products.
Data Presentation
Table 1: Comparison of Monitoring Techniques for this compound Reactions
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Quantitative determination of deuterium incorporation by observing the disappearance of proton signals. | Readily available, provides structural information. | Requires taking aliquots, not ideal for real-time monitoring. |
| ²H NMR | Direct observation and quantification of deuterium incorporation.[13] | Highly specific for deuterium, provides a clean spectrum.[13] | Lower sensitivity than ¹H NMR, requires a capable spectrometer. |
| ¹³C NMR | Site-specific quantification of deuteration through isotopic shifts.[1] | Can resolve different isotopologues.[1] | Longer acquisition times, lower sensitivity. |
| Mass Spec. | Overall degree of deuteration, identification of products and byproducts.[14] | High sensitivity, provides molecular weight information. | Can be destructive, may not distinguish between isomers.[11] |
| FTIR | Real-time monitoring of the disappearance of starting material and appearance of product. | In-situ analysis, provides kinetic data.[3][4][5] | May not be suitable for all reaction mixtures, requires a probe. |
Experimental Protocols
Protocol 1: Monitoring Deuteration by ¹H NMR Spectroscopy
Objective: To determine the extent of deuteration by quenching reaction aliquots and analyzing by ¹H NMR.
Methodology:
-
Set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
At specified time points, carefully withdraw an aliquot of the reaction mixture using a syringe.
-
Quench the aliquot by adding it to a vial containing a deuterated quenching agent (e.g., D₂O or CD₃OD) to react with any remaining this compound.
-
Add a suitable internal standard with a known concentration and a distinct NMR signal.
-
Prepare the sample for NMR analysis by dissolving the quenched aliquot in a deuterated NMR solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signal of the residual protons at the deuteration site and the signal of the internal standard.
-
Calculate the percentage of deuteration based on the change in the integration value relative to the internal standard.
Protocol 2: In-situ Monitoring by FTIR Spectroscopy
Objective: To monitor the reaction kinetics in real-time using an in-situ FTIR probe.
Methodology:
-
Set up the reaction vessel with an in-situ ATR-FTIR probe inserted into the reaction mixture.
-
Ensure the probe is clean and a background spectrum of the solvent and starting material has been collected.
-
Initiate the reaction by adding the this compound.
-
Begin collecting FTIR spectra at regular intervals.
-
Monitor the decrease in the absorbance of a characteristic peak of the starting material and the increase in a characteristic peak of the deuterated product.
-
Plot the absorbance changes over time to generate a reaction profile and determine the reaction endpoint.
Diagram of In-situ FTIR Monitoring Setup:
Caption: Experimental setup for in-situ FTIR monitoring.
Protocol 3: Analysis by Mass Spectrometry
Objective: To determine the overall deuteration level and identify products by mass spectrometry.
Methodology:
-
After the reaction is complete, quench the reaction mixture with a suitable deuterated solvent (e.g., D₂O).
-
Perform an appropriate workup to isolate the crude product.[15]
-
Prepare a dilute solution of the purified product in a suitable solvent for mass spectrometry analysis.
-
Acquire the mass spectrum of the product.
-
Analyze the molecular ion cluster to determine the distribution of deuterated species and calculate the average deuterium incorporation.
-
Compare the obtained mass spectrum with the expected mass of the fully deuterated product.
References
- 1. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. stk-online.ch [stk-online.ch]
- 4. In situ ATR-FTIR study of H2O and D2O adsorption on TiO2 under UV irradiation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. On-line in situ determination of deuterium content in water via FTIR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. isotope.com [isotope.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. astechireland.ie [astechireland.ie]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
In situ generation of sodium deuteride to improve reaction efficiency.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the in situ generation of sodium deuteride (B1239839) (NaD) to enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is in situ generation of sodium deuteride and why is it beneficial?
A1: In situ generation of this compound refers to the preparation of NaD within the reaction vessel immediately before or during its intended use. The most common method involves the reaction of sodium hydride (NaH) with a deuterium (B1214612) source, such as deuterium oxide (D₂O). This approach is advantageous as it bypasses the need to handle and store highly reactive, pyrophoric this compound powder. It can also lead to improved reaction efficiency by providing freshly generated, highly reactive NaD.
Q2: What are the common precursors for the in situ generation of this compound?
A2: The most prevalent and practical precursors are sodium hydride (NaH), a strong base, and a deuterium source. Deuterium oxide (D₂O) is a common and cost-effective deuterium source. Other deuterated solvents with acidic protons, such as deuterated alcohols (e.g., MeOD, EtOD), can also be used, though their reactivity with NaH will be much more vigorous.
Q3: How does the in situ generation of NaD improve reaction efficiency?
A3: The in situ generated NaD is often in a finely dispersed and highly reactive state, which can lead to faster reaction kinetics and higher yields compared to using commercially available, bulk NaD powder. This freshly generated reagent has a high surface area, which can be crucial for reactions involving solid-liquid interfaces.
Q4: What safety precautions are essential when generating this compound in situ?
A4: Safety is paramount. Sodium hydride is a water-reactive and flammable solid.[1][2][3] The reaction with D₂O is highly exothermic and produces flammable deuterium gas (D₂).
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[3][4]
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried and solvents are anhydrous to prevent unwanted reactions with NaH.
-
Controlled Addition: The deuterium source (e.g., D₂O) must be added slowly and in a controlled manner to a suspension of NaH in an appropriate solvent to manage the exothermic reaction and gas evolution.[5]
-
Proper Quenching: After the reaction is complete, any unreacted NaH or NaD must be quenched carefully. This is typically done by the slow addition of a deuterated alcohol (e.g., isopropanol-d8) followed by D₂O.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves.[1][2][3]
Q5: How can I be sure that I have successfully generated NaD in situ?
A5: The most direct evidence is the successful deuteration of your substrate. You can monitor the reaction progress using techniques like NMR or mass spectrometry to confirm the incorporation of deuterium. The evolution of gas (D₂) upon addition of the deuterium source to NaH is a strong indicator that the reaction is proceeding.
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Sodium Hydride and D₂O
This protocol outlines a general procedure. The scale and specific conditions should be optimized for your particular reaction.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous, inert solvent (e.g., THF, dioxane)
-
Deuterium oxide (D₂O)
-
Substrate for deuteration
-
Anhydrous deuterated quenching agent (e.g., isopropanol-d8)
Procedure:
-
Preparation of NaH:
-
Under an inert atmosphere, weigh the required amount of NaH dispersion into a dry reaction flask equipped with a magnetic stir bar.
-
Wash the NaH dispersion with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil.[3] Allow the NaH to settle, and carefully remove the solvent via cannula. Repeat this process two to three times.
-
Dry the resulting grey-white powder under a stream of inert gas or under vacuum.
-
-
Reaction Setup:
-
Add anhydrous solvent to the flask containing the washed NaH to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
-
In Situ Generation of NaD:
-
Slowly add one equivalent of D₂O dropwise to the stirred NaH suspension. Vigorous gas evolution (D₂) will be observed. Control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, and then warm to room temperature to ensure complete reaction.
-
-
Deuteration of Substrate:
-
Add your substrate (dissolved in the same anhydrous solvent, if necessary) to the freshly prepared NaD suspension.
-
Proceed with your reaction under the desired conditions (e.g., heating, extended stirring).
-
-
Work-up and Quenching:
-
Upon completion of the reaction, cool the mixture to 0 °C.
-
Slowly and carefully add a deuterated quenching agent (e.g., isopropanol-d8) to destroy any unreacted NaD or NaH.
-
Follow with the slow addition of D₂O to ensure complete quenching.
-
Proceed with your standard aqueous work-up and purification procedures.
-
Experimental Workflow for In Situ NaD Generation
Caption: Workflow for the in situ generation of NaD and subsequent use.
Troubleshooting Guide
Problem 1: Low or No Deuterium Incorporation
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of NaH with D₂O. | Ensure stoichiometric amounts of D₂O are added. Allow for sufficient reaction time after D₂O addition before adding the substrate. |
| Presence of protic impurities (e.g., water) in the solvent or on glassware. | Rigorously dry all glassware and use freshly distilled anhydrous solvents. The presence of H₂O will generate NaOH and consume NaH, reducing the amount of NaD formed. |
| The substrate's proton is not acidic enough to be removed by NaD. | Consider using a stronger base or different reaction conditions (e.g., higher temperature). |
| H/D back-exchange during work-up. | During the aqueous work-up, use D₂O instead of H₂O to minimize the exchange of incorporated deuterium with protons.[6] |
Problem 2: Reaction is Too Vigorous or Uncontrolled
| Possible Cause | Troubleshooting Step |
| Addition rate of D₂O is too fast. | Add the D₂O dropwise and slowly, especially at the beginning of the addition. Ensure efficient stirring and cooling. |
| Reaction concentration is too high. | Use a larger volume of solvent to better dissipate the heat generated during the reaction. |
| Inadequate cooling. | Ensure the reaction flask is well-immersed in the cooling bath and that the bath temperature is maintained at 0 °C or below. |
Problem 3: Poor Reaction Yield
| Possible Cause | Troubleshooting Step |
| Degradation of the substrate or product by the strong base. | Add the substrate at a lower temperature and monitor the reaction closely. Consider if NaD is too strong a base for your substrate's stability. |
| Side reactions due to residual mineral oil. | Ensure the NaH is thoroughly washed with an anhydrous solvent before use. |
| Insufficient NaD generated. | Use a slight excess of NaH and D₂O relative to the substrate. |
Troubleshooting Logic for Low Deuterium Incorporation
Caption: Decision tree for troubleshooting low deuterium incorporation.
Data Presentation
To evaluate the efficiency of in situ generated this compound, it is recommended to compare it with other deuteration methods. The following table provides a template for summarizing your quantitative data.
| Deuteration Method | Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Deuterium Incorporation (%) | Notes |
| In Situ NaD (from NaH/D₂O) | ||||||
| Commercial NaD | ||||||
| NaOD in D₂O | ||||||
| Other Method |
Note: Deuterium incorporation can be quantified using techniques such as ¹H NMR spectroscopy (by observing the reduction in signal intensity of the protonated position) or mass spectrometry (by analyzing the mass shift of the molecular ion).
References
Validation & Comparative
A Comparative Analysis of Sodium Deuteride and Sodium Hydride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of sodium deuteride (B1239839) (NaD) and sodium hydride (NaH), two critical reagents in synthetic chemistry. While both serve as potent sources of the hydride or deuteride anion respectively, their subtle yet significant differences in reactivity, primarily governed by the kinetic isotope effect, can be leveraged for various synthetic strategies, including isotopic labeling and mechanistic studies.
Physical and Chemical Properties
Sodium hydride and sodium deuteride are saline hydrides, existing as ionic compounds composed of sodium cations (Na⁺) and hydride (H⁻) or deuteride (D⁻) anions. They are typically available as greyish-white powders and are insoluble in most organic solvents. Both are highly reactive with protic solvents such as water and alcohols.
Core Reactivity and the Kinetic Isotope Effect
The primary difference in the chemical reactivity of NaH and NaD stems from the kinetic isotope effect (KIE). The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) results in a greater mass for the deuteride anion. This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for processes where this bond cleavage is the rate-determining step.
In reactions where a hydride or deuteride is transferred, the cleavage of the bond to the hydrogen or deuterium atom is often the rate-limiting step. Therefore, reactions involving NaD are generally slower than the equivalent reactions with NaH. This phenomenon is known as a primary kinetic isotope effect. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), is typically in the range of 6 to 10 for reactions involving the cleavage of a C-H versus a C-D bond.
Quantitative Reactivity Comparison
| Property/Parameter | Sodium Hydride (NaH) | This compound (NaD) | Reference |
| Molar Mass | 23.998 g/mol | 25.004 g/mol | [1][2] |
| Appearance | White to grey solid | White solid | [1][3] |
| Crystal Structure | Face-centered cubic (NaCl type) | Face-centered cubic (NaCl type) | [1] |
| Reactivity with Water | Reacts violently | Reacts violently | [1][4] |
| Primary Function | Strong, non-nucleophilic base | Strong, non-nucleophilic base; Deuterium source | [1] |
| Relative Reactivity | Higher | Lower | Inferred from KIE principles |
| Kinetic Isotope Effect (kH/kD) | 1 (Reference) | Expected to be > 1 (typically 6-10 for C-H/D bond cleavage) | General KIE knowledge |
Experimental Protocols
The following is a generalized experimental protocol for the reduction of a ketone, which can be adapted for a comparative study of NaH and NaD reactivity.
Reaction: Reduction of Benzophenone (B1666685)
Materials:
-
Sodium hydride (60% dispersion in mineral oil) or this compound
-
Benzophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, a round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (or this compound) (1.2 equivalents) from which the mineral oil has been removed by washing with anhydrous hexanes.
-
Solvent Addition: Anhydrous THF is added to the flask via syringe to create a suspension of the hydride.
-
Substrate Addition: A solution of benzophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: The quenched reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product, diphenylmethanol, is purified by a suitable method, such as column chromatography or recrystallization. The yield and purity are determined, and in the case of the NaD reaction, the extent of deuterium incorporation can be analyzed by techniques like Mass Spectrometry or NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general mechanism for the reduction of a ketone by a metal hydride and a typical experimental workflow.
Caption: General mechanism of ketone reduction by a metal hydride.
Caption: Workflow for comparing NaH and NaD reactivity.
Conclusion
While sodium hydride and this compound exhibit nearly identical chemical properties in many respects, the difference in their isotopic mass leads to a predictable and significant kinetic isotope effect. This effect renders this compound a less reactive, albeit valuable, reagent for specific applications such as the synthesis of deuterated compounds and for elucidating reaction mechanisms. For researchers and professionals in drug development, understanding and utilizing the distinct reactivity profiles of NaH and NaD can be a powerful tool in the design and execution of synthetic routes and mechanistic investigations.
References
A Comparative Study: Sodium Deuteride vs. Lithium Aluminum Deuteride as Deuterating Agents
In the landscape of isotopic labeling, the selection of an appropriate deuterating agent is paramount for the successful synthesis of deuterated compounds, which are crucial in pharmaceutical research, mechanistic studies, and various analytical applications. Among the available reagents, sodium deuteride (B1239839) (NaD) and lithium aluminum deuteride (LAD or LiAlD₄) are two prominent, yet distinct, options for introducing deuterium (B1214612) into organic molecules. This guide provides a comprehensive comparison of their performance, supported by available data and experimental considerations, to aid researchers in making informed decisions for their specific synthetic needs.
At a Glance: Key Property Comparison
A summary of the fundamental physical and chemical properties of sodium deuteride and lithium aluminum deuteride is presented below, highlighting their key differences in composition and reactivity.
| Property | This compound (NaD) | Lithium Aluminum Deuteride (LAD) |
| Molecular Formula | NaD | LiAlD₄ |
| Molecular Weight | 25.00 g/mol | 41.99 g/mol [1] |
| Appearance | White to off-white solid | White to grey powder[1] |
| Reactivity with Water | Reacts violently | Reacts violently and/or explosively[1][2][3] |
| Solubility | Insoluble in most organic solvents | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF)[1][4] |
| Primary Function | Strong base, reducing agent | Powerful and versatile reducing agent |
Performance and Reactivity: A Head-to-Head Analysis
The primary distinction between this compound and lithium aluminum deuteride lies in their reactivity and selectivity as reducing agents.
Lithium Aluminum Deuteride (LAD): The Powerhouse Reductant
LAD is a potent and versatile deuterating agent capable of reducing a wide array of functional groups.[5][] Its strong nucleophilic nature allows it to readily deliver a deuteride ion (D⁻) to electrophilic centers.
Functional Groups Reduced by LAD include:
-
Carboxylic acids and esters to primary deuterated alcohols[7][8]
-
Amides and nitriles to deuterated amines[8]
-
Epoxides to deuterated alcohols[8]
-
Lactones to deuterated diols[8]
-
Acid halides and anhydrides to primary deuterated alcohols[8]
The high reactivity of LAD necessitates the use of anhydrous, non-protic solvents such as diethyl ether or THF, as it reacts violently with protic solvents like water and alcohols.[7]
This compound (NaD): A More Selective and Basic Reagent
This compound is the deuterium analog of sodium hydride (NaH) and functions primarily as a strong, non-nucleophilic base. Its utility as a reducing agent is generally more limited compared to LAD. It is often used in the form of a dispersion in oil. While less commonly employed as a general reducing agent than LAD, NaD can be effective for specific transformations, particularly in single electron transfer (SET) reductions.
The reactivity of NaD is highly dependent on the reaction conditions and the substrate. For instance, sodium dispersions can be used for the Bouveault–Blanc reduction of esters to alcohols.
Experimental Protocols: Methodologies for Deuteration
Detailed experimental procedures are critical for the safe and effective use of these highly reactive reagents. Below are representative protocols for the reduction of a carbonyl compound using NaD and LAD.
Protocol 1: Reduction of an Ester using Sodium Dispersion (Analogous to NaD)
This protocol is adapted from the Bouveault-Blanc reduction using a sodium dispersion, which serves as a proxy for the use of this compound.
Objective: To synthesize a deuterated primary alcohol from an ester.
Materials:
-
Ester substrate
-
Anhydrous deuterated isopropanol (B130326) (i-PrOD)
-
Sodium dispersion (in mineral oil)
-
Anhydrous hexane (B92381)
-
3 M DCl in D₂O
-
Diethyl ether
-
Brine
Procedure:
-
To a solution of the ester (1.0 mmol) in anhydrous hexane (5 mL) under an inert atmosphere (N₂ or Ar), add anhydrous deuterated isopropanol (4.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sodium dispersion (4.5 mmol) portion-wise while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, cautiously quench the reaction by the slow addition of 3 M DCl in D₂O at 0 °C.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude deuterated alcohol.
-
Purify the product by flash chromatography as needed.
Protocol 2: Reduction of a Ketone using Lithium Aluminum Deuteride
Objective: To synthesize a deuterated secondary alcohol from a ketone.
Materials:
-
Ketone substrate
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or THF
-
D₂O
-
15% NaOD in D₂O
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), suspend LiAlD₄ (1.1 equivalents) in anhydrous diethyl ether.
-
Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel.
-
Cool the LiAlD₄ suspension to 0 °C using an ice bath.
-
Add the ketone solution dropwise to the stirred LiAlD₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours (monitoring by TLC is recommended).
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of:
-
'x' mL of D₂O
-
'x' mL of 15% NaOD in D₂O
-
'3x' mL of D₂O (where 'x' is the mass of LiAlD₄ in grams used).
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude deuterated alcohol.
-
Purify the product by flash chromatography or distillation as needed.
Visualizing the Workflow and Comparison
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: A typical experimental workflow for a deuteration reaction using a metal deuteride.
Caption: Logical comparison of the properties and applications of LAD versus NaD.
Safety and Handling Considerations
Both this compound and lithium aluminum deuteride are highly reactive and require careful handling in a controlled laboratory environment.
Lithium Aluminum Deuteride:
-
Reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][3] Fires involving LAD must not be extinguished with water or carbon dioxide extinguishers.
-
Corrosive and can cause severe burns to the skin and eyes.[2][9]
-
Should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[9]
This compound:
-
Similar to LAD, it reacts violently with water to produce flammable hydrogen gas.
-
As a strong base, it is corrosive and can cause severe burns.
-
Often supplied as a dispersion in mineral oil to reduce its pyrophoricity, but it still requires careful handling.
Conclusion: Making the Right Choice
The choice between this compound and lithium aluminum deuteride hinges on the specific requirements of the chemical transformation.
-
For broad-spectrum reductions of a wide variety of functional groups with high efficiency, lithium aluminum deuteride is the superior choice. Its high reactivity and solubility in common ethereal solvents make it a workhorse for complex deuteration syntheses.
-
For applications requiring a strong base or for more selective reductions where the high reactivity of LAD would be detrimental, This compound may be considered. Its utility as a reducing agent is more specialized and often requires specific reaction conditions.
Researchers must carefully consider the functional groups present in their substrate, the desired selectivity, and the safety protocols that can be implemented in their laboratory before selecting the appropriate deuterating agent. This comparative guide serves as a foundational resource to navigate these considerations and facilitate successful and safe isotopic labeling studies.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Lithium aluminum deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. CAS 14128-54-2: Lithium aluminum deuteride | CymitQuimica [cymitquimica.com]
- 5. Commonly Used Deuterium Source, Reducing Agent,Lithium Aluminum Deuteride from China manufacturer - GSJM [gsjm-hydride.com]
- 7. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. isoflex.com [isoflex.com]
Navigating Selectivity: A Comparative Guide to Sodium Deuteride and Sodium Borodeuteride
For researchers, scientists, and professionals in drug development, the precise introduction of deuterium (B1214612) is a critical tool for modifying pharmacokinetic profiles and elucidating reaction mechanisms. Sodium deuteride (B1239839) (NaD) and sodium borodeuteride (NaBD₄) are two key reagents for delivering deuterium, yet their reactivity and selectivity profiles are profoundly different. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to inform the strategic selection of the appropriate deuterating agent.
The choice between sodium deuteride and sodium borodeuteride hinges on the desired transformation. NaD, the deuterium analog of sodium hydride (NaH), is a powerful, non-nucleophilic base. Its utility as a direct reducing agent for organic functional groups is limited, often requiring specific activating conditions. In stark contrast, sodium borodeuteride, the deuterated counterpart of sodium borohydride (B1222165) (NaBH₄), is a mild and selective nucleophilic reducing agent, primarily used for the reduction of aldehydes and ketones.
Fundamental Differences in Reactivity
This compound's reactivity is characterized by the deuteride anion (D⁻) acting as a strong base. It will preferentially deprotonate acidic protons, such as those alpha to carbonyl groups, to form enolates. This high basicity often precludes its use as a nucleophilic reducing agent for many functional groups under standard conditions. However, in the presence of additives like alkali metal iodides, its reducing capabilities can be unlocked for specific substrates such as nitriles and amides.
Sodium borodeuteride, on the other hand, delivers a deuteride anion as a nucleophile to electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. The boron-deuterium bond is less polarized than the sodium-deuterium bond in NaD, rendering NaBD₄ a much weaker base and a more selective reducing agent. This selectivity allows for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and amides.
Comparative Selectivity and Reactivity
The following table summarizes the expected selectivity differences between this compound and sodium borodeuteride based on the well-established reactivity of their protium (B1232500) analogs.
| Functional Group | This compound (NaD) | Sodium Borodeuteride (NaBD₄) |
| Aldehydes | Primarily acts as a base, leading to enolate formation and potential side reactions. Reduction to the primary alcohol is not a typical outcome. | Efficiently reduces to the corresponding primary deuterated alcohol. |
| Ketones | Primarily acts as a base, leading to enolate formation. Reduction to the secondary alcohol is generally not observed. | Efficiently reduces to the corresponding secondary deuterated alcohol. |
| Esters | Generally unreactive under standard conditions. Can effect reduction in the presence of activating agents or at high temperatures. | Generally unreactive, allowing for the selective reduction of aldehydes and ketones. |
| Amides | Generally unreactive. Can be reduced to aldehydes or amines with specific promoters like NaI. | Unreactive under standard conditions. |
| Nitriles | Can achieve hydrodecyanation (reduction to the alkane) in the presence of LiI or NaI. | Unreactive. |
| Imines | Can be reduced to the corresponding amines when activated with an alkali metal iodide. | Can be used for reductive amination in the presence of an aldehyde or ketone. |
| Alkyl Halides | Can participate in elimination or substitution reactions due to its strong basicity. | Generally unreactive. |
Reaction Mechanisms and Experimental Workflow
The distinct reactivity of these two deuterating agents stems from their fundamentally different modes of action. NaD acts as a strong base, while NaBD₄ serves as a nucleophilic deuteride donor.
A typical experimental workflow for a selective reduction using sodium borodeuteride involves dissolving the substrate in a suitable protic solvent, followed by the controlled addition of the reducing agent and subsequent workup to isolate the deuterated alcohol.
Experimental Protocols
General Procedure for Selective Reduction of a Ketone with Sodium Borodeuteride:
-
The ketone (1.0 eq) is dissolved in a deuterated protic solvent such as methanol-d₄ (MeOD) or ethanol-d₁ (EtOD) in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borodeuteride (1.1-1.5 eq) is added portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature and monitored by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute aqueous acid (e.g., 1 M HCl) at 0 °C.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the pure deuterated alcohol.
The Kinetic Isotope Effect with Sodium Borodeuteride
Conclusion and Recommendations
The selection between this compound and sodium borodeuteride is dictated by the intended synthetic transformation.
-
This compound (NaD) should be considered a specialized reagent, primarily for its role as a strong base for deprotonation to form enolates or for specific reductions of less common functional groups when used in conjunction with activating agents. It is generally not suitable for the direct, selective reduction of aldehydes and ketones.
-
Sodium borodeuteride (NaBD₄) is the reagent of choice for the mild and selective reduction of aldehydes and ketones to their corresponding deuterated alcohols. Its high chemoselectivity allows for the presence of other, less reactive functional groups.
For drug development professionals and researchers, understanding these fundamental differences is paramount for the successful and efficient synthesis of deuterated molecules. The high selectivity of sodium borodeuteride makes it an invaluable tool for the precise incorporation of deuterium in the later stages of a synthetic route, a common requirement in the development of deuterated active pharmaceutical ingredients.
A Researcher's Guide to Validating Deuterium Incorporation from Sodium Deuteride
For researchers, scientists, and drug development professionals, the precise determination of deuterium (B1214612) incorporation is a critical step in the synthesis of labeled compounds. This guide provides an objective comparison of analytical techniques for validating the percentage of deuterium incorporation from sodium deuteride (B1239839), supported by experimental data and detailed protocols.
The use of sodium deuteride (NaD) as a deuterating agent is a common strategy in the synthesis of deuterated compounds, which are invaluable tools in drug discovery and development. These compounds can exhibit altered metabolic profiles and are extensively used as internal standards in quantitative bioanalysis.[1] Accurate validation of the extent and position of deuterium incorporation is therefore paramount. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] Less common but also effective techniques include Fourier Transform Infrared (FTIR) and Raman Spectroscopy.[4][5]
Comparison of Key Validation Techniques
The choice of analytical technique for validating deuterium incorporation depends on several factors, including the required level of detail (site-specificity vs. overall incorporation), the desired quantitative accuracy, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Accuracy |
| ¹H NMR | Indirectly quantifies deuterium incorporation by measuring the decrease in the integral of a proton signal at a specific site.[6] | High sensitivity, high resolution, readily available instrumentation.[6][7] | Indirect method, potential for signal overlap, requires a deuterated solvent.[6] | +/- 10% (routine), +/- 1% (with optimized parameters)[7] |
| ²H NMR | Directly detects and quantifies the deuterium nuclei at each labeled position.[6][8] | Direct evidence of deuteration, can be performed in non-deuterated solvents.[6][9] | Lower sensitivity requiring longer acquisition times or higher sample concentrations.[6] | High |
| Mass Spectrometry | Measures the mass-to-charge ratio of the molecule, allowing for the determination of the overall deuterium incorporation by analyzing the isotopic distribution.[10][11] | High sensitivity, provides information on the distribution of isotopologues. | Does not typically provide site-specific information, potential for ion suppression or enhancement.[11] | High |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by C-D bonds, which have a distinct vibrational frequency from C-H bonds.[5][12] | Rapid analysis, non-destructive. | Lower sensitivity compared to NMR and MS, primarily qualitative for complex molecules. | Lower |
| Raman Spectroscopy | Measures the inelastic scattering of light, with C-D bonds producing a characteristic Raman shift.[4][13] | Can be used for single-cell analysis, provides vibrational information.[4][14] | Signal can be weak, potential for fluorescence interference. | Moderate |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
¹H NMR Spectroscopy for Deuterium Incorporation
Objective: To quantify the percentage of deuterium incorporation at a specific molecular site by comparing the integral of the residual proton signal to an internal standard.
Materials:
-
Deuterated sample
-
Non-deuterated reference standard of the same compound
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a compound with a known concentration and a signal in a clean region of the spectrum)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated sample and dissolve it in a precise volume of the deuterated NMR solvent in a volumetric flask.
-
Accurately weigh a known amount of the internal standard and add it to the same volumetric flask.
-
Prepare a reference sample in the same manner using the non-deuterated version of the compound.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of each solution into a clean NMR tube.[15]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of both the deuterated sample and the non-deuterated reference sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.[7]
-
-
Data Analysis:
-
Integrate the signal corresponding to the proton at the site of deuteration in both spectra.
-
Integrate the signal of the internal standard in both spectra.
-
Calculate the percentage of deuterium incorporation using the following formula: % Deuteration = [1 - (Integral of residual ¹H signal in deuterated sample / Integral of ¹H signal in non-deuterated sample)] x 100
(Note: The integrals should be normalized to the integral of the internal standard.)
-
²H NMR Spectroscopy for Direct Quantification
Objective: To directly observe and quantify the deuterium incorporation at specific sites in a molecule.
Materials:
-
Deuterated sample
-
Non-deuterated solvent (optional, but can simplify the spectrum)[9]
-
NMR tubes (5 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the deuterated sample in a suitable solvent. A non-deuterated solvent can be used to avoid a large solvent signal in the ²H spectrum.[9]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
The chemical shifts in the ²H spectrum will be very similar to the corresponding proton signals in the ¹H spectrum.[9]
-
Integrate the signals corresponding to the deuterium at each labeled site. The relative integrals will be proportional to the relative amount of deuterium at each position.
-
Mass Spectrometry for Overall Deuterium Incorporation
Objective: To determine the overall percentage of deuterium incorporation by analyzing the isotopic distribution of the molecular ion.
Materials:
-
Deuterated sample
-
Non-deuterated reference standard
-
High-purity solvents for sample preparation and mobile phase (e.g., acetonitrile, methanol, water)
-
Mass spectrometer (e.g., LC-MS/MS, HRMS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the deuterated sample at a suitable concentration for mass spectrometry analysis.
-
Prepare a solution of the non-deuterated reference standard at a similar concentration.
-
-
MS Data Acquisition:
-
Acquire the mass spectrum of both the deuterated and non-deuterated samples.
-
Ensure the mass range is set to include the molecular ions of all expected isotopologues.
-
-
Data Analysis:
-
In the mass spectrum of the non-deuterated sample, identify the monoisotopic peak (M) and the naturally occurring isotopic peaks (M+1, M+2, etc.).
-
In the mass spectrum of the deuterated sample, identify the peaks corresponding to the incorporation of one, two, or more deuterium atoms (M+1, M+2, etc., relative to the non-deuterated mass).
-
Calculate the percentage of each deuterated species. The overall deuterium incorporation can be calculated by taking a weighted average.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for validating deuterium incorporation using NMR and Mass Spectrometry.
Caption: Workflow for Deuterium Incorporation Analysis by NMR Spectroscopy.
Caption: Workflow for Deuterium Incorporation Analysis by Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. On-line in situ determination of deuterium content in water via FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raman–deuterium isotope probing to study metabolic activities of single bacterial cells in human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. organ.su.se [organ.su.se]
A Comparative Guide to Quantitative Analysis of Deuterium Labeling: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to quantify deuterium (B1214612) incorporation, the choice between Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a critical decision that impacts experimental design, data interpretation, and the ultimate insights gained. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to facilitate an informed selection for your specific research needs.
The incorporation of deuterium, a stable isotope of hydrogen, into molecules serves as a powerful tool across various scientific disciplines, from elucidating metabolic pathways and protein dynamics to enhancing the pharmacokinetic profiles of drug candidates. The accurate quantification of deuterium labeling is paramount for the success of these studies. Both NMR and MS offer robust platforms for this purpose, each with a unique set of advantages and limitations.
At a Glance: Key Performance Characteristics
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the nuclear spin properties of deuterium nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Quantification | Inherently quantitative; signal intensity is directly proportional to the number of nuclei. | Requires isotopically labeled internal standards for accurate quantification to correct for ionization efficiency and matrix effects.[1] |
| Sensitivity | Lower, typically in the micromolar (µM) to millimolar (mM) range.[2] | Higher, capable of detecting analytes in the nanomolar (nM) to picomolar (pM) range. |
| Reproducibility | High, with excellent precision and accuracy. A routine NMR spectrum can yield integrals with an accuracy of +/-10%, which can be improved to +/-1% with optimized parameters.[3] | Can be more variable due to factors like ion suppression and matrix effects, though the use of internal standards significantly improves reproducibility. |
| Sample Preparation | Minimal and non-destructive; samples can often be analyzed directly in a suitable deuterated solvent.[4] | More complex, often requiring extraction, purification, and sometimes derivatization. The technique is destructive.[4] |
| Information Provided | Provides precise positional information of deuterium labeling within a molecule (isotopomer analysis).[4][5] | Provides information on the overall deuterium incorporation and the distribution of isotopologues (molecules differing in the number of deuterium atoms). |
| Throughput | Generally lower due to longer acquisition times required for signal averaging, especially for insensitive nuclei. | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS). |
Quantitative Data Comparison
The choice between NMR and MS for quantitative deuterium analysis often depends on the specific requirements of the study, such as the required sensitivity, the need for positional information, and the sample throughput. Below is a summary of representative quantitative data from studies utilizing both techniques.
| Parameter | NMR | Mass Spectrometry | Reference |
| Isotopic Purity (%) | Can provide accurate and precise determination of high isotopic enrichment. For example, the deuterium enrichment of the benzene (B151609) ring in Aniline-d7 was determined to be 99.6 atom% D by D-NMR.[6] | High-resolution MS (HR-MS) can accurately determine isotopic enrichment. For a series of commercially available deuterated compounds, the % isotopic purity was calculated to be between 94.7% and 99.9%.[7] | --INVALID-LINK--, --INVALID-LINK-- |
| Coefficient of Variation (CV) | For the determination of deuterium concentration in water, a CV of approximately 0.5% has been demonstrated.[8] | The use of deuterated internal standards in LC-MS/MS assays significantly enhances reproducibility. | --INVALID-LINK-- |
| Limit of Detection (LOD) | Generally higher than MS. For ¹⁹F NMR, an LOD of 2.7 mM was determined under specific conditions.[9] While not specific to deuterium, it provides an indication of NMR's sensitivity. | Significantly lower than NMR, often in the low ng/mL to pg/mL range, depending on the analyte and instrumentation. | --INVALID-LINK-- |
| Limit of Quantification (LOQ) | Generally higher than MS. For ¹⁹F NMR, an LOQ of 161.8 mM was determined with an SNR of 250.[9] | Significantly lower than NMR, allowing for the quantification of low-abundance analytes. | --INVALID-LINK-- |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantitative deuterium labeling analysis using NMR and Mass Spectrometry.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using Sodium Deuteride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical kinetics and reaction mechanism elucidation, the kinetic isotope effect (KIE) stands out as a powerful tool. By substituting an atom with its heavier isotope, researchers can probe the rate-determining steps of a reaction, providing invaluable insights that are crucial for drug design, process optimization, and fundamental chemical understanding. This guide offers an objective comparison of sodium deuteride (B1239839) (NaD) with its lighter counterpart, sodium hydride (NaH), in KIE studies, supported by theoretical principles and generalized experimental protocols.
The Principle of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] The primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For hydrogen isotopes, this is typically expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), kH/kD.
The underlying principle lies in the difference in zero-point vibrational energies of bonds to different isotopes. A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point energy than a bond to a lighter isotope, like protium.[2] Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate for the deuterated compound. A significant primary KIE (typically kH/kD > 2) is a strong indicator that the C-H bond is broken in the rate-determining step.[2]
Sodium Deuteride vs. Sodium Hydride: A Comparative Overview
Sodium hydride (NaH) is a widely used strong, non-nucleophilic base in organic synthesis. It is particularly effective for the deprotonation of alcohols, phenols, and carbon acids like ketones and esters to form their respective conjugate bases.[3][4] this compound (NaD), the deuterated analogue of NaH, offers the opportunity to investigate the KIE of these deprotonation reactions.
While direct, peer-reviewed comparative studies detailing kH/kD values for a range of reactions using NaH and NaD are not extensively available in the public domain, the theoretical framework of KIE allows for a robust predictive comparison.
| Feature | Sodium Hydride (NaH) | This compound (NaD) | Key Considerations for KIE Studies |
| Isotopic Identity | Contains Protium (¹H) | Contains Deuterium (²H) | This is the fundamental basis for the KIE. The mass difference leads to different zero-point energies of the M-H vs. M-D bond. |
| Reactivity | Higher | Lower (in reactions where the M-H/D bond is cleaved in the rate-determining step) | The expected kH/kD ratio for a primary KIE is typically in the range of 3-8 at room temperature. |
| Physical Properties | White to grayish powder, insoluble in organic solvents.[3] Commercially available as a dispersion in mineral oil for safer handling.[4] | Similar physical properties to NaH. | The heterogeneous nature of the reaction (solid-liquid) requires vigorous stirring to ensure reproducible kinetic data. The mineral oil must be removed before use in kinetic studies to avoid interference. |
| Handling | Pyrophoric; reacts violently with water and protic solvents.[3] Requires handling under an inert atmosphere (e.g., argon or nitrogen).[5] | Same as NaH. | Stringent anhydrous and anaerobic techniques are mandatory for accurate and safe experimentation. |
| Applications in KIE | Serves as the baseline (kH) for determining the kinetic isotope effect. | Used to measure the rate of the deuterated reaction (kD). | By comparing the rates of reaction with NaH and NaD, one can determine if the hydride transfer is the rate-determining step. |
Experimental Protocols
Conducting KIE studies with sodium hydride and this compound requires meticulous attention to experimental detail, particularly due to their pyrophoric nature and the heterogeneous reaction conditions. The following is a generalized protocol for a competitive KIE experiment for the deprotonation of a ketone.
Objective: To determine the primary kinetic isotope effect for the deprotonation of a ketone using NaH and NaD.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound (as a solid or dispersion)
-
Anhydrous, aprotic solvent (e.g., THF, dioxane)
-
Ketone substrate (e.g., acetophenone)
-
Internal standard (for analytical monitoring)
-
Quenching agent (e.g., D₂O for NaH reaction, H₂O for NaD reaction)
-
Standard laboratory glassware (dried in an oven and cooled under inert gas)
-
Inert atmosphere glovebox or Schlenk line setup
-
Stirring apparatus (magnetic or mechanical)
-
Temperature control system (cryostat or oil bath)
-
Analytical instrument (e.g., GC-MS, NMR spectrometer)
Procedure:
-
Preparation of the Hydride Reagent:
-
Under an inert atmosphere, wash a known quantity of the NaH or NaD dispersion with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil.
-
Carefully decant the solvent.
-
Dry the hydride powder under vacuum.
-
Prepare a suspension of the washed hydride in the anhydrous reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, add the suspension of NaH or NaD.
-
Add the internal standard to the reaction vessel.
-
Equilibrate the suspension to the desired reaction temperature.
-
-
Initiation and Monitoring of the Reaction:
-
Inject a solution of the ketone substrate into the vigorously stirred hydride suspension to initiate the reaction.
-
At timed intervals, withdraw aliquots of the reaction mixture using a syringe equipped with a filter to remove solid particles.
-
Immediately quench each aliquot in a vial containing the appropriate quenching agent (D₂O for the NaH reaction, H₂O for the NaD reaction) and a derivatizing agent if necessary for analysis.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or NMR to determine the concentration of the remaining ketone substrate relative to the internal standard over time.
-
Plot the concentration of the ketone versus time for both the NaH and NaD reactions.
-
-
Data Analysis:
-
Determine the initial rate of reaction for both isotopes by calculating the slope of the concentration vs. time plot at t=0.
-
The kinetic isotope effect is calculated as the ratio of the initial rates: kH/kD = Rate(NaH) / Rate(NaD).
-
Mandatory Visualizations
Reaction Pathway for Ketone Deprotonation
Caption: Reaction pathway for the deprotonation of a ketone by sodium hydride.
Experimental Workflow for KIE Measurement
Caption: Experimental workflow for determining the KIE of a heterogeneous reaction.
Applications in Drug Development
The study of KIE has significant implications for drug development. By strategically replacing hydrogen with deuterium at metabolically labile positions in a drug molecule, it is possible to slow down its metabolism by cytochrome P450 enzymes. This "deuterium switch" can lead to:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can increase the drug's half-life, leading to less frequent dosing and improved patient compliance.
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down a metabolic pathway that produces toxic byproducts, deuteration can enhance the safety profile of a drug.
-
Increased Efficacy: A longer residence time of the active drug in the body can lead to improved therapeutic outcomes.
Understanding the KIE of enzymatic reactions involved in drug metabolism is therefore crucial for the rational design of deuterated drugs.
Conclusion
Kinetic isotope effect studies using this compound provide a powerful, albeit experimentally challenging, method for probing the mechanisms of deprotonation reactions. While direct comparative data for NaH and NaD is sparse, the fundamental principles of KIE allow for strong inferences to be made. The careful execution of these experiments, with stringent control over reaction conditions, can yield invaluable data for academic research and pharmaceutical development. The insights gained from such studies can guide the synthesis of novel compounds with enhanced properties, ultimately contributing to the advancement of chemical science and medicine.
References
A Researcher's Guide to Deuterating Agents: A Comparative Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium (B1214612) into molecules can be a transformative step in enhancing pharmacokinetic profiles and unlocking new therapeutic potential. The choice of deuterating agent is a critical decision, balancing cost, efficiency, and compatibility with the target molecule. This guide provides an objective comparison of common deuterating agents, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Deuteration in Drug Discovery
Deuterium (D or ²H), a stable isotope of hydrogen, possesses a nucleus with one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength is the foundation of the "kinetic isotope effect," where the cleavage of a C-D bond is significantly slower than that of a C-H bond.
In drug development, replacing hydrogen with deuterium at specific metabolic sites can slow down the rate of drug metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites. This "deuterium switch" approach has led to the successful development and approval of deuterated drugs.
This guide will compare four of the most common deuterating agents:
-
Deuterium Oxide (D₂O or Heavy Water)
-
Deuterium Gas (D₂)
-
Sodium Borodeuteride (NaBD₄)
-
Deuterated Solvents
Comparative Analysis of Deuterating Agents
The selection of an appropriate deuterating agent depends on several factors, including the nature of the substrate, the desired level and position of deuterium incorporation, and, critically, the cost-effectiveness of the method. The following tables provide a quantitative comparison of these agents.
Table 1: Cost Comparison of Common Deuterating Agents
| Deuterating Agent | Typical Purity | Price (USD) | Quantity | Molar Mass ( g/mol ) | Moles of D | Cost per Mole of D (USD) |
| Deuterium Oxide (D₂O) | 99.8-99.9% | $29.00 | 100 g | 20.03 | 9.985 | ~$2.90 |
| Deuterium Gas (D₂) | 99.8% | $231.00 | 10 L | 4.028 | 8.85 | ~$26.10 |
| Sodium Borodeuteride (NaBD₄) | 98 atom % D | $111.73 | 25 g | 41.86 | 2.39 | ~$46.75 |
| Chloroform-d (CDCl₃) | 99.8 atom % D | $71.38 | 100 g | 120.38 | 0.83 | ~$86.00 |
Note: Prices are approximate and can vary based on supplier, purity, and volume. The "Cost per Mole of D" is a calculated value to provide a standardized metric for comparison.
Table 2: Performance Comparison of Deuterating Agents
| Deuterating Agent | Common Applications | Typical D Incorporation (%) | Advantages | Disadvantages |
| Deuterium Oxide (D₂O) | H/D exchange at acidic protons, catalytic H/D exchange | Variable (can be high with catalyst) | Low cost, readily available, safe to handle | Limited to exchangeable protons without a catalyst, may require harsh conditions for non-activated C-H bonds |
| Deuterium Gas (D₂) | Catalytic reduction of unsaturated bonds, catalytic H/D exchange | High (>95%) | High deuterium incorporation, clean reactions | Expensive, requires specialized high-pressure equipment, flammable |
| Sodium Borodeuteride (NaBD₄) | Reduction of aldehydes and ketones to deuterated alcohols | High (>95% at the target site) | High selectivity for carbonyls, mild reaction conditions | Higher cost, provides a single deuterium at the carbonyl carbon |
| Deuterated Solvents | H/D exchange, solvent for deuteration reactions | Variable | Can act as both solvent and deuterium source | High cost, potential for incomplete deuteration, purification can be challenging |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful deuteration. Below are representative procedures for key deuteration methods.
Protocol 1: General Procedure for Ruthenium-Catalyzed H/D Exchange using D₂O
This protocol describes a general method for the deuteration of a substrate with an activating group using a ruthenium catalyst and D₂O.
Materials:
-
Substrate (e.g., aromatic ketone, amine)
-
Ruthenium on carbon (Ru/C, 5 mol%)
-
Deuterium oxide (D₂O, 99.8%)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the substrate (1 mmol) and Ru/C (0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add D₂O (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Ru/C catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.
Protocol 2: General Procedure for the Reduction of a Ketone using Sodium Borodeuteride
This protocol outlines the reduction of a ketone to a secondary alcohol with the incorporation of a deuterium atom at the carbinol carbon.
Materials:
-
Ketone (1 mmol)
-
Sodium borodeuteride (NaBD₄, 1.2 mmol)
-
Methanol (B129727) (MeOH, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the ketone (1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borodeuteride (1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deuterated alcohol.
Visualizing Deuteration Strategies
General Experimental Workflow for Catalytic Deuteration
The following diagram illustrates a typical workflow for a catalytic deuteration experiment, from reaction setup to product analysis.
Caption: A generalized workflow for a typical catalytic deuteration experiment.
Decision Tree for Selecting a Deuterating Agent
Choosing the right deuterating agent is crucial. This decision tree provides a simplified guide to help researchers navigate the selection process based on their specific needs.
Caption: A decision tree to guide the selection of a suitable deuterating agent.
Example Signaling Pathway: Impact of a Deuterated Drug
This diagram illustrates a simplified signaling pathway and how a deuterated drug can have a more sustained effect due to its slower metabolism.
Caption: A simplified signaling pathway illustrating the effect of a deuterated drug.
Conclusion
The choice of a deuterating agent is a multifaceted decision that requires careful consideration of the specific chemical transformation, desired deuterium incorporation, and budgetary constraints. Deuterium oxide stands out as the most cost-effective source of deuterium, particularly for H/D exchange reactions at acidic positions or when used with an appropriate catalyst for less activated C-H bonds. Deuterium gas, while more expensive and requiring specialized equipment, offers high levels of deuterium incorporation for reductions and certain exchange reactions. Sodium borodeuteride is a highly selective and efficient reagent for the deuteration of carbonyl compounds. Deuterated solvents can be convenient but are generally the most expensive option.
By understanding the cost-benefit trade-offs and utilizing the provided experimental guidelines, researchers can effectively implement deuteration strategies to advance their drug discovery and development programs.
Unraveling Reaction Mechanisms: A Comparative Guide to Sodium Deuteride as a Tracer
In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium (B1214612), serves as a powerful tool for elucidating these pathways. Among the various deuterium-donating reagents, sodium deuteride (B1239839) (NaD) and its more commonly used counterpart, sodium borodeuteride (NaBD₄), offer a versatile and effective means of introducing deuterium into a molecule. This guide provides a comparative analysis of sodium borodeuteride against other deuterium tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their mechanistic studies.
Performance Comparison of Deuterium Tracers
The choice of a deuterating agent can significantly influence the outcome of a reaction, affecting yield, deuterium incorporation, and stereoselectivity. Below is a comparison of sodium borodeuteride (NaBD₄) with other common deuterium sources in the reduction of ketones, a fundamental transformation in organic synthesis.
Table 1: Comparison of Deuterium Tracers in the Reduction of 2-Adamantanone (B1666556)
| Deuterium Source | Reagent/Conditions | Solvent | Time (h) | Yield (%) | % Deuterium Incorporation |
| Sodium Borodeuteride | NaBD₄ | Methanol-d₄ (CD₃OD) | 2 | 95 | >98% at C-2 |
| Lithium Aluminum Deuteride | LiAlD₄ | Diethyl Ether (Et₂O) | 0.5 | 98 | >98% at C-2 |
| Deuterium Gas | D₂, 1 atm, Pd/C | Ethyl Acetate (EtOAc) | 12 | 85 | Variable, scrambling possible |
| Deuterated Solvent | Isopropanol-d₈, Al(Oi-Pr)₃ | Isopropanol-d₈ | 24 | 70 | Moderate, H/D exchange |
Key Observations:
-
Efficiency and Selectivity: Both sodium borodeuteride and lithium aluminum deuteride provide high yields and excellent, specific deuterium incorporation in a relatively short time.[1][2] Lithium aluminum deuteride is a more powerful reducing agent than sodium borodeuteride and can reduce a wider range of functional groups, but it is also more reactive and requires anhydrous conditions.[1][3][4] Sodium borodeuteride is a milder and more selective reagent, compatible with protic solvents, making it a more convenient choice for many applications.[3][4]
-
Deuterium Gas: While widely used, catalytic deuteration with D₂ gas can sometimes lead to incomplete reduction and scrambling of the deuterium label across different positions in the molecule, which can complicate mechanistic interpretations.
-
Deuterated Solvents: Using a deuterated solvent as the deuterium source, as in the Meerwein-Ponndorf-Verley reduction, often results in lower yields and incomplete deuterium incorporation due to reversible hydrogen/deuterium exchange reactions.
Elucidating Asymmetric Reaction Mechanisms: The Corey-Itsuno Reduction
A prime example of how deuterated reagents can illuminate a reaction mechanism is in the study of asymmetric synthesis. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[5][6] The use of a deuterated borane (B79455) (BD₃) in place of borane (BH₃) allows for the precise tracking of the hydride (or deuteride) transfer.
The mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and the deuterated borane.[6][7] The ketone then coordinates to the boron atom of the catalyst in a way that minimizes steric hindrance, exposing one of the two enantiotopic faces of the carbonyl group to the deuteride.[6] An intramolecular transfer of a deuteride ion from the borane to the carbonyl carbon then proceeds through a six-membered transition state, leading to the formation of the chiral deuterated alcohol with high enantiomeric excess.[6][8]
Caption: The reaction pathway of the Corey-Itsuno reduction with a deuterated borane.
Experimental Protocols
General Workflow for Deuterium Labeling via Reduction
A general workflow for a deuterium labeling experiment using a metal deuteride is outlined below. This can be adapted for specific substrates and reagents.
Caption: A typical experimental workflow for deuterium labeling using a metal deuteride.
Detailed Protocol: Reduction of 2-Adamantanone with Sodium Borodeuteride
This protocol provides a specific example of the reduction of a ketone using sodium borodeuteride to yield a deuterated alcohol.
Materials:
-
2-Adamantanone
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d₄ (CD₃OD), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (1.0 g, 6.66 mmol) in anhydrous methanol-d₄ (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of NaBD₄: Slowly add sodium borodeuteride (0.14 g, 3.33 mmol) to the cooled solution in small portions over 10 minutes. Caution: Hydrogen gas may be evolved.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution (10 mL) to quench the excess NaBD₄.
-
Extraction: Remove the methanol (B129727) under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-deutero-2-adamantanol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Analysis: The final product should be analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the percentage of deuterium incorporation.
Conclusion
The use of sodium deuteride and its derivatives like sodium borodeuteride provides a powerful and often more convenient alternative to other deuterium tracers for the elucidation of reaction mechanisms. The high efficiency, selectivity, and ease of use of NaBD₄, as demonstrated in the reduction of ketones, make it an invaluable tool for researchers. By carefully selecting the appropriate deuterating agent and reaction conditions, scientists can gain deep insights into the intricate steps of chemical transformations, paving the way for the development of new synthetic methodologies and novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
A Researcher's Guide to Confirming Product Stereochemistry in Sodium Deuteride Reductions
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. The use of sodium deuteride (B1239839) (NaBD₄) as a reducing agent offers a powerful method for introducing a deuterium (B1214612) atom with stereochemical control, aiding in mechanistic studies and the creation of isotopically labeled internal standards for mass spectrometry. This guide provides a comprehensive comparison of the stereochemical outcomes of sodium deuteride reductions across various functional groups, supported by experimental data and detailed protocols.
The stereoselectivity of hydride reductions, including those with this compound, is primarily governed by the steric and electronic environment of the carbonyl group or its equivalent. Two key principles, "Steric Approach Control" and "Product Development Control," dictate the direction of the deuteride attack. For chiral aldehydes and acyclic ketones, the Felkin-Anh and Cram's chelation models are instrumental in predicting the major diastereomer formed.
Comparative Stereoselectivity Data
The following tables summarize the observed stereoselectivities for the reduction of various ketones, aldehydes, and imines using this compound and, for comparative purposes, other deuteride-donating reagents. The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) provides a quantitative measure of the reaction's stereochemical preference.
Table 1: Stereoselective Reduction of Cyclic and Bicyclic Ketones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial or Endo:Exo) | Reference |
| 4-tert-Butylcyclohexanone | NaBD₄ | Methanol (B129727) | 25 | 14:86 | [1] |
| Camphor | NaBD₄ | Ethanol | 25 | >95:5 (Exo attack favored) | |
| Bicyclo[2.2.1]heptan-2-one | NaBH₄ | Isopropanol | 25 | 14:86 (Endo:Exo) | [1] |
Table 2: Diastereoselective Reduction of Acyclic Chiral Ketones and Aldehydes
Stereochemical outcomes are predicted based on the Felkin-Anh model unless chelation control is favored.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio |
| 2-Phenylpropanal | NaBD₄ | Methanol | -78 | (1R,2S)-1-Deuterio-1-phenyl-2-propanol | >95:5 |
| 3-Phenyl-2-butanone | NaBD₄ | Methanol | -78 | (2R,3S)-3-Deuterio-3-phenyl-2-butanol | 90:10 |
| α-Methoxyacetophenone | NaBD₄ | Methanol | -78 | anti | 85:15 |
| α-Methoxyacetophenone | Zn(BD₄)₂ | Diethyl Ether | -78 | syn (Chelation Control) | >95:5 |
Table 3: Stereoselective Reduction of Imines
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio |
| (R)-N-(1-Phenylethylidene)aniline | NaBD₄ | Methanol | 0 | (R,R)-N-(1-Deuterio-1-phenylethyl)aniline | 80:20 |
| N-(Propan-2-ylidene)aniline | NaBD₄ | Methanol | 25 | N-(1-Deuteriopropan-2-yl)aniline | Not applicable (achiral) |
Experimental Protocols
General Procedure for this compound Reduction of a Ketone
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 mmol) in anhydrous methanol (5 mL) at the desired temperature (e.g., 0 °C or -78 °C).
-
Addition of Reducing Agent: To the stirred solution, add this compound (NaBD₄, 1.1 mmol) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deuterium oxide (D₂O, 2 mL) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Determining Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified, deuterated alcohol product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Selection: Identify a well-resolved proton signal that is unique to each diastereomer. Often, the proton on the carbon bearing the hydroxyl group (the carbinol proton) or a proton on an adjacent carbon will have a distinct chemical shift for each stereoisomer.
-
Integration: Carefully integrate the selected signals corresponding to each diastereomer.
-
Ratio Calculation: The diastereomeric ratio is the ratio of the integration values for the selected signals. For accurate results, ensure proper phasing and baseline correction of the spectrum.[2][3][4][5][6]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the key stereochemical models and the experimental workflow.
Alternative Deuteride Reducing Agents
While this compound is a versatile and cost-effective reagent, other deuterated reducing agents offer different reactivity and selectivity profiles.
-
Lithium Aluminum Deuteride (LiAlD₄): A much stronger reducing agent than NaBD₄, capable of reducing esters, amides, and carboxylic acids in addition to aldehydes and ketones.[7] Its greater reactivity can sometimes lead to lower stereoselectivity due to its higher kinetic energy. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran.
-
Zinc Borodeuteride (Zn(BD₄)₂): This reagent is particularly useful for achieving high stereoselectivity through chelation control, especially with α- and β-hydroxy or alkoxy ketones. The Lewis acidic zinc center coordinates with both the carbonyl oxygen and the heteroatom of the directing group, leading to a rigid cyclic intermediate that directs the deuteride attack.
-
Selectride Analogs (L- or K-Selectride-d): These are sterically hindered trialkylborodeuterides that exhibit high stereoselectivity, often providing the opposite diastereomer to that obtained with less hindered reagents like NaBD₄. They are particularly effective for the reduction of cyclic and sterically demanding ketones.
Conclusion
The stereochemical outcome of this compound reductions is a predictable and controllable process, guided by fundamental principles of stereoselectivity. By carefully considering the substrate's structure, the choice of reducing agent, and the reaction conditions, researchers can effectively synthesize deuterated molecules with a high degree of stereochemical purity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for planning and executing these important transformations in the laboratory. The subsequent analysis of the product mixture by NMR spectroscopy is a crucial step in confirming the stereochemical success of the reduction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Deuteride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of sodium deuteride (B1239839) (NaD). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining compliance with institutional and regulatory standards. Sodium deuteride is a highly reactive substance that requires careful handling and a methodical disposal process.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
A. Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator with appropriate cartridges.
B. Engineering Controls
-
All handling and disposal procedures must be conducted in a certified chemical fume hood to mitigate inhalation exposure and provide a contained environment in case of a reaction.
-
Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Keep a Class D fire extinguisher suitable for reactive metals nearby. Do not use water, carbon dioxide, or halogenated extinguishers.
II. Step-by-Step Disposal Protocol: Quenching of this compound
The primary method for disposing of this compound is through a controlled quenching process. This involves slowly reacting the NaD with a series of increasingly reactive proton sources to safely convert it to a less hazardous substance.
A. Materials Required
-
Inert, dry solvent (e.g., toluene, heptane, or mineral oil)
-
Deionized water
-
Dilute acid solution (e.g., 1 M HCl or 1 M H₂SO₄)
-
Appropriate reaction vessel (a three-necked flask equipped with a stirrer, an addition funnel, and a gas outlet is recommended)
-
Inert gas supply (e.g., argon or nitrogen)
B. Experimental Protocol
-
Preparation:
-
Place the this compound to be quenched in a suitable reaction vessel within a chemical fume hood.
-
Cover the this compound with a dry, inert solvent such as toluene.[2] This will help to dissipate heat and control the reaction rate.
-
Establish an inert atmosphere by purging the vessel with argon or nitrogen.
-
-
Initial Quenching (Slow Addition of Weak Alcohols):
-
Begin by slowly adding isopropanol to the stirred suspension of this compound.[2][3] Add the isopropanol dropwise using an addition funnel.
-
A vigorous reaction with gas evolution (deuterium gas, D₂) will occur. Control the addition rate to maintain a manageable reaction.
-
Continue adding isopropanol until the gas evolution subsides.
-
-
Intermediate Quenching (Sequential Addition of More Reactive Alcohols):
-
Final Quenching (Cautious Addition of Water):
-
After the reaction with methanol is complete, very slowly and cautiously add deionized water to the reaction mixture.[2] Be prepared for a potentially vigorous reaction.
-
Continue adding water until no further gas evolution is observed.
-
-
Neutralization:
-
Once the quenching is complete, the resulting solution will be basic (containing sodium hydroxide).
-
Slowly add a dilute acid solution (e.g., 1 M HCl or 1 M H₂SO₄) to neutralize the mixture to a pH between 6 and 8.[2]
-
-
Waste Disposal:
III. Data Presentation: Quenching Reagent Summary
| Quenching Reagent | Order of Addition | Purpose | Observations |
| Isopropanol | 1 | Initial, slow quenching | Vigorous gas evolution |
| Ethanol | 2 | Intermediate quenching | Continued gas evolution |
| Methanol | 3 | Near-final quenching | Gas evolution subsides |
| Water | 4 | Final quenching of unreacted material | Potential for vigorous reaction |
| Dilute Acid | 5 | Neutralization | Cease addition at neutral pH |
IV. Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the safe quenching and disposal of this compound.
References
Personal protective equipment for handling Sodium deuteride
This guide provides critical safety protocols and logistical information for the handling and disposal of sodium deuteroxide (NaOD). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Note that the available safety data pertains primarily to solutions of sodium deuteroxide in deuterium (B1214612) oxide (D₂O), a corrosive material that causes severe skin burns and eye damage.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to sodium deuteroxide. The following table summarizes the required PPE for handling this substance.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety goggles or chemical safety glasses, and a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure. A PVC apron or a full PVC protective suit may be necessary for situations with a high risk of exposure.[3][5] | Gloves should be tested according to EN 374 for chemical resistance.[6][7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[5] A self-contained breathing apparatus (SCBA) should be used in emergencies or situations with high concentrations of vapors or aerosols.[1][8] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving sodium deuteroxide.
| Emergency Scenario | First Aid and Response Measures |
| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1][3][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Flush the affected skin area with large amounts of water, using a safety shower if available.[3] Continue flushing until advised to stop by a medical professional.[3] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1][3] Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area and ensure adequate ventilation.[2][5] Wear appropriate PPE, including respiratory protection.[5][8] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3] Collect the absorbed material into a suitable, closed container for disposal.[3][5] Prevent the spill from entering drains or waterways.[1][3] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are essential for maintaining a safe laboratory environment.
| Aspect | Procedure |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood.[5][9] Avoid breathing vapors or mists.[1][8] Do not get in eyes, on skin, or on clothing.[5][9] Wash hands thoroughly after handling.[1][8] |
| Storage | Store in a cool, dry, and well-ventilated area.[3][5] Keep containers tightly closed and protected from moisture.[5][9] Store away from incompatible materials such as strong acids and oxidizing agents.[5][9] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations.[1][3] Contact a licensed professional waste disposal service.[1][8] Do not allow the substance to enter drains or the environment.[1][3] |
Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a sodium deuteroxide spill.
Caption: Workflow for Sodium Deuteroxide Spill Response.
References
- 1. isotope.com [isotope.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. astechireland.ie [astechireland.ie]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. isotope.com [isotope.com]
- 9. fishersci.be [fishersci.be]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
